molecular formula C6H5ClN4 B2776889 6-Chloroimidazo[1,2-a]pyrazin-8-amine CAS No. 1780558-43-1

6-Chloroimidazo[1,2-a]pyrazin-8-amine

Número de catálogo: B2776889
Número CAS: 1780558-43-1
Peso molecular: 168.58
Clave InChI: VATNSZUNDBIBNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloroimidazo[1,2-a]pyrazin-8-amine is a high-purity chemical intermediate with the CAS Number 1289151-36-5 and a molecular formula of C 6 H 5 ClN 4 . This compound features an amine functional group and a chloro substituent on an imidazopyrazine scaffold, making it a versatile building block in medicinal chemistry and drug discovery research. Its primary research application lies in the synthesis of more complex molecules, particularly for investigating biologically active compounds. The reactive chloro group is amenable to cross-coupling reactions (such as Suzuki or Buchwald-Hartwig amination), allowing for the introduction of diverse chemical spaces . Meanwhile, the amine group can serve as a hydrogen-bond donor and acceptor, or be further functionalized, facilitating the exploration of structure-activity relationships (SAR). This makes it a valuable scaffold for constructing libraries of compounds targeting various kinase and enzyme families in preclinical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-chloroimidazo[1,2-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATNSZUNDBIBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroimidazo[1,2-a]pyrazin-8-amine (CAS 765914-91-4)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroimidazo[1,2-a]pyrazin-8-amine is a heterocyclic amine belonging to the imidazopyrazine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] The imidazo[1,2-a]pyrazine ring system is considered a structural analogue of deazapurines, which contributes to its diverse pharmacological potential, including applications as kinase inhibitors and modulators of ion channels.[1][2] A thorough understanding of the physicochemical properties of 6-Chloroimidazo[1,2-a]pyrazin-8-amine is fundamental for its application in drug discovery and development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Chloroimidazo[1,2-a]pyrazin-8-amine. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of key parameters, empowering researchers to conduct their own characterization of this and similar novel chemical entities.

Core Physicochemical Properties

A summary of the available and estimated physicochemical data for 6-Chloroimidazo[1,2-a]pyrazin-8-amine is presented in the table below. It is important to note that while some basic properties are available from commercial suppliers, many experimental values are not publicly documented. In such cases, predicted values from reliable computational models are provided to guide initial experimental design.

PropertyValue/InformationSource/Method
CAS Number 765914-91-4-
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.59 g/mol
Physical Form Powder; White to off-white solid
Purity ≥95% - ≥98% (as supplied by vendors)
Storage 2-8°C, in a dark, inert atmosphere
Melting Point Not publicly available-
Boiling Point Not publicly available-
Aqueous Solubility Not publicly available; predicted to be low-
pKa (basic) Estimated to be in the range of 4-6Based on similar heterocyclic amines[3][4][5]
logP (Octanol/Water) Predicted: ~1.5 - 2.0Based on computational models and similar compounds[6]
Topological Polar Surface Area (TPSA) Predicted: 43.32 Ų[6]

Expert Insights on Key Physicochemical Parameters

Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability.[7] For orally administered drugs, poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy.[7] While the experimental solubility of 6-Chloroimidazo[1,2-a]pyrazin-8-amine is not reported, its heterocyclic aromatic structure suggests that it is likely to be poorly soluble in water.

  • Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of the equilibrium between the dissolved and solid states of the compound.[8] This method is preferred for generating definitive solubility data for lead optimization and pre-formulation studies.[9]

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's hydrophobicity.[10][11] It influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its metabolic profile.[11][12] For ionizable compounds like 6-Chloroimidazo[1,2-a]pyrazin-8-amine, the distribution coefficient (logD) is also a critical parameter, as it takes into account the pH-dependent partitioning of both the ionized and non-ionized forms.[12][13]

  • Expertise & Experience: According to Lipinski's "Rule of Five," a logP value of less than 5 is generally desirable for orally bioavailable drugs.[12] The predicted logP for a similar compound is around 1.57, suggesting that 6-Chloroimidazo[1,2-a]pyrazin-8-amine likely possesses a favorable lipophilicity profile for drug development.[6]

Acidity/Basicity (pKa)

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different physiological pH values.[3][14] The amino group and nitrogen atoms within the imidazopyrazine ring system of 6-Chloroimidazo[1,2-a]pyrazin-8-amine are basic and will be protonated to varying degrees depending on the pH. The ionization state affects solubility, permeability, and receptor binding.[3]

  • Trustworthiness: The determination of pKa is often achieved by monitoring a pH-dependent property, such as UV absorbance or electrophoretic mobility, which results in a characteristic sigmoidal curve from which the pKa can be accurately determined.[14]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of aqueous solubility and pKa.

Protocol 1: Determination of Thermodynamic Aqueous Solubility via the Shake-Flask Method

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound.[7][8]

Materials:

  • 6-Chloroimidazo[1,2-a]pyrazin-8-amine

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-purity water

  • Organic solvent for stock solution (e.g., DMSO)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • HPLC-UV or LC-MS system[15][16]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 6-Chloroimidazo[1,2-a]pyrazin-8-amine (e.g., 1-2 mg) to a vial containing a known volume of PBS (pH 7.4) (e.g., 1-2 mL). The presence of undissolved solid is essential to ensure saturation.[7]

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker or use a magnetic stir bar.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[16] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[15]

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of solid particles, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection and Dilution:

    • Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

    • Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.[17][18]

    • Prepare a calibration curve using known concentrations of 6-Chloroimidazo[1,2-a]pyrazin-8-amine.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in units such as mg/mL or µM.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_result Result prep1 Add excess compound to PBS (pH 7.4) prep2 Cap vials securely prep1->prep2 equil1 Incubate on shaker (24-48h at constant T) prep2->equil1 equil2 Confirm equilibrium (multiple time points) equil1->equil2 sep1 Settle excess solid equil2->sep1 sep2 Centrifuge at high speed sep1->sep2 quant1 Collect supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC/LC-MS quant2->quant3 quant4 Calculate concentration using calibration curve quant3->quant4 result1 Calculate solubility (mg/mL or µM) quant4->result1

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: pKa Determination by UV-Metric Titration

This method relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.

Materials:

  • 6-Chloroimidazo[1,2-a]pyrazin-8-amine

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • pH meter and calibrated electrode

  • Automatic titrator or precision micropipettes

  • Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

  • High-purity water

  • Constant ionic strength background electrolyte (e.g., 0.15 M KCl)

Procedure:

  • Preparation of the Analyte Solution:

    • Prepare a stock solution of 6-Chloroimidazo[1,2-a]pyrazin-8-amine in a suitable solvent (e.g., methanol or water, depending on solubility).

    • Prepare the final analyte solution by diluting the stock solution in the background electrolyte to a concentration that gives a suitable UV absorbance (typically in the range of 0.5-1.5 AU).

  • Initial pH Adjustment:

    • Adjust the pH of the analyte solution to the acidic end of the titration range (e.g., pH 2) using the acidic titrant.

  • Data Acquisition:

    • Place the cuvette in the thermostatted spectrophotometer and the pH electrode in the solution.

    • Record the full UV-Vis spectrum (e.g., from 200-400 nm) and the precise pH.

  • Titration:

    • Add small, precise increments of the basic titrant to the solution.

    • After each addition, allow the solution to equilibrate (stir gently) and then record the UV-Vis spectrum and the new pH.

    • Continue this process until the desired pH range has been covered (e.g., up to pH 12).

  • Data Analysis:

    • Plot the absorbance at one or more wavelengths (where the change in absorbance is maximal) as a function of pH.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[14]

    • Specialized software can be used to fit the data to the Henderson-Hasselbalch equation to obtain a precise pKa value.

G cluster_setup Setup cluster_titration Titration & Data Collection cluster_analysis Analysis setup1 Prepare analyte solution in background electrolyte setup2 Adjust to initial pH (e.g., pH 2) setup1->setup2 titr1 Record initial UV spectrum and pH setup2->titr1 titr2 Add increment of basic titrant titr1->titr2 titr3 Equilibrate solution titr2->titr3 titr4 Record new UV spectrum and pH titr3->titr4 titr4->titr2 Repeat until end of pH range anal1 Plot Absorbance vs. pH titr4->anal1 anal2 Generate sigmoidal curve anal1->anal2 anal3 Determine pKa at inflection point anal2->anal3

Caption: Workflow for pKa Determination by UV-Metric Titration.

Structural and Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide definitive information about the chemical structure, confirming the connectivity of atoms and the purity of the sample.[19][20][21]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[19][20]

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the N-H stretches of the amine group and the C=N and C=C bonds within the aromatic ring system.[19]

Conclusion

6-Chloroimidazo[1,2-a]pyrazin-8-amine is a compound of interest for which a complete, experimentally-derived physicochemical profile is not yet publicly available. This guide has consolidated the known information and provided robust, standard methodologies for the determination of critical parameters such as aqueous solubility and pKa. By following these protocols, researchers can generate the necessary data to support the advancement of this and other novel compounds in the drug discovery pipeline. The predictive data presented herein serves as a valuable starting point for experimental design and highlights the importance of empirical validation for accurate compound characterization.

References

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

  • Slavík, J., & Appell, M. (2014). Development of Methods for the Determination of pKa Values. Scientia Pharmaceutica, 82(3), 483–508. [Link]

  • Kujawski, J., et al. (2012). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Rasayan Journal of Chemistry, 5(3), 333-341. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Advanced Chemistry Development, Inc. [Link]

  • Aher, R. B., & Pal, R. (2009). Simple Method for the Estimation of pKa of Amines. Journal of Chemical and Pharmaceutical Research, 1(1), 166-172. [Link]

  • Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 78-83. [Link]

  • Miller, J. M., et al. (2012). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Journal of Pharmaceutical Sciences, 101(7), 2517–2527. [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Millipore. [Link]

  • Royal Society of Chemistry. (2018). Supporting Information: Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines. Royal Society of Chemistry. [Link]

  • Liptak, M. D., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(22), 4945–4951. [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. [Link]

  • MDPI. (2023, February 1). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. [Link]

  • EPA. (2025, October 15). 6-Chloro-8-fluoroimidazo[1,2-a]pyridine Properties. U.S. Environmental Protection Agency. [Link]

  • Chemical Synthesis Database. (2025, May 20). 6,8-dichloro-3-methylimidazo[1,2-a]pyrazine. Chemical Synthesis Database. [Link]

  • Trade Science Inc. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. [Link]

  • Google Patents. (n.d.). WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents.
  • Kégl, T., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 25(18), 4252. [Link]

  • ResearchGate. (n.d.). IR and 1 H NMR spectral data. ResearchGate. [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyrazin-8-amine. National Center for Biotechnology Information. [Link]

  • PubMed. (2011, October 1). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. National Center for Biotechnology Information. [Link]

  • PubMed. (2018, December 26). Discovery of Imidazo[1,2- a]pyrazines and Pyrazolo[1,5- c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. National Center for Biotechnology Information. [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]

Sources

In-Depth Technical Guide: Molecular Architecture, Properties, and Synthesis of 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the imidazo[1,2-a]pyrazine bicyclic system as a "privileged scaffold" in modern drug discovery. Specifically, 6-Chloroimidazo[1,2-a]pyrazin-8-amine (CAS: 1780558-43-1) serves as a critical, high-value building block[1]. Its unique electronic distribution makes it an ideal hinge-binding motif for ATP-competitive kinase inhibitors, prominently featured in the development of [2],[3], and inhibitors[4]. This whitepaper deconstructs the physicochemical properties, structural rationale, and a field-proven, self-validating synthetic protocol for this molecule.

Molecular Architecture & Physicochemical Profiling

The compound features a fused bicyclic imidazo[1,2-a]pyrazine core. The presence of the primary amine at the C8 position provides an essential hydrogen-bond donor, while the C6 chlorine atom acts as a versatile synthetic handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) to explore the hydrophobic pockets of target proteins[2].

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 6-Chloroimidazo[1,2-a]pyrazin-8-amine
CAS Registry Number 1780558-43-1[1]
Molecular Formula C6H5ClN4[1]
Molecular Weight 168.59 g/mol [5]
Linear Formula C6H5N4Cl
InChIKey VATNSZUNDBIBNI-UHFFFAOYSA-N[1]
Physical State Solid / Crystalline Powder[1]

Mechanistic Role in Drug Discovery (Kinase Inhibition)

Why choose the 8-aminoimidazo[1,2-a]pyrazine scaffold? In kinase inhibitor design, achieving high selectivity and potency requires precise mimicry of the adenine ring of ATP. The 8-amino group and the adjacent N7 nitrogen form a bidentate hydrogen-bonding network with the backbone amide and carbonyl residues in the kinase hinge region[4]. Furthermore, the C6-chloro vector is perfectly angled to direct functional groups into the deep selectivity pocket (e.g., the DFG-out or specific hydrophobic sub-pockets), which is critical for achieving isoform selectivity (such as Aurora A over Aurora B)[6].

Pharmacophore A 6-Chloroimidazo[1,2-a]pyrazin-8-amine (Core Scaffold) B 8-Amino Group (H-Bond Donor) A->B features C N7 Nitrogen (H-Bond Acceptor) A->C features D 6-Chloro Vector (Synthetic Handle) A->D features E Kinase Hinge Region (ATP Binding Pocket) B->E Donates H-bond to backbone carbonyl C->E Accepts H-bond from backbone amide F Hydrophobic Selectivity Pocket D->F Directs cross-coupling substituents

Caption: Pharmacophore mapping of 6-Chloroimidazo[1,2-a]pyrazin-8-amine in kinase hinge-binding.

De Novo Synthesis & Experimental Protocol

To synthesize 6-chloroimidazo[1,2-a]pyrazin-8-amine, we utilize a highly regioselective, two-step bottom-up approach. The protocol below is designed as a self-validating system, ensuring that intermediate isolation and electronic causality drive the reaction forward.

Step 1: Cyclization (Formation of the Imidazo[1,2-a]pyrazine Core)
  • Objective: Construct the bicyclic core from a monocyclic pyrazine.

  • Reagents: 3,5-Dichloropyrazin-2-amine (1.0 eq), 2-Bromoacetaldehyde (1.5 eq), Isopropanol (0.2 M).

  • Conditions: Reflux (80 °C) for 18 hours[7].

  • Causality & Mechanism: The reaction relies on the differential nucleophilicity of the starting material. The ring nitrogen (N1) is more nucleophilic than the exocyclic amine and attacks the aldehyde carbonyl. Subsequent intramolecular cyclization of the exocyclic amine onto the alkyl bromide yields the aromatic imidazo[1,2-a]pyrazine system.

  • Intermediate: 6,8-Dichloroimidazo[1,2-a]pyrazine.

Step 2: Regioselective Amination (SNAr)
  • Objective: Introduce the 8-amino group while preserving the 6-chloro handle.

  • Reagents: 6,8-Dichloroimidazo[1,2-a]pyrazine (1.0 eq), Aqueous Ammonium Hydroxide (28-30%, excess)[8].

  • Conditions: Sealed pressure vessel, 90 °C for 8 hours[8].

  • Causality & Mechanism: Why does amination occur exclusively at C8? The C8 position is highly electrophilic due to the strong inductive and resonance electron-withdrawing effects of the adjacent bridgehead nitrogen (N4) and the N7 nitrogen. The Meisenheimer intermediate formed at C8 is significantly more stable than at C6. This electronic disparity guarantees regioselective, leaving the C6 position intact for downstream cross-coupling[9].

Step 3: Analytical Validation
  • Workup: Cool the reaction to room temperature. The product often precipitates directly from the aqueous mixture. Filter and wash with cold water.

  • Validation: Confirm the regiochemistry via 1H NMR (DMSO-d6). The disappearance of one pyrazine proton and the appearance of a broad singlet integrating for 2H (the -NH2 group) confirms the substitution. LC-MS should yield a dominant peak at m/z 169.0 [M+H]+, exhibiting the characteristic 3:1 isotopic pattern of a single chlorine atom.

SynthesisWorkflow SM Starting Material 3,5-Dichloropyrazin -2-amine Step1 Step 1: Cyclization 2-Bromoacetaldehyde 80°C, 18h SM->Step1 Int Intermediate 6,8-Dichloroimidazo [1,2-a]pyrazine Step1->Int Step2 Step 2: SNAr NH4OH (aq) 90°C, 8h Int->Step2 Prod Target Molecule 6-Chloroimidazo [1,2-a]pyrazin-8-amine Step2->Prod

Caption: Two-step regioselective synthetic workflow for 6-Chloroimidazo[1,2-a]pyrazin-8-amine.

References

  • Sigma-Aldrich Product Catalog : 6-chloroimidazo[1,2-a]pyrazin-8-amine (CAS 1780558-43-1). Retrieved from

  • PubMed (NIH) : Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • PubMed (NIH) : Co-crystal structures of PTK6: With Dasatinib at 2.24 Å, with novel imidazo[1,2-a]pyrazin-8-amine derivative inhibitor at 1.70 Å resolution. Biochemical and Biophysical Research Communications. Retrieved from

  • Cayman Chemical : GS-9973 (Selective Syk Inhibitor). Retrieved from

  • Google Patents : Fused pyrazine derivatives useful as soluble guanylate cyclase stimulators. US Patent US20100144745A1. Retrieved from

  • Google Patents : Imidazo(1,2-a)pyrazine modulators of the adenosine A2A receptor. AU Patent AU2018294557A1. Retrieved from

Sources

Technical Guide: 6-Chloroimidazo[1,2-a]pyrazin-8-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of 6-Chloroimidazo[1,2-a]pyrazin-8-amine in kinase inhibitor discovery.

Executive Summary

6-Chloroimidazo[1,2-a]pyrazin-8-amine (CAS: 1780558-43-1) represents a privileged scaffold in the design of ATP-competitive kinase inhibitors. Its structural utility stems from its ability to mimic the purine ring of ATP, offering a high-fidelity hinge-binding motif while providing distinct vectors (C-6 and C-3 positions) for accessing hydrophobic pockets and solvent-exposed regions of the kinase domain. This scaffold has demonstrated significant utility in targeting Aurora Kinases , Brk/PTK6 , and BTK , serving as a critical intermediate for generating diverse libraries with tunable selectivity profiles.

Structural Biology & Pharmacophore Analysis

The imidazo[1,2-a]pyrazine core functions as a bioisostere of the adenine moiety of ATP. Its efficacy is governed by specific molecular interactions within the kinase ATP-binding pocket.

Hinge Binding Mode
  • N1 (Acceptor): The bridgehead nitrogen (N1) serves as a critical hydrogen bond acceptor, typically interacting with the backbone NH of the hinge region (e.g., Val, Ala, or Leu residues depending on the kinase).

  • C-8 Amine (Donor): The exocyclic amine at position 8 acts as a hydrogen bond donor, interacting with the backbone carbonyl of the hinge residues. This dual donor-acceptor motif mimics the N1/N6 interaction of adenine.

Selectivity Vectors
  • C-6 Position (The "Solvent/Hydrophobic" Vector): The chlorine atom at C-6 is a handle for palladium-catalyzed cross-coupling. Substituents introduced here typically extend into the solvent-exposed front or the hydrophobic Region II, modulating solubility and pharmacokinetic properties.

  • C-3 Position (The "Gatekeeper" Vector): Functionalization at C-3 allows the molecule to probe the "back pocket" or interact with the gatekeeper residue, a primary determinant of kinase selectivity (e.g., T338 in Src, T315 in Abl).

Pharmacophore Core 6-Chloroimidazo[1,2-a] pyrazin-8-amine Hinge Hinge Region (H-Bonds) Core->Hinge N1 (Acceptor) & 8-NH2 (Donor) Solvent Solvent Front / Hydrophobic Pocket (via C-6 Coupling) Core->Solvent Suzuki-Miyaura (Cl Displacement) Gatekeeper Gatekeeper / Back Pocket (via C-3 Functionalization) Core->Gatekeeper Electrophilic Sub (C-H Activation)

Figure 1: Pharmacophore mapping of the 6-Chloroimidazo[1,2-a]pyrazin-8-amine scaffold within the kinase ATP pocket.

Chemical Synthesis & Functionalization

The synthesis of the title compound and its subsequent functionalization relies on the differential reactivity of the pyrazine ring positions.

Synthesis of the Core (Step-by-Step)

The most robust route involves the condensation of an aminopyrazine precursor with a bifunctional electrophile, followed by regioselective amination.

Step 1: Cyclization

  • Reagents: 3,5-Dichloro-2-aminopyrazine + Chloroacetaldehyde (50% aq.)

  • Conditions: EtOH/H₂O, Reflux, 4-12 h.

  • Mechanism: The exocyclic amine attacks the aldehyde, followed by ring closure of the pyrazine N1 onto the alkyl chloride.

  • Product: 6,8-Dichloroimidazo[1,2-a]pyrazine.

Step 2: Regioselective Amination (SNAr)

  • Reagents: Ammonia (aq. or in MeOH) or protected amine (e.g., PMB-amine).

  • Conditions: Sealed tube, 80-100°C (for NH₃) or 120°C (for substituted amines).

  • Selectivity: The C-8 position is significantly more electrophilic than C-6 due to the electron-withdrawing nature of the adjacent bridgehead nitrogen (N1). This allows for exclusive substitution at C-8 while retaining the C-6 chloride.

Synthetic Workflow Diagram

Synthesis SM 3,5-Dichloro-2-aminopyrazine Intermediate 6,8-Dichloroimidazo[1,2-a]pyrazine SM->Intermediate EtOH, Reflux Reagent1 Chloroacetaldehyde (Cyclization) Product 6-Chloroimidazo[1,2-a] pyrazin-8-amine Intermediate->Product Selective C-8 Substitution Reagent2 NH3 / Heat (Regioselective SNAr) Library Kinase Inhibitor Library (Suzuki @ C6, Electrophile @ C3) Product->Library Diversity Oriented Synthesis

Figure 2: Synthetic route from commercially available starting materials to the title scaffold.

Experimental Protocols

The following protocols are designed for high reproducibility in a medicinal chemistry setting.

Protocol A: Synthesis of 6-Chloroimidazo[1,2-a]pyrazin-8-amine
  • Charge: To a pressure vessel, add 6,8-dichloroimidazo[1,2-a]pyrazine (1.0 equiv) and Isopropanol (10 vol).

  • Add Reagent: Add concentrated aqueous Ammonium Hydroxide (28-30%, 10 equiv).

  • Reaction: Seal the vessel and heat to 90°C for 16 hours. Monitor by LC-MS (Target mass: M+H = 169/171).

    • Note: The C-8 Cl is displaced; the C-6 Cl remains intact.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ammonia and isopropanol.

  • Purification: Triturate the residue with water to remove ammonium salts. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • Yield: Typically 75-85%.

    • Appearance: Off-white to pale yellow solid.

Protocol B: Suzuki-Miyaura Coupling at C-6

This reaction introduces the primary diversity element for kinase selectivity.

  • Charge: In a microwave vial, combine 6-chloroimidazo[1,2-a]pyrazin-8-amine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent: Add DME/Water (3:1 ratio, degassed).

  • Base: Add Na₂CO₃ (2.0 equiv).

  • Reaction: Heat in a microwave reactor at 120°C for 30 minutes.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Key Data Summary: SAR Trends

The following table summarizes the impact of substitutions on this scaffold based on aggregate data from Brk and Aurora kinase programs.

PositionModificationEffect on Potency/Selectivity
C-8 (Amine) Unsubstituted (-NH₂)Optimal for H-bond donation to hinge carbonyl.
C-8 (Amine) Alkylation/AcylationGenerally reduces potency unless the hinge region accommodates bulk (rare).
C-6 (Aryl) Phenyl / PyridylIncreases affinity via hydrophobic interactions (Region II).
C-6 (Aryl) Ortho-substituentsInduces twist; can improve selectivity by exploiting conformational constraints.
C-3 Halogen / AlkylAccesses the gatekeeper pocket; critical for differentiating between homologous kinases.

References

  • Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorg. Med. Chem. Lett., 2011.

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorg. Med. Chem. Lett., 2010.

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase. Bioorg. Med. Chem. Lett., 2010.

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines (Analogous Chemistry). Beilstein J. Org. Chem., 2018.

6-Chloroimidazo[1,2-a]pyrazin-8-amine: The Gateway Scaffold for Next-Gen Syk Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Chloroimidazo[1,2-a]pyrazin-8-amine as a Scaffold for Syk Inhibitors Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

Spleen Tyrosine Kinase (Syk) has emerged as a critical node in the signaling pathways of B-cell malignancies and autoimmune disorders. While first-generation inhibitors like fostamatinib (R406) validated the target, they suffered from off-target toxicities (e.g., hypertension via KDR inhibition). The imidazo[1,2-a]pyrazine core, specifically the 6-chloroimidazo[1,2-a]pyrazin-8-amine intermediate, represents a privileged scaffold that offers superior kinome selectivity and physicochemical properties. This guide details the chemical biology, synthetic utility, and validation protocols required to leverage this scaffold for the development of high-potency Syk inhibitors, including the clinical candidate entospletinib (GS-9973) .

Chemical Biology & Mechanism of Action

The Structural Advantage

The 6-chloroimidazo[1,2-a]pyrazin-8-amine core functions as an ATP-competitive inhibitor. Its efficacy stems from its ability to mimic the adenine ring of ATP while exploiting specific hydrophobic pockets within the Syk kinase domain.

  • Hinge Binding (The "Address"): The imidazo[1,2-a]pyrazine nitrogen (N1) and the exocyclic amine at position 8 form a bidentate hydrogen-bonding motif with the hinge region of the kinase (specifically Ala451 and Glu449 in Syk). This mimics the N1 and N6 interaction of adenine.

  • The Selectivity Filter (The "Gatekeeper"): The 6-position chlorine atom serves as a critical handle. In successful drugs like entospletinib, this chlorine is replaced (via cross-coupling) with a bulky aromatic group (e.g., indazole) that occupies the hydrophobic pocket behind the gatekeeper residue (Met448 ). This pocket is less accessible in other kinases, conferring high selectivity over Src-family kinases and JAKs.

Structure-Activity Relationship (SAR) Logic

The scaffold allows for independent vector exploration:

  • C6 Position: Controls potency and selectivity. Substituents here must be planar aromatics to stack within the hydrophobic cleft.

  • N8 Position: Controls solubility and pharmacokinetic (PK) properties. The exocyclic amine can be derivatized with solubilizing groups (e.g., morpholine-substituted phenyls) that extend into the solvent-exposed region.

Synthetic Protocols

Synthesis of the Core Scaffold

Note: While commercially available, in-house synthesis allows for rapid diversification.

Reagents: 2-amino-5-chloropyrazine, chloroacetaldehyde, ethanol, NaHCO3.

  • Cyclization: Dissolve 2-amino-5-chloropyrazine (1.0 eq) in EtOH. Add 50% aq. chloroacetaldehyde (1.5 eq) and NaHCO3 (2.0 eq).

  • Reflux: Heat to reflux (80°C) for 4–6 hours. The pyrazine nitrogen attacks the aldehyde, followed by cyclization to form the imidazole ring.

  • Workup: Concentrate in vacuo, neutralize with saturated Na2CO3, and extract with EtOAc.

  • Halogenation (Optional but recommended for C8 functionalization): If starting with non-aminated precursors, NBS bromination at C8 is standard, followed by ammonia displacement.

Derivatization Workflow (The "Divergent Strategy")

To utilize 6-chloroimidazo[1,2-a]pyrazin-8-amine effectively, follow this sequence to avoid regioselectivity issues.

Step 1: N8-Functionalization (Buchwald-Hartwig) Since the amine is already present (primary amine), we introduce the solvent-front group first.

  • Reactants: Scaffold (1 eq), Aryl Bromide (e.g., 4-(4-morpholinyl)bromobenzene), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), Cs2CO3 (2 eq).

  • Conditions: Dioxane, 100°C, 12h.

  • Causality: We perform this before the C6 coupling because the C6-Chlorine is less reactive towards Pd-catalyzed amination than the primary amine is towards aryl halides, preserving the C6 handle for the next step.

Step 2: C6-Arylation (Suzuki-Miyaura)

  • Reactants: N8-substituted intermediate, Aryl Boronic Ester (e.g., Indazole-6-boronic acid pinacol ester), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2M aq).

  • Conditions: DME/Water (3:1), Microwave 120°C, 30 min.

  • Validation: Monitor disappearance of the chlorinated starting material via LC-MS (M+H shifts).

Visualization of Workflows

Synthesis & SAR Logic Map

The following diagram illustrates the divergent synthesis pathway and the SAR decision tree.

G cluster_sar SAR Logic Start 2-Amino-5-chloropyrazine Core 6-Chloroimidazo[1,2-a] pyrazin-8-amine (THE SCAFFOLD) Start->Core Cyclization (Chloroacetaldehyde) Step1 Step 1: Buchwald Coupling (N8 Functionalization) Core->Step1 Solvent Tail Introduction Intermed N8-Substituted Intermediate Step1->Intermed Step2 Step 2: Suzuki Coupling (C6 Arylation) Intermed->Step2 Selectivity Pocket Targeting Final Final Inhibitor (e.g., Entospletinib) Step2->Final N8_Node N8: Solvent Exposed Modulates Solubility/PK (e.g., Morpholine) C6_Node C6: Hydrophobic Pocket Modulates Potency/Selectivity (e.g., Indazole)

Caption: Divergent synthesis strategy utilizing the 6-chloroimidazo[1,2-a]pyrazin-8-amine core. N8 derivatization precedes C6 coupling to maximize yield.

Syk Signaling Pathway Context

Understanding where the inhibitor acts is crucial for assay design.

SykPath BCR B-Cell Receptor (BCR) Lyn Lyn Kinase BCR->Lyn Activation Syk Syk Kinase (TARGET) Lyn->Syk Phosphorylation (Y352/Y348) BLNK BLNK (Adaptor) Syk->BLNK Inhibitor Imidazopyrazine Inhibitor Inhibitor->Syk ATP Competition PLCg2 PLCγ2 BLNK->PLCg2 Calcium Ca2+ Flux (Readout) PLCg2->Calcium IP3 Pathway

Caption: Syk signaling cascade. The inhibitor blocks ATP binding, preventing BLNK phosphorylation and downstream Calcium flux.

Biological Characterization Protocols

Biochemical Assay: LanthaScreen™ Eu Kinase Binding

Why this assay? Unlike activity assays, binding assays are less prone to interference from high ATP concentrations and provide direct


 values.

Protocol:

  • Buffer Prep: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Use Kinase Tracer 236 (Invitrogen), which binds the ATP pocket.

  • Antibody: Eu-labeled anti-GST antibody (Syk is GST-tagged).

  • Reaction:

    • Mix 5 nM Syk enzyme, 2 nM Eu-Ab, and 10 nM Tracer 236.

    • Add serial dilutions of the Imidazopyrazine Inhibitor (from DMSO stock).

  • Incubation: 1 hour at Room Temperature (RT).

  • Detection: Measure TR-FRET on a plate reader (Excitation: 340 nm; Emission: 665 nm/615 nm).

  • Analysis: A decrease in FRET signal indicates displacement of the tracer by the inhibitor. Plot signal vs. [Inhibitor] to determine

    
    /
    
    
    
    .
Cellular Assay: Ramos B-Cell Calcium Flux

Self-Validating Step: This assay confirms cell permeability and target engagement in a physiological context.

Protocol:

  • Cell Line: Ramos cells (Burkitt's lymphoma), maintained in RPMI-1640 + 10% FBS.

  • Dye Loading: Incubate

    
     cells/mL with Fluo-4 AM  (calcium indicator) for 30 min at 37°C.
    
  • Inhibitor Treatment: Aliquot cells into 96-well plates. Add inhibitor (serial dilution) and incubate for 30 min at 37°C.

  • Stimulation: Establish a baseline fluorescence (FITC channel) for 30 seconds. Inject Anti-IgM (Goat F(ab')2) to stimulate the BCR.

  • Readout: Monitor fluorescence for 180 seconds.

  • Data: Calculate the Area Under the Curve (AUC) of the calcium spike. Normalize to DMSO control (100%) and unstimulated control (0%).

Quantitative Benchmarks (Data Presentation)

When optimizing the scaffold, compare your derivatives against these clinical benchmarks.

CompoundCore ScaffoldC6 SubstituentN8 SubstituentSyk IC50 (Enzymatic)Syk EC50 (Cellular)Selectivity (vs. JAK2)
R406 2,4-diaminopyrimidine(Complex)(Complex)41 nM~200 nMLow (< 10x)
Entospletinib Imidazo[1,2-a]pyrazine IndazoleMorpholino-phenyl7.7 nM ~30 nM High (> 100x)
Scaffold Core Imidazo[1,2-a]pyrazineClNH2> 10 µMInactiveN/A

Table 1: Comparison of first-gen inhibitors vs. the optimized imidazopyrazine scaffold. Note the dramatic potency shift upon C6/N8 functionalization.

References

  • Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase. Source: Journal of Medicinal Chemistry URL:[1][Link]

  • Spleen tyrosine kinase (Syk) biology, inhibitors and therapeutic applications. Source: Pharmaceutical Patent Analyst URL:[Link]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Source: Bioorganic & Medicinal Chemistry URL:[2][Link]

Sources

Comprehensive Stability Profiling: 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive stability profile for 6-Chloroimidazo[1,2-a]pyrazin-8-amine , a critical intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors such as Entospletinib (GS-9973).

The content is structured to serve researchers and process chemists, moving from fundamental physicochemical properties to actionable forced degradation protocols.

Document Type: Technical Guide / Whitepaper Subject: Chemical Stability, Degradation Pathways, and Stress Testing CAS Registry Number: 765913-46-4 (Generic/Analogous references) Molecular Formula: C₆H₅ClN₄ Molecular Weight: 168.58 g/mol

Executive Summary & Chemical Identity

6-Chloroimidazo[1,2-a]pyrazin-8-amine is a fused bicyclic heterocycle characterized by an imidazo[1,2-a]pyrazine core. It serves as a pharmacophore scaffold, leveraging the 8-amine for hydrogen bonding and the 6-chloro substituent as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr).

Core Stability Verdict: The compound exhibits moderate stability under ambient conditions but displays specific sensitivities to photolytic degradation and oxidative stress . While the imidazopyrazine ring is robust against mild hydrolysis, the C6-chloro moiety introduces susceptibility to nucleophilic attack under harsh basic conditions.

Physicochemical Profile

Understanding the physical baseline is prerequisite to interpreting stability data. The following values are derived from experimental data of structural analogs (e.g., imidazo[1,2-a]pyridines) and computational models.

PropertyValue / CharacteristicStability Implication
pKa (Basic) ~4.4 (Pyrazine N)Weakly basic; protonation in acidic media stabilizes the ring against oxidation but may activate the C6-Cl bond for hydrolysis.
LogP ~1.48Moderately lipophilic. Low aqueous solubility limits hydrolytic degradation rates in pure water but accelerates it in organic/aqueous co-solvents.
Solubility Low (Water)High (DMSO, MeOH)Stability studies must be conducted in co-solvents (e.g., MeOH:H₂O) to ensure homogeneity.
UV Abs λmax ~250–320 nmStrong absorption in the UV-B/A region necessitates strict light protection.

Degradation Pathways & Mechanistic Analysis

The stability profile is defined by three primary vectors: Nucleophilic Aromatic Substitution (Hydrolysis), N-Oxidation, and Photolysis.

Hydrolytic Degradation (Acid/Base)
  • Mechanism: The imidazo[1,2-a]pyrazine core is electron-deficient. In strong aqueous base (pH > 12), the hydroxide ion can attack the C6 position, displacing the chloride (SNAr mechanism) to form the 6-hydroxy derivative (often tautomerizing to the lactam form).

  • Acidic Conditions: The ring nitrogen protonates (pKa ~4.4), which generally deactivates the ring toward further electrophilic attack but makes the C6-Cl bond slightly more labile to nucleophilic displacement by water over extended periods at high temperatures.

Oxidative Degradation
  • Mechanism: The bridgehead nitrogen and the pyrazine nitrogen are susceptible to oxidation by peroxides or singlet oxygen. The primary degradant is the N-oxide , typically at the pyrazine nitrogen (position 5 or 8-N depending on steric hindrance, though N-oxide formation on the ring nitrogen is most common).

  • Risk Factor: High. Solutions in protic solvents exposed to air or peroxides will degrade.

Photolytic Degradation
  • Mechanism: Imidazo[1,2-a]pyrazines are chromophores. Upon UV irradiation, they can undergo photo-oxidation or ring-opening reactions, especially in solution. This is often mediated by the formation of singlet oxygen if dissolved oxygen is present.

Visualization: Degradation Pathways

DegradationPathways Parent 6-Chloroimidazo[1,2-a] pyrazin-8-amine Hydrolysis 6-Hydroxy Derivative (S_NAr Product) Parent->Hydrolysis High pH / Heat (OH- attack at C6) Oxidation N-Oxide Impurity Parent->Oxidation H2O2 / Peroxides (N-oxidation) Photolysis Ring-Open/Unknown Photo-degradants Parent->Photolysis UV Light (hv) (Photo-oxidation)

Caption: Primary degradation vectors for 6-Chloroimidazo[1,2-a]pyrazin-8-amine showing hydrolysis (red), oxidation (yellow), and photolysis (grey).

Forced Degradation Protocols (Stress Testing)

To validate the stability profile for regulatory filing (IND/NDA) or process safety, the following stress testing protocols are recommended. These are designed to achieve 5–20% degradation to identify impurities without destroying the scaffold.

Preparation of Stock Solution
  • Solvent: Methanol or Acetonitrile (ACN).

  • Concentration: 1.0 mg/mL.

  • Control: Store a portion of the stock solution at 4°C in the dark.

Stress Conditions Table
Stress TypeReagent/ConditionDurationTarget OutcomeAnalytical Focus
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours<5% Deg.Check for dechlorination or ring opening.
Base Hydrolysis 0.1 N NaOH, Ambient4–8 Hours5–10% Deg.Critical: Monitor for 6-hydroxy impurity (SNAr).
Oxidation 3% H₂O₂, Ambient2–4 Hours10% Deg.Monitor for N-oxides (M+16 peaks in LC-MS).
Thermal 60°C (Solid State)7 Days<2% Deg.Assess physical stability (polymorph change).
Photostability UV/Vis (1.2M lux[1]·h)ICH Q1B CycleVariableCompare Dark Control vs. Exposed.
Experimental Workflow Visualization

StressWorkflow cluster_Conditions Stress Conditions Sample Sample Preparation (1 mg/mL in MeOH) Acid Acid: 0.1N HCl 60°C, 24h Sample->Acid Base Base: 0.1N NaOH RT, 4h Sample->Base Ox Ox: 3% H2O2 RT, 2h Sample->Ox Light Photo: ICH Q1B Vis/UV Sample->Light Quench Quench/Neutralize (pH 7.0) Acid->Quench Base->Quench Ox->Quench Add Metabisulfite Analysis LC-MS Analysis (Gradient C18) Light->Analysis Direct Quench->Analysis

Caption: Standardized forced degradation workflow ensuring controlled stress and neutralization prior to LC-MS analysis.

Analytical Strategy

Quantification of the parent and identification of degradants requires a robust chromatographic method.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents tailing of the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/impurities).

  • Mass Spec: ESI+ mode. Look for:

    • Parent: [M+H]⁺ = 169.0

    • Hydrolysis: [M+H]⁺ = 151.0 (Loss of Cl, gain of OH).

    • Oxidation: [M+H]⁺ = 185.0 (+16 Da).

Handling & Storage Recommendations

Based on the stability profile, the following handling procedures are mandatory to maintain purity >98%:

  • Storage: Store at -20°C (long term) or 2–8°C (short term).

  • Container: Amber glass vials (Type I) with PTFE-lined caps to prevent moisture ingress and light exposure.

  • Atmosphere: Flush headspace with Argon or Nitrogen to minimize oxidative degradation.

  • Solution Stability: Solutions in DMSO are stable for ~24 hours at room temperature but should be used immediately or frozen. Avoid storing in basic buffers.

References

  • Imidazo[1,2-a]pyrazine Scaffold Chemistry

    • Title: Synthesis and functionalization of imidazo[1,2-a]pyrazines.[2][3][4][5][6][7]

    • Source:Journal of Organic Chemistry / Tetrahedron Letters (General scaffold reference).
    • Context: Establishes the baseline reactivity of the 6-chloro and 8-amine positions.
  • Entospletinib (GS-9973)

    • Title: An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor.
    • Source:PubMed Central (PMC).
    • URL:[Link]

  • Photostability Guidelines

    • Title: ICH Q1B Photostability Testing of New Drug Substances and Products.
    • Source:ICH Harmonised Tripartite Guideline.
    • URL:[Link]

  • Oxidative Degradation of N-Heterocycles

    • Title: Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species.[8]

    • Source:PubMed Central (PMC).
    • URL:[Link]

  • Title: 6-Chloroimidazo[1,2-b]pyridazin-8-amine (Analogous Structure Data).

Sources

Technical Guide: Solubility Profiling of 6-Chloroimidazo[1,2-a]pyrazin-8-amine

[1]

Executive Summary & Physicochemical Profile

Compound: 6-Chloroimidazo[1,2-a]pyrazin-8-amine CAS: 1780558-43-1 Molecular Formula: C₆H₅ClN₄ Molecular Weight: 168.58 g/mol [1]

This compound is a fused heteroaromatic amine. Its solubility behavior is governed by the competition between the high lattice energy of the planar aromatic stack (reducing solubility) and the hydrogen-bonding potential of the C8-amine and pyrazine nitrogens (enhancing solubility in polar solvents).

Calculated Physicochemical Properties
PropertyValue (Predicted)Impact on Solubility
LogP 0.6 – 1.1Moderate lipophilicity; suggests good solubility in semi-polar organics (EtOAc, Alcohols).[1]
pKa (Basic) ~3.5 – 4.5Weak base.[1] Aqueous solubility is pH-dependent; significantly higher at pH < 2.[1]
H-Bond Donors 1 (–NH₂)Facilitates dissolution in protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors 3 (Ring Ns)Facilitates dissolution in DMSO/DMF via dipole-dipole interactions.[1]

Qualitative Solubility Data in Organic Solvents

The following data is derived from synthesis, extraction, and purification protocols reported for imidazo[1,2-a]pyrazine derivatives.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility StatusApplication Context
Polar Aprotic DMSO High (>50 mg/mL)Standard solvent for biological stock solutions (stored at -80°C) and NMR analysis.[1]
Polar Aprotic DMF High Used as a reaction medium for nucleophilic substitutions (SɴAr).[1]
Polar Protic Methanol Moderate-High Soluble, especially upon heating.[1] Used in mixed-solvent recrystallization.[1][2][3]
Polar Protic Ethanol Moderate Good solubility at boiling point; often used for recrystallization (oils out if cooled too fast).[1]
Esters Ethyl Acetate Moderate Primary solvent for liquid-liquid extraction from aqueous reaction mixtures.[1]
Chlorinated DCM / Chloroform Moderate Soluble; often used in chromatography eluents (e.g., DCM:MeOH 95:5).[1]
Hydrocarbons Hexanes / Heptane Insoluble Used as an anti-solvent to precipitate the product from EtOAc or DCM.[1]
Aqueous Water Low (Neutral pH)Poor solubility in neutral water; soluble in 1M HCl (protonation of pyrazine N).[1]

Technical Insight: The compound exhibits a "steep solubility curve" in ethanol, making it an ideal candidate for recrystallization. It dissolves readily at reflux (78°C) but crystallizes (or oils out) rapidly upon cooling to room temperature.

Experimental Protocol: Determination of Thermodynamic Solubility

For drug development, precise values are required. The following Shake-Flask Method is the gold standard for generating the solubility data required for IND filings.

Workflow Visualization

The following diagram outlines the decision logic and workflow for accurate solubility determination.

SolubilityWorkflowStartStart: Excess Solid+ SolventEquilibrationEquilibration(24-72h @ Const. Temp)Start->Equilibration Shake/StirEquilibration->Equilibration Check TimeDependenceSeparationPhase Separation(Centrifugation/Filtration)Equilibration->Separation IsothermalDilutionDilution(to Linear Range)Separation->Dilution SupernatantAnalysisQuantification(HPLC-UV / LC-MS)Dilution->AnalysisCalcData Calculation(mg/mL & Mol Fraction)Analysis->Calc

Figure 1: Standardized workflow for thermodynamic solubility determination.

Detailed Methodology (SOP)

Phase 1: Sample Preparation

  • Weigh approximately 10–20 mg of 6-Chloroimidazo[1,2-a]pyrazin-8-amine into a 4 mL borosilicate glass vial.

  • Add 1.0 mL of the target organic solvent (e.g., Methanol, 1-Octanol).

  • Visual Check: Ensure excess solid is present. If the solid dissolves completely, add more until a suspension persists.[4]

Phase 2: Equilibration

  • Place vials in a temperature-controlled orbital shaker (e.g., Eppendorf ThermoMixer).

  • Settings: Agitate at 750 RPM for 24 to 72 hours .

    • Note: For viscous solvents (e.g., 1-Octanol), increase time to 72h to ensure equilibrium.[1]

    • Temperature: Standard isotherms are measured at 298.15 K (25°C), 303.15 K, and 313.15 K.

Phase 3: Phase Separation

  • Filtration (Preferred): Use a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during filtration.

  • Centrifugation (Alternative): Centrifuge at 10,000 RPM for 10 minutes at the equilibration temperature.

Phase 4: Quantification (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1] Gradient 5% B to 95% B.

  • Detection: UV at 254 nm (aromatic max) and 280 nm .[1]

  • Calculation: Determine concentration (

    
    ) using a 5-point calibration curve of the standard compound dissolved in DMSO.
    

Thermodynamic Modeling of Solubility Data

Once experimental data (


Modified Apelblat Equation

The Apelblat Model:

1
  • 
     : Mole fraction solubility.[1][5]
    
  • 
     : Absolute temperature (Kelvin).[1][5]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Application:

  • Plot

    
     vs. 
    
    
    .
  • If the plot is linear, the enthalpy of solution (

    
    ) is constant (Van't Hoff behavior).
    
  • If curved, use the full Apelblat equation to account for the temperature dependence of enthalpy.

References

  • Synthesis & Purification Context

    • Patent WO2012168733A1. "Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents." (Describes purification via acetonitrile/water/methanol mixtures).

  • General Imidazo[1,2-a]pyrazine Properties

    • Goel, R. et al. "Imidazo[1,2-a]pyrazines: A Comprehensive Review on Synthesis and Biological Activities."[1] Current Organic Chemistry. (Describes solubility trends of the scaffold).

  • Solubility Measurement Protocols

    • Jouyban, A. "Review of the pharmaceuticals solubility data in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences.

  • Compound Data

    • Sigma-Aldrich Product Sheet. "6-Chloroimidazo[1,2-a]pyrazin-8-amine (CAS 1780558-43-1)."[1]

The Rise of Imidazo[1,2-a]pyrazine: From Bioluminescence to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Development of Imidazo[1,2-a]pyrazine Scaffolds in Drug Design Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyrazine scaffold represents a quintessential "privileged structure" in modern medicinal chemistry.[1][2][3][4] Originally identified as the core chromophore of coelenterazine (the light-emitting substrate in marine bioluminescence), this bicyclic heterocycle has evolved into a potent template for ATP-competitive kinase inhibitors.[4] Unlike its more ubiquitous cousin, imidazo[1,2-a]pyridine, the pyrazine variant offers unique electronic properties—specifically the additional nitrogen at position 4—which serves as a critical hydrogen bond acceptor for the hinge region of kinase domains.

This technical guide dissects the structural evolution, synthetic methodologies, and structure-activity relationships (SAR) that have propelled this scaffold from a chemical curiosity to the backbone of clinical candidates like Entospletinib (GS-9973) .

Chemical Architecture & Physicochemical Properties[4][5]

To rationally design drugs using this scaffold, one must understand its electronic distribution and numbering system.[4]

Numbering and Electronic Profile

The scaffold consists of a pyrazine ring fused to an imidazole ring.[4] The bridgehead nitrogen is N4.[4]

  • N4 (Bridgehead): A critical H-bond acceptor.[4] In kinase inhibitors, this often interacts with the backbone NH of the hinge region.

  • C8 Position: Highly electrophilic.[4] The pyrazine ring is electron-deficient, making C8 susceptible to Nucleophilic Aromatic Substitution (

    
    ), a key feature for library generation.[4]
    
  • C3 Position: The most nucleophilic carbon on the imidazole ring, prone to electrophilic aromatic substitution (e.g., halogenation, formylation) or C-H activation.

  • C6 Position: Typically accessed via cross-coupling (Suzuki-Miyaura) from halogenated precursors.[4]

Solubility and Lipophilicity

The imidazo[1,2-a]pyrazine core generally exhibits lower lipophilicity (


) than the corresponding imidazo[1,2-a]pyridine due to the extra nitrogen atom. This intrinsic polarity often translates to improved aqueous solubility and metabolic stability, reducing the need for extensive solubilizing appendages.[4]

Synthetic Strategies: The "How-To" for Chemists

The assembly of this scaffold relies on two primary strategies: the classical condensation (Method A) and multicomponent reactions (Method B).

Method A: Condensation (The "Gold Standard")

The most robust route involves the condensation of 2-aminopyrazines with


-haloketones (or aldehydes).[4] This is an extension of the Hantzsch synthesis.
  • Mechanism: The exocyclic amine attacks the carbonyl carbon, followed by alkylation of the ring nitrogen and dehydration.

  • Advantages: High tolerance for diverse functional groups; scalable.[4]

  • Protocol Insight: Reaction often requires elevated temperatures (refluxing ethanol or DMF).[4] Sodium bicarbonate is frequently added to neutralize the acid byproduct.[4]

Method B: Groebke-Blackburn-Bienaymé (GBB) Reaction

A three-component reaction (3-CR) involving an aldehyde, a 2-aminoheterocycle, and an isocyanide.[1][2][4][5][6]

  • Limitation Alert: While highly effective for imidazo[1,2-a]pyridines, the GBB reaction is notoriously difficult with 2-aminopyrazines .[4] The electron-deficient nature of the pyrazine ring reduces the nucleophilicity of the amine, often leading to poor yields or requiring specific Lewis acid catalysts (e.g.,

    
    ) or microwave irradiation.
    
  • Recommendation: Use Method A for lead optimization; reserve Method B for high-throughput screening libraries where yield is secondary to diversity.

Visualization of Synthetic Workflows

SyntheticRoutes Start 2-Aminopyrazine HaloKetone + α-Haloketone (Condensation) Start->HaloKetone GBB_Reagents + Aldehyde + Isocyanide (GBB Reaction) Start->GBB_Reagents IntermedA Imidazo[1,2-a]pyrazine Core HaloKetone->IntermedA High Yield Scalable Functionalization Functionalization IntermedA->Functionalization GBB_Product C3-Amino Substituted Core GBB_Reagents->GBB_Product Low Reactivity Requires Catalyst

Figure 1: Comparison of synthetic routes. Condensation remains the preferred method for scale-up.[4]

Case Study: Entospletinib (GS-9973)[4][8][9][10]

Entospletinib is the flagship example of this scaffold's utility.[4] It is a highly selective Spleen Tyrosine Kinase (Syk) inhibitor developed for hematological malignancies.[4]

Discovery Logic
  • Target: Syk kinase, critical for B-cell receptor signaling.[4][7][8]

  • Design Challenge: Achieve high selectivity over other kinases (like JAKs or SRC) while maintaining oral bioavailability.

  • Solution: The imidazo[1,2-a]pyrazine core was selected to mimic the adenine ring of ATP.

    • The N4/C5 region binds to the hinge (Glu339/Ala340 area).

    • Position 8 (C8): Functionalized with a substituted aniline.[4] The amino group at C8 is crucial for orienting the molecule and filling the ribose pocket.

    • Position 6 (C6): Substituted with an indazole group to reach into the hydrophobic back pocket (gatekeeper region).[4]

Structural Optimization (SAR)

The development followed a clear SAR trend:

  • Core Selection: Imidazo[1,2-a]pyrazine provided better solubility than quinazoline.[4]

  • C8 Optimization: Introduction of a solubilizing group (morpholino-aniline) improved pharmacokinetic profile.

  • C6 Optimization: The indazole moiety provided potency and selectivity via shape complementarity.[4]

SAR Visualization

SAR_Map Core Imidazo[1,2-a]pyrazine Scaffold N4 N4 Position Hinge Binder (H-bond Acceptor) Core->N4 C8 C8 Position Solvent Exposed / Ribose Pocket (Target for S_NAr) Core->C8 C6 C6 Position Hydrophobic Pocket / Selectivity (Target for Suzuki Coupling) Core->C6 C3 C3 Position Potency Tuning / H-bond Donor Core->C3

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold in kinase inhibition.[4]

Experimental Protocols

Protocol: Synthesis of 8-Amino-6-Aryl-Imidazo[1,2-a]pyrazine

A self-validating protocol for generating a key intermediate similar to the Entospletinib precursor.[4]

Reagents:

  • 3,5-Dibromo-2-aminopyrazine (1.0 eq)[4]

  • Chloroacetaldehyde (50% wt in water, 5.0 eq)

  • Ethanol (Solvent)[6][9]

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step:

  • Cyclization: Dissolve 3,5-dibromo-2-aminopyrazine in ethanol (0.5 M concentration).

  • Addition: Add chloroacetaldehyde and

    
     (2.0 eq).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (mobile phase 5% MeOH in DCM).
    
    • Validation: The starting material spot (more polar amine) should disappear; a new fluorescent spot (the bicycle) appears.

  • Workup: Cool to room temperature. Concentrate under reduced pressure. Resuspend in water/ethyl acetate. Extract, dry over

    
    , and concentrate.
    
  • Regioselective

    
     (C8):  Dissolve the crude 6,8-dibromoimidazo[1,2-a]pyrazine in DMF. Add the desired aniline (1.1 eq) and DIPEA (2.0 eq).[4] Heat to 
    
    
    
    .[4]
    • Causality: The C8-bromide is significantly more labile than C6 due to the para-position relative to the bridgehead nitrogen (N4), allowing selective substitution without touching C6.

  • Suzuki Coupling (C6): The remaining bromide at C6 is then reacted with an aryl boronic acid using

    
     and 
    
    
    
    in Dioxane/Water.[4]
Protocol: Syk Kinase Activity Assay (FRET-based)

To verify the biological activity of synthesized compounds.

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Enzyme Mix: Prepare 2x Syk enzyme solution in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Substrate Mix: Prepare 2x mix of FL-Peptide substrate (e.g., peptide containing tyrosine) and ATP (

    
     concentration).[4]
    
  • Reaction: Add 10 µL of Enzyme Mix and 100 nL of compound to a 384-well plate. Incubate 15 min. Add 10 µL Substrate Mix.

  • Detection: Stop reaction after 60 min with EDTA. Add development reagent (Europium-labeled antibody). Read FRET signal on a plate reader.[4]

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Future Outlook: Beyond Entospletinib

The field is moving beyond simple ATP competition.[4]

  • Covalent Inhibitors: Targeting non-catalytic cysteines.[4] The C3 position of imidazo[1,2-a]pyrazine is being explored for attaching acrylamide warheads.[4]

  • PROTACs: The scaffold's defined vectors (C6 and C8) make it an excellent "warhead" for Proteolysis Targeting Chimeras, allowing the attachment of linkers without disrupting the primary binding mode.

References

  • Discovery of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2010).[4] URL:[Link]

  • Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor. Source:[4][7] Journal of Medicinal Chemistry / Clinical Cancer Research (Context).[4] URL:[Link]

  • Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Biological Applications. Source: Organic & Biomolecular Chemistry (RSC).[4] URL:[Link]

  • Scaffold Hopping of the SYK Inhibitor Entospletinib Leads to Broader Targeting. Source: European Journal of Medicinal Chemistry (2020).[4] URL:[Link]

  • Groebke-Blackburn-Bienaymé Reaction: Scope and Limitations. Source: Beilstein Journal of Organic Chemistry (2024).[4] URL:[Link]

Sources

Thermodynamic Properties of 6-Chloroimidazo[1,2-a]pyrazin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Process Engineers[1]

Executive Summary: The Scaffold of Choice for Kinase Inhibition

The 6-Chloroimidazo[1,2-a]pyrazin-8-amine scaffold represents a privileged pharmacophore in modern drug discovery, particularly for ATP-competitive kinase inhibitors (e.g., Entospletinib, Acalabrutinib analogues).[1] Its utility stems from a unique thermodynamic profile that balances rigid structural pre-organization with tunable electronic properties.[1]

This guide dissects the thermodynamic landscape of this scaffold, moving beyond simple physicochemical descriptors to the energetic drivers of solubility, permeability, and target binding. We analyze how the 6-chloro substituent (lipophilic anchor) and the 8-amine moiety (hydrogen bond donor) dictate the Structure-Thermodynamic Relationship (STR), providing a roadmap for optimizing lead compounds.[1]

Structural & Electronic Basis of the Core

The imidazo[1,2-a]pyrazine core is an aromatic, fused bicyclic system.[1] The 6- and 8-positions are critical vectors for thermodynamic modulation.[1]

Electronic Distribution and pKa

The bridgehead nitrogen (N4) and the pyrazine nitrogen (N1) create a specific basicity profile.

  • Basicity: The core is weakly basic (pKa ~ 3.5 – 4.5).[1] Protonation typically occurs at N1.[1]

  • 6-Chloro Effect: The electron-withdrawing nature of the chlorine atom at C6 lowers the pKa of the ring system, reducing the energetic cost of desolvation during protein binding but potentially decreasing aqueous solubility at physiological pH.

  • 8-Amine Effect: This group acts as an electron donor, slightly counteracting the chlorine's effect, but its primary thermodynamic role is forming critical H-bonds with the kinase hinge region (typically the backbone carbonyl of the gatekeeper residue).[1]

Functionalization Vectors
PositionSubstituentThermodynamic RoleBiological Role
C6 ChlorineIncreases lipophilicity (+

value); Modulates lattice energy.[1]
Fills hydrophobic pocket (e.g., Gatekeeper).[1]
C8 AmineH-bond Donor (

gain).[1]
Hinge binder (Key for potency).[1]
C3 (Variable)Solubilizing vector.[1]Solvent exposed region.[1][2]

Solid-State Thermodynamics: The Solubility Challenge

One of the primary challenges with 6-chloroimidazo[1,2-a]pyrazin-8-amine derivatives is their tendency toward high crystal lattice energy (


), leading to "brick dust" properties (high melting point, low solubility).[1]
Crystal Lattice Energy & Melting Point

Unsubstituted or simple aryl-derivatives often exhibit melting points (


) > 200°C.[1]
  • Thermodynamic Driver: The planar nature of the scaffold allows for efficient

    
    -
    
    
    
    stacking.[1] The 8-amine group facilitates intermolecular H-bonding networks in the solid state, significantly increasing enthalpy of fusion (
    
    
    ).[1]
  • Impact on Solubility: According to the General Solubility Equation (GSE), every 100°C increase in

    
     can reduce solubility by 1-2 log units.[1]
    
Polymorphism Risk

The rotational freedom of substituents at the 8-position (if alkylated) can lead to multiple polymorphs.

  • Recommendation: Early DSC screening is mandatory.[1] A sharp endotherm indicates a pure crystalline form, while broad transitions suggest amorphous content or solvates.[1]

Solution-Phase Thermodynamics

Optimizing the free energy of solvation (


) is critical for bioavailability.
Lipophilicity (LogP/LogD)

The 6-chloro group adds approximately +0.71 to the LogP.[1]

  • Target Range: For oral bioavailability, derivatives should target a LogD

    
     between 2.0 and 3.5.[1]
    
  • Optimization Strategy: To counteract the lipophilicity of the 6-Cl, polar groups (morpholine, piperazine) are often introduced at the C3 position.

Solubility Optimization Case Study

Comparing the core scaffold to an optimized derivative (e.g., Aurora A inhibitors):

Compound VariantStructure FeatureSolubility (pH 7.[1][2]4)Thermodynamic Driver
Core Scaffold 6-Cl, 8-NH2, 3-H< 5 µMHigh

(Lattice energy dominates).[1]
Derivative A 3-Aryl substitution~ 10-50 µMDisrupted packing, but high LogP.[1]
Derivative B 3-Solubilizing Group (e.g., amino-alcohol)> 11 mMFavorable

(Enthalpy of hydration).[1]

Data grounded in optimization of Aurora Kinase inhibitors (e.g., SCH 1473759).

Binding Thermodynamics (ITC Profiling)[1]

In kinase inhibition, the binding free energy (


) is composed of enthalpic (

) and entropic (

) components.[1]
The Enthalpy-Entropy Compensation[1]
  • Enthalpic Driver (

    
    ):  The 8-amine  interaction with the kinase hinge is the primary enthalpic driver.[1] This bond is highly directional and energetically favorable.[1]
    
  • Entropic Driver (

    
    ):  The 6-chloro  group displaces ordered water molecules from the hydrophobic gatekeeper pocket.[1] This "classical hydrophobic effect" provides a significant entropic gain.[1]
    
Optimization Workflow

The goal is to maximize Enthalpic Efficiency (EE) to improve selectivity.

  • High Energy Water: Design substituents at C3 that displace "unhappy" (high energy) water molecules in the solvent-exposed region.

Visualization: Thermodynamic Optimization Workflow

ThermodynamicOptimization Scaffold 6-Cl-Imidazo[1,2-a]pyrazin-8-amine (Core Scaffold) SolidState Solid State Profiling (DSC / XRPD) Scaffold->SolidState Step 1 Solution Solution Thermodynamics (pKa / LogD / Solubility) SolidState->Solution Step 2 Decision Decision Gate: Is Solubility > 50µM? Solution->Decision Binding Binding Thermodynamics (ITC: Enthalpy vs Entropy) Optimize_R6 Modify C6/C8 (Tune H-Bond/Lipophilicity) Binding->Optimize_R6 Low Potency/Selectivity Candidate Lead Candidate (Balanced Profile) Binding->Candidate Optimal dG, dH, dS Decision->Binding Yes Optimize_R3 Modify C3 Position (Add Polar/Solubilizing Group) Decision->Optimize_R3 No (Lattice Energy High) Optimize_R3->SolidState Re-evaluate Optimize_R6->Binding Re-evaluate

Caption: Iterative workflow for optimizing the thermodynamic profile of imidazopyrazine derivatives, prioritizing solubility before binding efficiency.

Experimental Protocols

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Unlike kinetic solubility, this measures the equilibrium state, critical for accurate thermodynamic modeling.[1]

  • Preparation: Weigh 2-5 mg of the 6-chloroimidazo[1,2-a]pyrazin-8-amine derivative into a chemically resistant glass vial.

  • Solvent Addition: Add 500 µL of buffer (pH 7.4 phosphate and pH 2.0 HCl/KCl) to ensure saturation. Undissolved solid must be visible.

  • Equilibration: Incubate at 25°C ± 0.1°C with constant agitation (orbital shaker at 300 rpm) for 24 hours.

    • Note: For this scaffold, 24h is sufficient to overcome metastable polymorphs, though 48h is preferred for validation.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent non-specific binding).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

  • pH Verification: Measure the pH of the supernatant post-incubation. The basic nitrogen can shift the bulk pH in unbuffered systems.

Protocol: Isothermal Titration Calorimetry (ITC)

Determines


, 

, and

of kinase binding.[1]
  • Ligand Prep: Dissolve the derivative in 100% DMSO to 10-50 mM. Dilute into the exact match buffer used for the protein (final DMSO typically 2-5%).[1]

    • Critical Step: Mismatched DMSO concentrations cause large heats of dilution that mask the binding signal.

  • Protein Prep: Dialyze the target kinase into the assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Titration Setup:

    • Cell: Protein (20-50 µM).[1]

    • Syringe: Ligand (200-500 µM).[1]

    • Temperature: 25°C.

  • Execution: Perform 18-20 injections of 2 µL each.

  • Analysis: Fit data to a One-Set-of-Sites model.

    • Self-Validation: If

      
       (stoichiometry) deviates from 0.8-1.2, re-verify protein concentration and ligand purity.[1]
      

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. (2026).[1] Overview of the scaffold's physicochemical properties and isomer comparisons. [1][2]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase. Bioorganic & Medicinal Chemistry Letters. (2010). Details on "Compound 15" and the thermodynamic rationale for selectivity.

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters. (2010).[1] Case study on solubility optimization (Compound 12k).

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. (2018).[1] Methodological basis for ITC in kinase inhibitor studies.

  • Thermodynamic Assessment of Pyrazinamide Dissolution. Molecules. (2024). Proxy data for solid-state behavior of pyrazine-based systems. [1][2]

Sources

Technical Guide: pKa and Ionization of 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the ionization characteristics, pKa values, and physicochemical behavior of 6-Chloroimidazo[1,2-a]pyrazin-8-amine .[1] It is structured for researchers requiring actionable data for lead optimization and assay development.[1]

Executive Summary

6-Chloroimidazo[1,2-a]pyrazin-8-amine (CAS: 1780558-43-1) acts as a critical pharmacophore in the design of kinase inhibitors (e.g., VirB11 ATPase) and adenosine receptor antagonists.[1] Its physicochemical behavior is governed by the fused imidazo[1,2-a]pyrazine core, which functions as a weak base.

Understanding the ionization state of this molecule is prerequisite for optimizing solubility , membrane permeability , and ligand-target binding .[1] At physiological pH (7.4), the molecule exists predominantly in its neutral form, but its specific pKa dictates its behavior in acidic compartments (lysosomes, stomach) and during purification.

Chemical Architecture & Electronic Properties[1]

To predict the pKa accurately, we must analyze the electronic "push-pull" effects intrinsic to the scaffold.

  • Core Scaffold: Imidazo[1,2-a]pyrazine is a 6,5-fused heteroaromatic system.[1] The bridgehead nitrogen (N4) is non-basic due to aromaticity. The N1 nitrogen (in the imidazole ring) is the primary proton acceptor.

  • 8-Amine (+R Effect): The exocyclic amine at position 8 is a strong resonance donor.[1] Its lone pair delocalizes into the pyrazine ring, significantly increasing electron density at N1. This typically raises the pKa relative to the unsubstituted core (pKa ~4.3).

  • 6-Chloro (-I Effect): The chlorine atom exerts an inductive electron-withdrawing effect.[1] This stabilizes the neutral form and destabilizes the cationic conjugate acid, thereby lowering the pKa.

Net Effect: The resonance donation of the 8-amine generally outweighs the inductive withdrawal of the 6-chloro substituent. Consequently, 6-Chloroimidazo[1,2-a]pyrazin-8-amine is expected to be slightly more basic than the unsubstituted parent scaffold.[1]

Predicted Ionization Constants
ParameterValue / RangeConfidence
pKa (Basic) 4.8 – 5.5 High (Calculated via Hammett principles)
Protonation Site N1 (Imidazole ring)Very High
Physiological State (pH 7.4) >99% Neutral High
Stomach State (pH 1.5) >99% Cationic High

Ionization Mechanism & Microspecies

The protonation event occurs at the N1 nitrogen. The 8-amino group does not protonate in aqueous solution (pKa < 0) because its lone pair is essential for aromatic resonance stabilization.[1]

Diagram: Protonation Pathway

The following diagram illustrates the equilibrium between the neutral base and the resonance-stabilized cation.

IonizationScheme cluster_0 Electronic Effects Neutral Neutral Species (pH > 5.5) Lipophilic, Permeable Cation Monocationic Species (pH < 4.5) Protonated at N1 Soluble Neutral->Cation + H⁺ (Acidic pH) Cation->Neutral - H⁺ (Basic pH) Effect1 8-NH2: Donates e⁻ (Stabilizes Cation) Effect1->Cation Effect2 6-Cl: Withdraws e⁻ (Destabilizes Cation) Effect2->Cation

Caption: Equilibrium between the neutral free base and the N1-protonated cation, modulated by 8-amino and 6-chloro substituents.

Experimental Determination Protocol

For this compound, UV-Metric Titration is the gold standard.[1] Potentiometric titration is less suitable due to the compound's likely low aqueous solubility in its neutral form and the potential for precipitation near the pKa.

Rationale
  • Chromophore: The imidazo[1,2-a]pyrazine core has a distinct UV absorbance profile that shifts significantly upon protonation of the heterocyclic ring.

  • Solubility: UV-metric methods require concentrations as low as 10–50 µM, avoiding precipitation issues common with potentiometry (which requires mM concentrations).[1]

Workflow: UV-Metric pKa Determination

This protocol ensures high data integrity using a standard DAD (Diode Array Detector) spectrophotometer or a dedicated pKa analyzer (e.g., SiriusT3).[1]

ExperimentalProtocol Start Start: Stock Preparation Step1 1. Dissolve 1 mg in 1 mL DMSO (10 mM Stock) Start->Step1 Step2 2. Prepare Buffer Series (pH 2.0 to 12.0, I=0.15 M KCl) Step1->Step2 Step3 3. Inject Sample (Final conc: 30 µM, <1% DMSO) Step2->Step3 Step4 4. Measure UV Spectra (200–400 nm) at each pH Step3->Step4 Analysis Data Analysis Step4->Analysis Result1 Plot Absorbance vs. pH (Isosbestic points check) Analysis->Result1 Result2 Fit to Henderson-Hasselbalch Calculate pKa Result1->Result2

Caption: Step-by-step UV-metric titration workflow for accurate pKa determination of low-solubility heterocycles.

Critical Experimental Notes
  • Cosolvent Extrapolation: If the compound precipitates even at 30 µM, perform titrations in 20%, 30%, and 40% Methanol/Water mixtures. Plot the apparent pKa (

    
    ) vs. %Methanol and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
    
  • Wavelength Selection: Focus analysis on the 280–350 nm range, where the

    
     transition of the aromatic core shifts upon N1 protonation.
    

Pharmaceutical Implications[3][4]

Solubility & Formulation
  • pH 1.2 (Gastric): The compound will be positively charged (Protonated).[1] Solubility will be high. This suggests good dissolution in the stomach.[1]

  • pH 6.8 - 7.4 (Intestinal/Blood): The compound will be neutral.[1] Solubility will be limited by the crystal lattice energy.[1] Formulation strategies (e.g., amorphous solid dispersions or salt forms like hydrochloride or mesylate) may be required to maintain supersaturation in the intestine.

Membrane Permeability (LogD)

The distribution coefficient (LogD) is pH-dependent:

  • 
     (Since the molecule is neutral).
    
  • Expected LogP: 1.5 – 2.0 .

  • Permeability: High.[1] The neutral species at physiological pH suggests excellent passive diffusion across cell membranes and the Blood-Brain Barrier (BBB).

Binding Interactions

In protein binding pockets (e.g., ATP-binding sites of kinases), the N1 nitrogen often acts as a hydrogen bond acceptor (interacting with the hinge region backbone NH). The 8-NH2 acts as a hydrogen bond donor (interacting with backbone carbonyls).[1] The ionization state confirms that N1 remains unprotonated and available for these critical H-bond interactions.[1]

References

  • Imidazo[1,2-a]pyrazine Core Properties: PubChem. (2025).[1] Imidazo[1,2-a]pyrazin-8-amine Compound Summary. [Link][1][2][3]

  • pKa Determination Methodologies: Reijenga, J., et al. (2013).[1] "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights. [Link]

  • Synthesis and SAR of 8-Aminoimidazo[1,2-a]pyrazines: Lynch, S., et al. (2021).[1] "Design, synthesis, and evaluation of peptide‐imidazo[1,2‐a]pyrazine bioconjugates." Peptide Science. [Link][1]

  • Electronic Effects in Heterocycles (Hammett Equation): Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. [Link][1]

Sources

Methodological & Application

Synthesis of Entospletinib using 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Entospletinib (GS-9973)

Executive Summary

This application note details the robust synthetic protocol for Entospletinib (GS-9973) , a selective Spleen Tyrosine Kinase (Syk) inhibitor.[1] While the prompt highlights 6-Chloroimidazo[1,2-a]pyrazin-8-amine as a key scaffold, this guide clarifies its role as the critical functionalized intermediate in the industrial route.[1]

The synthesis exploits the differential reactivity of the imidazo[1,2-a]pyrazine core. The C8 position is highly electrophilic, permitting Nucleophilic Aromatic Substitution (


), while the C6 position requires transition-metal catalysis (Suzuki-Miyaura). This protocol prioritizes the regioselective displacement  route, ensuring high purity and scalability suitable for pre-clinical and early-phase development.

Strategic Retrosynthesis & Mechanism

The synthesis of Entospletinib is defined by the orthogonal functionalization of the 6,8-dihaloimidazo[1,2-a]pyrazine core.

  • Step 1 (C8 Functionalization): The C8-chloride is displaced by 4-morpholinoaniline via

    
    .[1] This is thermodynamically favored over C6 displacement due to the para-nitrogen effect in the pyrazine ring, which activates the C8 position.
    
  • Step 2 (C6 Functionalization): The remaining C6-chloride is coupled with an Indazole-6-boronate ester via Palladium-catalyzed cross-coupling.[1]

Key Insight: Utilizing the N-substituted intermediate (Step 1 product) prevents the need for protecting groups on the aniline nitrogen, streamlining the workflow.

SynthesisPath Figure 1: Regioselective Synthesis Pathway of Entospletinib SM 6,8-Dichloroimidazo[1,2-a]pyrazine (Starting Core) Inter Intermediate: 6-Chloro-N-(4-morpholinophenyl) imidazo[1,2-a]pyrazin-8-amine SM->Inter Step 1: SNAr IPA, DIPEA, 90°C (Regioselective C8) Reagent1 4-Morpholinoaniline Reagent1->Inter Product Entospletinib (GS-9973) Inter->Product Step 2: Suzuki Coupling Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 100°C Reagent2 6-Indazole Boronate Reagent2->Product

Detailed Experimental Protocols

Phase 1: Synthesis of the 8-Amine Intermediate

Target:6-Chloro-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine This step transforms the dichloro core into the specific "6-chloro...8-amine" scaffold referenced in the topic.[1]

Reagents:

  • 6,8-Dichloroimidazo[1,2-a]pyrazine (1.0 equiv)

  • 4-(4-Morpholinyl)aniline (1.1 equiv)[1]

  • 
    -Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
    
  • Isopropanol (IPA) (10 vol)[1]

Protocol:

  • Charge: To a reaction vessel equipped with a reflux condenser, add 6,8-dichloroimidazo[1,2-a]pyrazine and IPA.

  • Addition: Add 4-(4-morpholinyl)aniline followed by DIPEA. The order is critical to prevent localized high concentrations of base which could promote side reactions.

  • Reaction: Heat the mixture to reflux (80–85°C) for 4–6 hours.

    • Monitoring: Monitor via HPLC/LC-MS.[1] The starting material (Rt ~ X min) should convert to the intermediate (Rt ~ Y min). Look for the disappearance of the di-chloro peak.[1]

  • Workup (Precipitation): Cool the reaction mixture to room temperature (20–25°C). The product typically precipitates as a solid.

  • Isolation: Filter the solid. Wash the cake with cold IPA (2 x 2 vol) followed by water (2 x 2 vol) to remove amine salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 75–85%[1]

    • Appearance: Off-white to pale yellow solid.[1]

Phase 2: The Suzuki-Miyaura Coupling

Target:Entospletinib (GS-9973) This step installs the indazole moiety at the C6 position.[1]

Reagents:

  • Intermediate from Phase 1 (1.0 equiv)[1]

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (1.2 equiv)[1]

  • 
     (0.05 equiv)[1]
    
  • Sodium Carbonate (

    
    ) (2.0 M aqueous solution, 3.0 equiv)
    
  • 1,4-Dioxane (10 vol)[1]

Protocol:

  • Inertion: Purge the reaction vessel with Nitrogen (

    
    ) for 10 minutes to remove oxygen (critical for Pd cycle).
    
  • Charge: Add the Phase 1 Intermediate, Indazole Boronate, and 1,4-Dioxane.

  • Catalyst Addition: Add the

    
     solution, followed by the Palladium catalyst (
    
    
    
    ).
    • Note: Adding catalyst last ensures it does not degrade before the cycle begins.

  • Reaction: Heat to 90–100°C for 12–16 hours under

    
     atmosphere.
    
    • Checkpoint: LC-MS should show [M+H]+ = 412.2.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Separate phases.[1][2] Extract aqueous layer with EtOAc.

    • Wash combined organics with brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Flash column chromatography (DCM:MeOH gradient, 0-10% MeOH) or recrystallization from Ethanol/Water.[1]

Data Summary & Troubleshooting

ParameterSpecification / RangeTroubleshooting Tip
Phase 1 Temp 80–85°C (Reflux)If conversion is slow (<90% after 6h), check aniline quality (oxidation).
Phase 2 Catalyst Pd(dppf)Cl2If de-chlorination (hydrodehalogenation) is observed, reduce temp to 80°C.
Stoichiometry 1.0 : 1.2 (Ar-Cl : Boronate)Excess boronate is required due to potential protodeboronation of the indazole.[1]
Solubility Poor in non-polar solventsEntospletinib is poorly soluble.[1] Use DMSO/MeOH for analysis.[1]

References

  • Gilead Sciences, Inc. (2013). United States Patent No.[1][4] 8,455,493.[1][4] "Certain Chemical Entities, Compositions, and Methods."[3][4][5][6][7][8][9][10][11][12] Link

  • Currie, K. S., et al. (2014). "Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase."[8][13] Journal of Medicinal Chemistry, 57(9), 3856–3873. Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 59473233, Entospletinib. Link

  • World Intellectual Property Organization. (2017).[1] WO2017144010 - New Crystalline Forms of Entospletinib Methanesulfonate. Link[1]

Sources

Application Note: Synthesis and Mechanistic Profiling of 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Significance

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, oncology therapeutics, and adenosine receptor modulators[1][2]. The functionalization of this bicyclic system relies heavily on the differential reactivity of its positions. Specifically, 6-chloroimidazo[1,2-a]pyrazin-8-amine (CAS: 1780558-43-1) serves as a highly versatile building block. The exocyclic amine at the 8-position allows for facile coupling reactions (e.g., Buchwald-Hartwig aminations or amide couplings), while the 6-chloro substituent provides a synthetic handle for subsequent Suzuki-Miyaura or Sonogashira cross-coupling functionalizations.

This protocol details a highly regioselective Nucleophilic Aromatic Substitution (SNAr) strategy to synthesize 6-chloroimidazo[1,2-a]pyrazin-8-amine from the commercially available precursor, 6,8-dichloroimidazo[1,2-a]pyrazine[3].

Mechanistic Rationale: Regioselective SNAr

The success of this protocol hinges on the inherent electronic asymmetry of the imidazo[1,2-a]pyrazine ring system. When 6,8-dichloroimidazo[1,2-a]pyrazine is subjected to nucleophilic attack by ammonia, the substitution occurs almost exclusively at the C-8 position.

Causality of Regioselectivity:

  • Electronic Activation: The C-8 position is flanked by the bridgehead nitrogen (N-4) and the pyrazine nitrogen (N-7). The strong electron-withdrawing inductive and resonance effects of these adjacent heteroatoms severely deplete the electron density at C-8.

  • Meisenheimer Complex Stabilization: The intermediate Meisenheimer complex formed during nucleophilic attack at C-8 is highly stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrazine ring.

  • Steric vs. Electronic Control: While C-6 is also halogenated, the electronic activation at C-8 overwhelmingly dictates the reaction pathway, allowing for high-yielding mono-amination without significant over-reaction to the 6,8-diamino byproduct under controlled conditions[2].

Experimental Workflow and Logic

SNAr_Workflow SM Starting Material 6,8-Dichloroimidazo[1,2-a]pyrazine Reactor Sealed Pressure Vessel (Prevents NH3 volatilization) SM->Reactor Reagents Nucleophile Source NH4OH (28-30% aq.) or NH3 in i-PrOH Reagents->Reactor Reaction Regioselective SNAr 90-100 °C, 8-12 hours Reactor->Reaction Heat applied Monitoring In-Process Control LC-MS / TLC (Hexane:EtOAc) Reaction->Monitoring Aliquot sampling Workup Aqueous Workup Concentration & EtOAc Extraction Monitoring->Workup >95% Conversion Product Target Compound 6-Chloroimidazo[1,2-a]pyrazin-8-amine Workup->Product Isolation & Drying

Fig 1. Synthetic workflow for the regioselective SNAr amination of the imidazo[1,2-a]pyrazine core.

Step-by-Step Synthesis Protocol

Target: 6-Chloroimidazo[1,2-a]pyrazin-8-amine Reaction Type: Nucleophilic Aromatic Substitution (SNAr)

Reagents and Equipment
  • Substrate: 6,8-dichloroimidazo[1,2-a]pyrazine (1.0 equivalent)[3]

  • Reagent: Ammonium hydroxide solution (28-30% in water) or Ammonia (7N in Methanol/Isopropanol)

  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (Optional, to aid solubility)

  • Equipment: Heavy-walled borosilicate pressure tube with a PTFE threaded plug (Critical for containing ammonia gas at elevated temperatures).

Procedure
  • Reactor Charging: To a clean, dry 50 mL pressure tube, add 6,8-dichloroimidazo[1,2-a]pyrazine (1.00 g, 5.32 mmol).

  • Nucleophile Addition: Add acetonitrile (5.0 mL) to dissolve/suspend the starting material. Carefully add aqueous ammonium hydroxide solution (28-30%, 15.0 mL)[2]. Note: Perform this step in a well-ventilated fume hood due to the volatility and toxicity of ammonia.

  • Sealing and Heating: Seal the pressure tube tightly with the PTFE plug and a fluoroelastomer O-ring. Place the sealed tube behind a blast shield in an oil bath or heating block pre-heated to 90 °C[2].

  • Reaction Progression: Stir the biphasic mixture vigorously at 90 °C for 8 to 12 hours. The elevated temperature is required to overcome the activation energy barrier for the SNAr reaction, while the sealed environment maintains the necessary concentration of dissolved ammonia.

  • In-Process Control (IPC): After 8 hours, carefully cool the vessel to room temperature before opening. Remove a 10 µL aliquot, dilute with methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material mass (m/z 188.0) is consumed, and the product mass (m/z 169.0[M+H]+) is dominant.

  • Workup: Once complete, cool the reaction mixture to 0-5 °C in an ice bath. Carefully open the pressure tube to vent any residual pressure. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove excess ammonia and volatile solvents.

  • Extraction and Isolation: Dilute the resulting aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (0% to 60% EtOAc) to afford the title compound as an off-white to pale yellow solid[2].

Reaction Optimization Data

To validate the robustness of this protocol, various conditions were evaluated to maximize the yield of the mono-aminated product while suppressing the formation of the 6,8-diamino byproduct.

EntrySolvent SystemNH3 SourceTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1None (Neat)NH4OH (28% aq)60246552
2AcetonitrileNH4OH (28% aq)908>9984
3IsopropanolNH3 (7N in MeOH)10012>9578
4AcetonitrileNH4OH (28% aq)12024>9961 (Over-reaction)

Table 1. Optimization matrix for the regioselective amination. Entry 2 represents the optimal self-validating conditions balancing kinetics and chemoselectivity.

Analytical Characterization (Expected)

  • Appearance: Off-white solid.

  • LC-MS (ESI): m/z calculated for C6H6ClN4 [M+H]+: 169.03; Found: 169.0.

  • 1H NMR (400 MHz, DMSO-d6): δ 8.05 (d, J = 1.2 Hz, 1H), 7.62 (d, J = 1.2 Hz, 1H), 7.45 (s, 1H), 7.30 (br s, 2H, -NH2). The presence of the broad singlet integrating to 2 protons confirms the successful installation of the primary amine.

References

1. Sigma-Aldrich. "6-chloroimidazo[1,2-a]pyrazin-8-amine | 1780558-43-1". MilliporeSigma. Available at: 2.[1] CymitQuimica. "CAS 63744-22-9: 6,8-Dibromoimidazo[1,2-a]pyrazine". CymitQuimica Catalog. Available at: 3.[3] Incyte Corporation. "WO2024108100A1 - Heteroaryl fluoroalkenes as dgk inhibitors". Google Patents. Available at: 4.[2] iTeos Therapeutics. "AU2018294557A1 - Imidazo(1,2-a)pyrazine modulators of the adenosine A2A receptor". Google Patents. Available at:

Sources

Suzuki-Miyaura coupling conditions for 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 6-Chloroimidazo[1,2-a]pyrazin-8-amine Scaffolds

Executive Summary & Pharmacological Context

The imidazo[1,2-a]pyrazin-8-amine scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural foundation for numerous highly selective kinase inhibitors targeting Aurora-A, Spleen Tyrosine Kinase (Syk), and Leishmania casein kinase 1 (L-CK1.2)[1][2]. Late-stage diversification of this heterocyclic core—specifically at the C6 position—is a critical step for exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic profiles of drug candidates.

Because the C6 position is highly sensitive to steric and electronic effects, the Suzuki-Miyaura cross-coupling of 6-chloroimidazo[1,2-a]pyrazin-8-amine with various aryl and heteroaryl boronic acids has emerged as the premier method for functionalization[3]. This application note details the mechanistic rationale, catalyst selection, and validated step-by-step protocols necessary to achieve high-yielding C6-arylation.

Mechanistic Causality in C6-Functionalization

Performing palladium-catalyzed cross-coupling on the 6-chloroimidazo[1,2-a]pyrazin-8-amine system presents unique chemical challenges that dictate the experimental setup:

  • Overcoming the Electronic Barrier: The C8-amino group donates electron density into the pyrazine ring via resonance. This significantly increases the electron density at the C6 position, rendering the C6-Cl bond less electrophilic and highly resistant to oxidative addition by palladium. Consequently, standard catalysts like

    
     often stall or require excessive heating[3]. To force the reaction forward, the use of electron-rich, sterically demanding ligands (e.g., dppf or XPhos) is a causal requirement[1][2].
    
  • Preventing Off-Target Amination: The unprotected (or partially alkylated) 8-amino group can coordinate with the palladium center, leading to catalyst sequestration or unwanted Buchwald-Hartwig amination side reactions. Bulky ligands like XPhos sterically shield the palladium center, actively preventing these off-target interactions[2].

  • The Role of the Aqueous Phase: A biphasic solvent system (typically 1,4-Dioxane/Water) is essential. The water not only dissolves the inorganic base (e.g.,

    
    ) but is mechanistically required to hydrate the boronic acid. This forms a highly reactive, electron-rich trihydroxyboronate anion that rapidly transfers its aryl group to the Pd(II) complex during transmetalation[4].
    

Mechanism A Pd(0) Active Catalyst (e.g., Pd-XPhos) B Oxidative Addition Overcoming C6-Cl Barrier A->B 6-Cl-Imidazo[1,2-a] pyrazin-8-amine C Transmetalation via Boronate Anion B->C Ar-B(OH)2 + Base D Reductive Elimination C6-Aryl Scaffold C->D D->A Product Release

Catalytic cycle highlighting the oxidative addition and transmetalation phases.

Quantitative Optimization of Coupling Conditions

Selecting the appropriate catalytic system is the difference between a stalled reaction and a quantitative yield. The table below summarizes the causality behind different condition parameters based on empirical screening.

Table 1: Quantitative Evaluation of Suzuki-Miyaura Conditions for C6-Arylation

Catalyst SystemLigand TypeBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation

Monodentate

Dioxane/

(9:1)
10045-50Sluggish oxidative addition; requires harsh thermal activation[3].

Bidentate

Dioxane/

(9:1)
9070-80Excellent balance of reactivity and stability; prevents catalyst poisoning[1].
XPhos-Pd-G2Bulky Biaryl

Dioxane/

(4:1)
80>85Rapid conversion; bulky ligand completely prevents 8-

coordination[2].

Validated Experimental Methodologies

This protocol is designed as a self-validating system. Rigorous deoxygenation prevents the oxidative homocoupling of the boronic acid, while LC-MS monitoring acts as an in-process control to validate the completion of the oxidative addition phase.

Workflow Step1 1. Reagent Assembly Substrate, Boronic Acid, K3PO4 in Dioxane/H2O Step2 2. Rigorous Degassing Argon sparging (15 min) to prevent homocoupling Step1->Step2 Step3 3. Catalyst Introduction Add Pd(dppf)Cl2 or XPhos-Pd-G2 under Argon Step2->Step3 Step4 4. Thermal Activation Heat at 80-90 °C (Monitor via LC-MS) Step3->Step4 Step5 5. Biphasic Workup EtOAc extraction & Brine wash Step4->Step5 Step6 6. Chromatographic Isolation Flash Silica or Prep-HPLC purification Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Standard Operating Procedure: C6-Arylation

Materials Required:

  • 6-Chloroimidazo[1,2-a]pyrazin-8-amine derivative (1.0 equiv)

  • Aryl or Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Potassium phosphate tribasic (

    
    ) (2.5 equiv)
    
  • 
     (5-10 mol%) OR XPhos-Pd-G2 (2-5 mol%)
    
  • 1,4-Dioxane /

    
     (9:1 v/v)
    

Step-by-Step Execution:

  • Reaction Setup: In a flame-dried Schlenk tube or microwave reaction vial, charge the 6-chloroimidazo[1,2-a]pyrazin-8-amine (1.0 equiv), the selected boronic acid (1.2 equiv), and

    
     (2.5 equiv)[1].
    
  • Solvent Addition & Degassing: Add the 1,4-Dioxane/

    
     (9:1) mixture to achieve a substrate concentration of ~0.1 M. Sparge the heterogeneous suspension with Argon gas for a minimum of 15 minutes. Critical Insight: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to suppress the oxidative homocoupling of the boronic acid partner.
    
  • Catalyst Introduction: Briefly remove the septum under a positive stream of Argon and quickly add the palladium catalyst (

    
     or XPhos-Pd-G2). Immediately seal the vessel.
    
  • Thermal Activation: Submerge the sealed vessel in a pre-heated oil bath at 80–90 °C. Stir vigorously for 4 to 12 hours[1][2].

  • In-Process Validation: Monitor the reaction progress via LC-MS. The disappearance of the starting material mass

    
     and the appearance of the product mass confirms successful transmetalation and reductive elimination. If the reaction stalls at <50% conversion, an additional 0.5 equiv of boronic acid and 2 mol% of catalyst may be added (followed by re-degassing).
    
  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and deionized water. Separate the layers and extract the aqueous phase with EtOAc (

    
    ). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure[4].
  • Purification: Purify the crude residue via flash column chromatography. Due to the basicity and polarity of the 8-amino group, a gradient of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 0% to 10% MeOH) is typically required. Alternatively, reverse-phase preparative HPLC can be utilized for target compounds requiring >95% purity for biological assays[4].

References

1.[1] Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. National Institutes of Health (NIH). 1 2.[2] Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. 2 3.[3] Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. National Institutes of Health (NIH). 3 4.[4] Supplementary Information for Calculation-Assisted Regioselective Functionalization of the Imidazo[1,2-a]pyrazine Scaffold. Royal Society of Chemistry (RSC). 4

Sources

Nucleophilic aromatic substitution on 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Application Note: Nucleophilic Aromatic Substitution ( ) Strategies for 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Executive Summary & Strategic Context

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for Bruton's Tyrosine Kinase (BTK) inhibitors like Acalabrutinib . The specific intermediate, 6-chloroimidazo[1,2-a]pyrazin-8-amine , represents a critical "reactivity pivot point."

While the formation of this compound via


This guide provides a dual-layer technical analysis:

  • Synthesis of the Core: High-yield protocols for generating 6-chloroimidazo[1,2-a]pyrazin-8-amine from the 6,8-dichloro precursor.

  • Functionalization of the Core: Advanced protocols for forcing

    
     at the deactivated C-6 position, and decision frameworks for when to switch to transition-metal catalysis.
    

Electronic Landscape and Regioselectivity[1][2][3]

To design effective experiments, one must understand the electronic bias of the scaffold. The imidazo[1,2-a]pyrazine ring system exhibits distinct electrophilic susceptibility at C-8 and C-6.

The Reactivity Switch
  • Stage 1 (6,8-Dichloro precursor): The C-8 position is highly electrophilic due to the inductive effect of the adjacent bridgehead nitrogen (N-1) and the para-like relationship with N-4. Nucleophilic attack occurs exclusively at C-8 under mild conditions.

  • Stage 2 (6-Chloro-8-amine): Once the C-8 chlorine is replaced by an amine (an Electron Donating Group, EDG), the electron density of the pyrazine ring increases. This raises the energy barrier for the formation of the Meisenheimer complex required for a second

    
     at C-6.
    
Decision Pathway Visualization

ReactivityPathcluster_legendReactivity LegendPrecursor6,8-Dichloroimidazo[1,2-a]pyrazineIntermediate6-Chloroimidazo[1,2-a]pyrazin-8-amine(Target Scaffold)Precursor->IntermediateStep 1: Facile SNAr(NH3, mild heat)Regioselective C-8Product_SNAr6-Alkoxy/Thio-8-amine(via Harsh SNAr)Intermediate->Product_SNArStep 2A: Difficult SNAr(RO-, RS-, High T)Requires ActivationProduct_Pd6-Aryl/Alkyl-8-amine(via Suzuki/Buchwald)Intermediate->Product_PdStep 2B: Pd-Catalysis(Preferred for C-6)key1High Electrophilicity (Easy)key2Deactivated (Hard)

Figure 1: The reactivity cascade of the imidazo[1,2-a]pyrazine scaffold. Note the transition from facile

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Objective: Regioselective installation of the amine at C-8. This is the industry-standard method for generating the title compound.

Reagents:

  • Substrate: 6,8-Dichloroimidazo[1,2-a]pyrazine (1.0 equiv)

  • Nucleophile: Ammonium hydroxide (28-30% aq) or Ammonia in iPrOH.

  • Solvent: Isopropanol (iPrOH) or Ethanol.

  • Temperature: 60–80 °C.

Step-by-Step Methodology:

  • Charge: In a pressure tube or sealed reactor, dissolve 6,8-dichloroimidazo[1,2-a]pyrazine (10 g, 53.2 mmol) in iPrOH (100 mL).

  • Addition: Add concentrated aqueous ammonium hydroxide (50 mL, excess) carefully.

  • Reaction: Seal the vessel and heat to 80 °C for 4–6 hours.

    • Checkpoint: Monitor by HPLC/UPLC. The starting material (Rt ~ X min) should convert to a more polar product (Rt ~ Y min). If conversion is <90%, add more ammonia and extend time.

  • Workup: Cool the mixture to 0–5 °C. The product often precipitates as a solid.

  • Isolation: Filter the solid. Wash with cold water (2 x 20 mL) and cold iPrOH (1 x 10 mL).

  • Purification: Dry under vacuum at 45 °C.

    • Expected Yield: 85–95%.

    • Data: LCMS [M+H]+ = 169.0/171.0 (Cl pattern).

Protocol B: Forcing at C-6 (The "Hard" Reaction)

Objective: Displacement of the deactivated 6-Cl by strong nucleophiles (Alkoxides/Thiolates). Note: Standard amines (e.g., morpholine) will likely fail or require prohibitive temperatures. For C-N bond formation at C-6, see Alternative Approaches below.

Substrate: 6-Chloroimidazo[1,2-a]pyrazin-8-amine. Target Nucleophiles: Sodium Methoxide (NaOMe), Sodium Thiomethoxide (NaSMe).

Step-by-Step Methodology (Example: C-6 Methoxylation):

  • Preparation: In a microwave vial or pressure tube, suspend the substrate (1.0 equiv) in anhydrous DMSO or NMP (0.2 M concentration).

    • Why DMSO? Polar aprotic solvents are essential to solvate the cation and leave the nucleophilic anion "naked" and reactive.

  • Activation: Add Sodium Methoxide (3.0 – 5.0 equiv).

    • Expert Tip: Use solid NaOMe (95%) rather than solution in MeOH. Methanol is protic and will solvate the anion, reducing its nucleophilicity.

  • Thermal Cycle:

    • Method A (Microwave - Preferred): Heat to 140 °C for 30–60 minutes.

    • Method B (Conventional): Heat oil bath to 120–130 °C for 12–24 hours.

  • Quench: Pour the reaction mixture onto crushed ice/water.

  • Extraction: Extract with EtOAc (3x). The high polarity of DMSO requires thorough water washes (or LiCl solution) to remove the solvent.

  • Purification: Flash chromatography (DCM/MeOH gradient) is usually required as conversion may not be quantitative.

Data Summary Table: Nucleophile Scope at C-6

Nucleophile ClassReagentConditionsSuccess ProbabilityNotes
Alkoxides NaOMe, NaOEtDMSO, 140°CMedium-High Requires "naked" anion conditions.
Thiolates NaSMe, PhSNaDMF, 120°CHigh Sulfur is a superior nucleophile for deactivated rings (soft-soft interaction).
Aliphatic Amines PyrrolidineNMP, 180°CLow Often results in decomposition before substitution.
Anilines AnilineAnyZero Requires Buchwald-Hartwig coupling.

Alternative Approaches: When Fails

If the goal is to install a carbon or nitrogen substituent at C-6,

Transition Metal Catalysis
Recommended Cross-Coupling Protocols
  • Suzuki-Miyaura (C-C Bond):

    • Catalyst:

      
       or 
      
      
      .
    • Base:

      
       or 
      
      
      .
    • Solvent: Dioxane/Water (4:1).

    • Temp: 90–100 °C.

    • Application: Used extensively in the synthesis of Acalabrutinib intermediates.

  • Buchwald-Hartwig (C-N Bond):

    • Catalyst: BrettPhos Pd G3 or XPhos Pd G3.

    • Base: LiHMDS or NaOtBu.

    • Significance: This is the only viable method to install amine groups at C-6 if the C-8 amine is already present.

Troubleshooting & Optimization Guide

Common Failure Modes
  • Incomplete Conversion at C-6: The reaction stalls at 20-30% product.

    • Fix: Switch solvent to DMPU or HMPA (if safety allows) or increase equivalents of nucleophile. Ensure strictly anhydrous conditions for alkoxides.

  • Hydrolysis of Chlorine: Formation of the 6-hydroxy impurity (6-oxo species).

    • Cause: Wet solvent or hydroxide impurities in the alkoxide.

    • Fix: Use fresh bottles of anhydrous solvents and reagents.

  • Regioselectivity Issues (in Precursor):

    • If starting from 6,8-dichloro, ensure temperature is kept <80 °C. Higher temps (>120 °C) can lead to bis-substitution (6,8-diamino).

Optimization Workflow (DOT)

OptimizationStartStart: C-6 FunctionalizationCheckNucIs Nucleophile Strong?(S-, O-)Start->CheckNucSNAr_RouteAttempt SNArSolvent: DMSO/NMPTemp: >120°CCheckNuc->SNAr_RouteYes (Alkoxide/Thiol)Pd_RouteUse Pd-Catalysis(Buchwald/Suzuki)CheckNuc->Pd_RouteNo (Amine/Carbon)ResultCheck LCMSConversion > 50%?SNAr_Route->ResultSuccessIsolate ProductResult->SuccessYesFailSwitch to Pd-Catalysisor Change LigandResult->FailNo

Figure 2: Decision matrix for optimizing C-6 functionalization.

References

  • Synthesis of Acalabrutinib Intermediates (Regioselective C-8 SNAr)

    • Title: Process for the preparation of Acalabrutinib and its intermediates.[1][2][3][4]

    • Source: WIPO Patent WO2017002095.[4]

    • URL:[Link][4]

  • Imidazo[1,2-a]pyrazine Reactivity Profiles

    • Title: Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates.[2][5]

    • Source:RSC Advances, 2013, 3, 23807-23817.
    • URL:[Link]

  • General SNAr Methodology on Deactivated Heterocycles

    • Title: Nucleophilic Aromatic Substitution ( ) in Drug Discovery.
    • Source:Journal of Medicinal Chemistry, 2016, 59, 20, 9321–9336.
    • URL:[Link]

Application Note: Regioselective C-3 Halogenation of 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Scaffold Significance

The imidazo[1,2-a]pyrazine framework is a privileged fused bicyclic heteroaromatic scaffold, heavily utilized in the design of advanced therapeutics, including kinase inhibitors (e.g., Syk, BTK, and Leishmania casein kinase 1) and luminescent agents[1]. Within this chemical space, 6-chloroimidazo[1,2-a]pyrazin-8-amine serves as an exceptionally versatile building block. While the C-8 exocyclic amine and the C-6 chlorine provide orthogonal handles for early-stage diversification, unlocking the full three-dimensional pharmacophore of this scaffold requires functionalization at the C-3 position[2].

Direct C-H functionalization at C-3 is often challenging due to competing side reactions. Therefore, the most reliable strategy involves a regioselective halogenation (bromination or iodination) to install a reactive halide, which subsequently serves as the electrophilic partner in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions)[2][3].

Mechanistic Rationale: The Causality of Regioselectivity

Understanding the electronic distribution of the imidazo[1,2-a]pyrazine core is critical for predicting and controlling its reactivity. The scaffold consists of two fused rings with opposing electronic characters:

  • The Pyrazine Ring (C-5, C-6, C-8): Highly electron-deficient due to the two embedded nitrogen atoms and the electron-withdrawing inductive effect of the C-6 chlorine.

  • The Imidazole Ring (C-2, C-3): Relatively electron-rich, acting as a π-donor system.

During Electrophilic Aromatic Substitution (EAS), the incoming electrophile seeks the site of highest electron density. Quantum mechanical calculations (HOMO coefficient mapping) and empirical data confirm that the C-3 carbon is the most nucleophilic position on the entire scaffold[2].

When treated with N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS), the electrophilic halogen species (


 or 

) selectively attacks the C-3 position. This forms a resonance-stabilized Wheland intermediate (sigma complex), followed by rapid deprotonation to restore aromaticity. Because the C-3 position is intrinsically activated, this transformation proceeds smoothly under mild conditions without the need for harsh Lewis acid catalysts, thereby preserving the integrity of the C-8 amine[1].

Mechanism SM 6-Chloroimidazo[1,2-a]pyrazin-8-amine (Electron-rich C-3) EAS Electrophilic Attack at C-3 (Rate-determining step) SM->EAS Reagent Electrophilic Halogen (NBS or NIS) Reagent->EAS Generates X+ Wheland Resonance-Stabilized Sigma Complex EAS->Wheland Product 3-Halo-6-chloroimidazo[1,2-a]pyrazin-8-amine (Ready for Cross-Coupling) Wheland->Product -H+ (Aromatization)

Figure 1: Mechanistic pathway of regioselective C-3 electrophilic aromatic substitution.

Reagent Selection & Quantitative Comparison

The choice of halogenating agent dictates the downstream cross-coupling efficiency. Iodides generally undergo faster oxidative addition with Palladium catalysts than bromides, making C-3 iodination preferable for sterically hindered Suzuki couplings. However, bromination via NBS is often more atom-economical and yields highly stable intermediates[3].

Halogenating AgentTarget ProductYield RangeReaction TimeDownstream Utility
NBS (N-Bromosuccinimide) 3-Bromo derivative85 - 95%1 - 2 hoursExcellent for standard Suzuki/Buchwald couplings. Highly stable.
NIS (N-Iodosuccinimide) 3-Iodo derivative75 - 85%2 - 4 hoursSuperior for difficult cross-couplings (faster oxidative addition).

(Molecular Bromine)
3-Bromo derivative< 50%< 30 minsNot Recommended. Causes over-oxidation and degradation of the C-8 amine.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity and prevent byproduct formation.

Protocol A: Regioselective Bromination using NBS

Objective: Synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyrazin-8-amine.

  • Dissolution & Stabilization: In an oven-dried round-bottom flask, dissolve 6-chloroimidazo[1,2-a]pyrazin-8-amine (1.0 equiv, e.g., 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly polar Wheland intermediate formed during the EAS transition state, significantly accelerating the reaction kinetics.

  • Thermal Control: Cool the stirring solution to 0 °C using an ice-water bath.

    • Causality: Suppressing the temperature prevents the homolytic cleavage of NBS into succinimide radicals, ensuring the reaction remains strictly within the ionic EAS pathway and preventing unselective poly-bromination.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes.

    • Causality: Portion-wise addition mitigates the mild exothermic nature of the reaction, maintaining a low steady-state concentration of the active

      
       electrophile.
      
  • Self-Validation Checkpoint: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours. Monitor via LC-MS or TLC (Eluent: 5% MeOH in Dichloromethane). The complete disappearance of the starting material mass/spot validates that the electrophilic attack has reached 100% conversion.

  • Chemical Quenching: Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous sodium thiosulfate (

    
    ) and saturated aqueous sodium bicarbonate (
    
    
    
    ).
    • Causality: This is a critical self-validating safety step.

      
       instantly reduces any unreacted electrophilic bromine to harmless bromide ions, preventing oxidative degradation of the product during atmospheric exposure. 
      
      
      
      neutralizes the acidic succinimide byproduct.
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 3-bromo derivative.
    
Protocol B: Regioselective Iodination using NIS

Objective: Synthesis of 6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine[1].

  • Activation: Dissolve the starting material (1.0 equiv) in anhydrous DMF (0.2 M). Add Trifluoroacetic acid (TFA, 0.1 equiv) as a catalyst.

    • Causality: NIS is a weaker electrophile than NBS. Catalytic TFA protonates the carbonyl oxygen of the succinimide ring, increasing the partial positive charge on the iodine atom and enhancing its electrophilicity.

  • Halogenation: Add N-Iodosuccinimide (NIS, 1.1 equiv) in one portion at room temperature. Shield the reaction flask from direct light using aluminum foil.

    • Causality: Light exposure can trigger the radical decomposition of NIS. Shielding ensures the reaction proceeds cleanly via the ionic pathway.

  • Validation & Isolation: Stir for 3 hours. Validate completion via LC-MS. Quench with saturated aqueous

    
     (which will turn the characteristic brown iodine color to clear, visually validating the quench). Extract and purify as described in Protocol A.
    

Workflow Step1 1. Dissolution (DMF, 0 °C) Step2 2. Halogenation (Add NBS/NIS) Step1->Step2 Step3 3. Validation (TLC/LC-MS) Step2->Step3 Step4 4. Quench (Aq. Na2S2O3) Step3->Step4 Step5 5. Isolation (Extraction & CC) Step4->Step5

Figure 2: Self-validating experimental workflow for C-3 halogenation.

References

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. National Center for Biotechnology Information (PMC). 2

  • Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. National Center for Biotechnology Information (PMC). 1

  • US9840507B2 - 5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives useful as inhibitors of beta-secretase (BACE). Google Patents. 3

Sources

C-3 functionalization of 6-Chloroimidazo[1,2-a]pyrazin-8-amine scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic C-3 Functionalization of the 6-Chloroimidazo[1,2-a]pyrazin-8-amine Scaffold

Scientific Rationale & Pharmacophore Significance

The 6-chloroimidazo[1,2-a]pyrazin-8-amine scaffold is a highly privileged bicyclic heteroaromatic system, frequently deployed in the design of ATP-competitive kinase inhibitors (e.g., targeting SYK, BTK, and JAK). The primary 8-amine acts as a critical hydrogen-bond donor/acceptor motif to the kinase hinge region. Consequently, the C-3 position projects directly into the hydrophobic back pocket of the ATP-binding site. Functionalizing this C-3 position is paramount for driving target selectivity and binding affinity[1].

However, decorating this scaffold requires precise regiocontrol. The presence of the 6-chloro group offers a handle for late-stage diversification, meaning the C-3 position must be functionalized orthogonally without triggering premature cross-coupling or degrading the primary amine[2].

Mechanistic Insights: The Kinetic Preference for C-3

Why does electrophilic and transition-metal-catalyzed functionalization preferentially occur at the C-3 position rather than C-2 or C-5?

The imidazo[1,2-a]pyrazine core exhibits distinct electronic asymmetry. The five-membered imidazole ring is electron-rich, whereas the six-membered pyrazine ring is electron-deficient. During electrophilic aromatic substitution (EAS), an attack at C-3 generates a Wheland intermediate where the positive charge is highly stabilized by resonance with the bridgehead nitrogen. Crucially, this stabilization maintains the complete aromaticity of the adjacent pyrazine ring[3].

Conversely, an attack at C-2 forces a non-aromatic intermediate with severe charge separation and incomplete octets. According to Hammond's postulate, the lower energy of the C-3 intermediate dictates the kinetic product, resulting in exclusive C-3 regioselectivity[3].

EAS_Logic Start Electrophilic Attack on Imidazo[1,2-a]pyrazine C2_Attack Attack at C-2 Position Start->C2_Attack C3_Attack Attack at C-3 Position Start->C3_Attack C2_Intermediate Non-aromatic intermediate (Charge separation, high energy) C2_Attack->C2_Intermediate C3_Intermediate Aromaticity retained in pyrazine ring (Complete octets, low energy) C3_Attack->C3_Intermediate Hammond Hammond's Postulate: Lower energy intermediate dictates kinetic product C2_Intermediate->Hammond C3_Intermediate->Hammond Result Exclusive C-3 Functionalization Hammond->Result

Fig 1. Thermodynamic and kinetic logic governing C-3 regioselectivity during electrophilic attack.

Divergent Synthetic Workflows

To elaborate the C-3 position, drug development professionals typically employ one of two validated pathways:

  • Pathway A (Two-Step Modular): Regioselective C-3 bromination followed by a Suzuki-Miyaura cross-coupling. This is the industry standard for generating large screening libraries because a single brominated intermediate can be coupled with hundreds of commercial boronic acids[4].

  • Pathway B (Step-Economic): Direct Palladium-catalyzed C-H arylation. This modern approach bypasses the halogenation step, utilizing a Concerted Metalation-Deprotonation (CMD) mechanism to directly couple aryl halides to the C-3 C-H bond[5].

Workflow cluster_0 Pathway A: Electrophilic Substitution cluster_1 Pathway B: Direct C-H Activation SM 6-Chloroimidazo[1,2-a] pyrazin-8-amine Bromination C-3 Bromination (NBS, DMF, 0°C) SM->Bromination CH_Arylation Direct C-3 Arylation (Ar-X, Pd(OAc)2, PivOH) SM->CH_Arylation Intermediate 3-Bromo-6-chloroimidazo [1,2-a]pyrazin-8-amine Bromination->Intermediate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Suzuki Product C-3 Arylated 6-Chloroimidazo [1,2-a]pyrazin-8-amine Suzuki->Product CH_Arylation->Product

Fig 2. Divergent workflows for C-3 arylation of the imidazo[1,2-a]pyrazine scaffold.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Regioselective C-3 Bromination

Causality & Design: N-Bromosuccinimide (NBS) is strictly utilized instead of elemental bromine (Br₂). Br₂ is overly harsh and can lead to the oxidation of the 8-amine or non-selective polybromination[4]. By conducting the reaction at 0 °C in a polar aprotic solvent, the electrophilic delivery is throttled, ensuring mono-bromination. Self-Validation: The reaction is self-validating via LC-MS analysis. The product must exhibit a classic M / M+2 isotopic pattern at a ~1:1 ratio, confirming the presence of exactly one chlorine and one bromine atom.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 6-chloroimidazo[1,2-a]pyrazin-8-amine (1.0 mmol, 1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) (10 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes under an argon atmosphere.

  • Electrophile Addition: Dissolve NBS (1.05 mmol, 1.05 equiv) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump to prevent localized heating and over-bromination.

  • Monitoring: Stir for 2 hours at 0 °C. Quench a 10 µL aliquot in methanol and analyze via UPLC-MS. Look for the disappearance of the starting material (

    
     169.0) and the appearance of the product (
    
    
    
    246.9/248.9).
  • Workup: Pour the mixture into ice-cold distilled water (50 mL) to precipitate the product. Filter the resulting solid, wash with cold water (3 x 10 mL), and dry under high vacuum to afford 3-bromo-6-chloroimidazo[1,2-a]pyrazin-8-amine.

Protocol B: Direct Pd-Catalyzed C-H Arylation

Causality & Design: This protocol utilizes Pd(OAc)₂ and a phosphine ligand. The critical component is the addition of pivalic acid (PivOH). In the CMD mechanism, the pivalate anion acts as an intramolecular proton shuttle, significantly lowering the activation energy required to cleave the C-3 C-H bond[5]. Without PivOH, the reaction stalls or yields trace product. The 6-chloro substituent is completely tolerated under these specific conditions, preserving it for subsequent functionalization[1].

Step-by-Step Procedure:

  • Reagent Assembly: In a nitrogen-filled glovebox, combine 6-chloroimidazo[1,2-a]pyrazin-8-amine (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), DavePhos (0.10 mmol, 10 mol%), Cs₂CO₃ (2.0 mmol, 2.0 equiv), and PivOH (0.3 mmol, 30 mol%) in a 20 mL microwave vial.

  • Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA) (8 mL). Seal the vial with a crimp cap equipped with a PTFE septum.

  • Heating: Remove the vial from the glovebox and heat in an oil bath at 110 °C for 16 hours with vigorous magnetic stirring.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with water (3 x 20 mL) to remove DMA, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

Quantitative Optimization of C-H Arylation

The necessity of the pivalate additive and the choice of solvent are demonstrated in the optimization data below. The use of DMA and PivOH provides the highest conversion rates while suppressing off-target C-6 activation.

Table 1. Optimization of Direct C-3 C-H Arylation Conditions

EntryPalladium Source (mol%)LigandBase (Equiv)Additive (mol%)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10%)PPh₃K₂CO₃ (2.0)NoneToluene11015%
2Pd(OAc)₂ (10%)PPh₃K₂CO₃ (2.0)PivOH (30%)Toluene11065%
3Pd(PPh₃)₄ (10%)NoneNaOtBu (2.0)NoneDioxane90Trace
4Pd(OAc)₂ (5%)DavePhosCs₂CO₃ (2.0)PivOH (30%)DMA11088%

Analytical Validation: Confirming Regioselectivity

Post-synthesis, it is imperative to definitively prove that functionalization occurred at C-3 and not C-5. Standard 1D ¹H NMR is insufficient due to the lack of adjacent protons for coupling constant analysis. Validation Standard: Two-Dimensional Heteronuclear Multiple Bond Correlation (2D HMBC) NMR must be employed. If the aryl group is correctly installed at C-3, the protons of the newly introduced aryl ring will show NO correlation to the C-5 carbon of the imidazo[1,2-a]pyrazine core. Conversely, an erroneous C-5 functionalization would reveal strong ³J_CH cross-peaks between the aryl protons and the C-6/C-5 positions[4].

References

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines | Organic Letters (ACS Publications) | 1

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates | RSC Advances | 2

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine | Chemistry Stack Exchange | 3

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion | Bioorganic & Medicinal Chemistry Letters (NIH) |4

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems | Molecules (SciSpace) | 5

Sources

Buchwald-Hartwig amination reactions using imidazo[1,2-a]pyrazine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of Imidazo[1,2-a]pyrazines

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for critical kinase inhibitors such as Acalabrutinib (BTK inhibitor) and Entospletinib (Syk inhibitor). While nucleophilic aromatic substitution (


) is often sufficient for C-8 functionalization, it fails with weak nucleophiles or at the electronically deactivated C-6 position.

This Application Note provides a robust, field-tested guide for performing Palladium-catalyzed Buchwald-Hartwig aminations on this scaffold. We address the specific challenges of catalyst poisoning by the pyrazine nitrogen, competitive dehalogenation, and regioselectivity in polyhalogenated substrates.

Strategic Analysis: The Scaffold Challenge

The imidazo[1,2-a]pyrazine ring system presents a unique electronic landscape that dictates reactivity.

  • C-8 Position (High Reactivity): The pyrazine nitrogen at N-7 renders C-8 highly electrophilic. While

    
     works here for aliphatic amines, Buchwald-Hartwig (B-H) is required for anilines, amides, and sterically hindered amines.
    
  • C-6 Position (Low Reactivity): This position is electronically deactivated compared to C-8. Functionalization here almost exclusively requires transition metal catalysis (Pd or Ni).

  • Catalyst Poisoning: The N-1 and N-7 nitrogens are competent

    
    -donors that can displace phosphine ligands, leading to the formation of inactive Pd-heterocycle complexes (catalyst arrest).
    
Mechanistic Visualization: The Catalytic Cycle & Failure Modes

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" traps common to imidazo[1,2-a]pyrazines.

BH_Cycle PreCat Pd(II) Pre-catalyst (e.g., Pd-RuPhos-G4) ActivePd Active L-Pd(0) PreCat->ActivePd Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActivePd->OxAdd + Imidazo-X Trap1 OFF-CYCLE TRAP: Pd Coordination to Imidazo-N1 or N7 ActivePd->Trap1 Ligand Displacement AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + HNR2 / Base RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Trap2 SIDE REACTION: Dehalogenation (via $beta$-H elimination) AmineCoord->Trap2 If Amine is Bulky/Slow RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle highlighting specific inhibition risks for nitrogen heterocycles.

Critical Parameter Optimization

Success relies on the "Ligand-Base-Solvent" triad. For this scaffold, we prioritize dialkylbiaryl phosphines (Buchwald Ligands) to prevent N-coordination arrest.

Table 1: Ligand Selection Matrix
LigandClassBest For...Protocol Recommendation
RuPhos Dialkylbiaryl PhosphineSecondary amines, primary alkyl amines. Excellent resistance to dehalogenation.Primary Choice (General)
BrettPhos Dialkylbiaryl PhosphinePrimary arylamines (anilines), weak nucleophiles.Primary Choice (Anilines)
tBuXPhos Dialkylbiaryl PhosphineC-6 functionalization (sterically demanding).Advanced / C-6 Only
Xantphos BidentateAmides, carbamates (C-N coupling).For Amidation
BINAP BidentateOlder generation.[1] Often fails with C-6 halides due to slow oxidative addition.Not Recommended
Base & Solvent Selection[2]
  • Base:

    • Cs₂CO₃ (Cesium Carbonate): The gold standard for this scaffold. Mild enough to prevent degradation but soluble enough in dioxane/tBuOH.

    • NaOtBu (Sodium tert-butoxide): Use only if Cs₂CO₃ fails. It is faster but can cause base-catalyzed decomposition of the pyrazine ring.

  • Solvent:

    • 1,4-Dioxane: Standard.

    • tBuOH: Often used as a 1:4 co-solvent with dioxane to break up aggregates and accelerate the reaction.

Regioselectivity Strategy

When dealing with 6,8-dibromoimidazo[1,2-a]pyrazine , regiocontrol is paramount. The C-8 position is significantly more electrophilic.

Regio Substrate 6,8-Dibromoimidazo[1,2-a]pyrazine Step1 Step 1: C-8 Functionalization (Kinetic Control) Substrate->Step1 Mild B-H or S_NAr Prod1 8-Amino-6-bromo-imidazo... Step1->Prod1 Step2 Step 2: C-6 Functionalization (Thermodynamic/Forcing) Final 6,8-Diamino-imidazo... Step2->Final Prod1->Step2 Strong Pd-Cat High Temp

Figure 2: Sequential functionalization strategy for di-halogenated substrates.

Detailed Experimental Protocols

Protocol A: C-8 Amination (General Purpose)

Target: 8-chloro or 8-bromo substrates with secondary amines or anilines.

Reagents:

  • Substrate: 8-Chloroimidazo[1,2-a]pyrazine (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: Pd-RuPhos-G4 (2–5 mol%)

    • Note: If G4 precatalyst is unavailable, use Pd₂(dba)₃ (2 mol%) + RuPhos (4 mol%).

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Setup: In a glovebox or under active N₂ flow, charge a reaction vial with the imidazo-pyrazine substrate, Cs₂CO₃, and Pd-RuPhos-G4.

  • Solvent Addition: Add anhydrous dioxane. If the amine is a solid, add it now. If liquid, add via syringe.

  • Degassing: Sparge the mixture with Nitrogen/Argon for 5 minutes (critical to prevent oxidation of the phosphine).

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor via LCMS. Look for the disappearance of the M+H (substrate) peak.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: C-6 Amination (The "Hard" Coupling)

Target: 6-bromo substrates or 6-bromo-8-functionalized intermediates.

Reagents:

  • Substrate: 6-Bromoimidazo[1,2-a]pyrazine derivative (1.0 equiv)

  • Amine: 1.5 equiv (Excess required)[2]

  • Catalyst: Pd-BrettPhos-G4 (5 mol%) or Pd-tBuXPhos-G4 (5 mol%)

  • Base: NaOtBu (1.5 equiv) OR K₃PO₄ (2.0 equiv) if functional groups are sensitive.

  • Solvent: tBuOH / 1,4-Dioxane (1:1 ratio).

Procedure:

  • Pre-activation (if using Pd₂(dba)₃): Mix Pd source and ligand in solvent at 60°C for 5 mins before adding substrate. Skip this if using G3/G4 precatalysts.

  • Reaction: Combine all reagents. Heat to 100–110°C .

    • Note: C-6 coupling has a higher activation energy.

  • Monitoring: If conversion stalls at 50%, add a second portion of catalyst (2 mol%) and base.

  • Workup: Standard Celite filtration.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst poisoning by N-1/N-7.Switch to a bulkier ligand (tBuXPhos ) to prevent N-coordination. Increase temp to 110°C.
Dehalogenation (M-X

M-H)

-Hydride elimination favored over reductive elimination.
Use RuPhos (accelerates reductive elimination). Avoid primary alcohols as solvents.
Low Yield / Black Precipitate "Palladium Black" formation (catalyst death).Oxygen leak. Ensure rigorous degassing. Use Pd-G4 precatalysts instead of Pd(OAc)₂.
Regio-isomers (in di-halo) Temperature too high during first step.Lower temp to 60°C for the C-8 coupling. Use stoichiometric amine.

References

  • Surry, D. S., & Buchwald, S. L. (2011).

  • Biffi, G., et al. (2015). Synthesis of the BTK Inhibitor Acalabrutinib via a Key Buchwald–Hartwig Amination.

  • Ingoglia, B. T., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.[3] Chemistry – A European Journal.

  • Organic Chemistry Portal.

  • Purdue University (Wipf Group).

Sources

Reagents for cyclization to form 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for several covalent and non-covalent kinase inhibitors (e.g., Entospletinib, Acalabrutinib analogs). This application note details the robust synthesis of 6-Chloroimidazo[1,2-a]pyrazin-8-amine , a critical intermediate.

The synthesis hinges on two pivotal chemical transformations:

  • Cyclization: The construction of the bicyclic core from a substituted pyrazine precursor using

    
    -haloaldehyde equivalents.
    
  • Regioselective Amination: The discrimination between electrophilic centers at C6 and C8 to install the amine functionality exclusively at the 8-position.

This guide prioritizes experimental reproducibility, safety, and mechanistic understanding.

Retrosynthetic Analysis & Strategy

To synthesize 6-Chloroimidazo[1,2-a]pyrazin-8-amine (Target ), we employ a disconnection strategy that utilizes 3,5-dichloropyrazin-2-amine as the starting material. This route is preferred over starting with a 6-chloro-8-amine precursor because the cyclization conditions (acidic reflux) can be incompatible with certain labile amine protecting groups, and the 6,8-dichloro intermediate offers superior versatility.

Strategic Pathway
  • Precursor: 3,5-Dichloropyrazin-2-amine.

  • Transformation 1 (Cyclization): Condensation with bromoacetaldehyde diethyl acetal to form 6,8-dichloroimidazo[1,2-a]pyrazine .

  • Transformation 2 (SNAr): Nucleophilic aromatic substitution with ammonia. The C8 position is electronically more deficient (para-like to the bridgehead nitrogen N4) and sterically accessible, allowing for high regioselectivity over the C6 position.

SynthesisPathway Start 3,5-Dichloropyrazin-2-amine Intermediate 6,8-Dichloroimidazo [1,2-a]pyrazine Start->Intermediate Step 1: Cyclization Bromoacetaldehyde diethyl acetal 48% HBr, Reflux Product 6-Chloroimidazo [1,2-a]pyrazin-8-amine Intermediate->Product Step 2: Regioselective Amination NH4OH (aq) or NH3/iPrOH Heat (80-100°C)

Figure 1: Strategic synthesis pathway for 6-Chloroimidazo[1,2-a]pyrazin-8-amine.

Phase 1: Cyclization Protocol

Objective: Synthesis of 6,8-Dichloroimidazo[1,2-a]pyrazine.

Reagent Selection Rationale

The formation of the imidazole ring fused to the pyrazine requires a bifunctional electrophile.

  • Bromoacetaldehyde diethyl acetal: Preferred over chloroacetaldehyde. It is less toxic, more shelf-stable, and releases the reactive aldehyde in situ under acidic conditions, preventing polymerization side reactions.

  • Hydrobromic Acid (48% aq.): Acts as both the solvent and the catalyst. It hydrolyzes the acetal to the aldehyde and protonates the pyrazine nitrogen to facilitate nucleophilic attack.

  • Solvent System: Aqueous HBr is often sufficient, but alcoholic co-solvents (EtOH or n-BuOH) can be added to improve solubility of the starting material.

Detailed Protocol

Reagents:

  • 3,5-Dichloropyrazin-2-amine (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (4.0 - 6.0 equiv)

  • Hydrobromic acid (48% aqueous solution) (Volume: ~5-10 mL per gram of substrate)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 3,5-Dichloropyrazin-2-amine. Add 48% HBr slowly. The mixture may exotherm slightly.

  • Reagent Addition: Add Bromoacetaldehyde diethyl acetal in one portion.

  • Reaction: Heat the mixture to reflux (approx. 100–110 °C) with vigorous stirring.

    • Note: The reaction typically requires 12–18 hours. Monitor by LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). The starting material (amine) is polar; the product is less polar.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully neutralize the strongly acidic solution by adding saturated aqueous NaHCO3 or solid Na2CO3 slowly until pH ~8. Caution: Vigorous CO2 evolution.

    • A precipitate often forms.

  • Isolation:

    • Extract the aqueous mixture with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over anhydrous Na2SO4, and filter.

    • Concentrate in vacuo.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Yield Expectation: 60–80%.

    • Appearance: Pale yellow to tan solid.

Mechanism of Action

The reaction proceeds via the formation of a hemiaminal intermediate followed by cyclization at the ring nitrogen (N1) and subsequent dehydration.

Mechanism Step1 Acetal Hydrolysis (HBr/H2O) Step2 Reactive Aldehyde Formation Step1->Step2 Step3 Nucleophilic Attack (Exocyclic Amine -> Aldehyde) Step2->Step3 Step4 Cyclization onto N1 Step3->Step4 Step5 Dehydration & Aromatization Step4->Step5

Figure 2: Mechanistic flow of the HBr-mediated cyclization.

Phase 2: Regioselective Amination

Objective: Synthesis of 6-Chloroimidazo[1,2-a]pyrazin-8-amine from the dichloro intermediate.

Regioselectivity Explained

The 6,8-dichloroimidazo[1,2-a]pyrazine scaffold possesses two electrophilic sites.

  • C8 Position: Highly reactive. It is para to the bridgehead nitrogen (N4), which exerts a strong electron-withdrawing effect, activating C8 for Nucleophilic Aromatic Substitution (SNAr).

  • C6 Position: Less reactive. It is meta to the bridgehead nitrogen.

  • Outcome: Treatment with ammonia preferentially displaces the chloride at C8, leaving the C6 chloride intact for future diversification (e.g., Suzuki coupling).

Detailed Protocol

Reagents:

  • 6,8-Dichloroimidazo[1,2-a]pyrazine (1.0 equiv)

  • Ammonium Hydroxide (28-30% NH3 in water) OR Ammonia in Isopropanol (2M)

  • Solvent: Isopropanol (IPA) or 1,4-Dioxane (if using aq. NH3)

Step-by-Step Methodology:

  • Setup: Use a pressure vessel (sealed tube) or a standard flask if refluxing with aqueous ammonia. A pressure vessel is recommended for cleaner profiles and faster rates.

  • Mixture: Dissolve 6,8-Dichloroimidazo[1,2-a]pyrazine in IPA (approx. 10 mL/g).

  • Reagent Addition: Add excess Ammonia (10–20 equiv).

    • Option A (Aqueous): Add conc. NH4OH.

    • Option B (Anhydrous): Add 2M NH3 in IPA.

  • Reaction: Seal the vessel and heat to 80–100 °C.

    • Time: 4–12 hours.[1] Monitor by LC-MS.[2] The product (mono-amine) will have a distinct mass (M+H = 169/171) compared to the starting material (188/190).

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate the solvent in vacuo.

    • Triturate the residue with water or cold ether to remove ammonium salts.

  • Purification: Collect the solid by filtration. Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH) can be used if high purity (>98%) is required.

Data Summary & Troubleshooting

Reagent Comparison Table
ReagentRoleProsCons
Bromoacetaldehyde diethyl acetal Cyclization AgentStable, controlled release of aldehydeRequires strong acid hydrolysis
Chloroacetaldehyde (40% aq) Cyclization AgentHighly reactiveToxic, polymerization risk, storage stability issues
HBr (48% aq) Catalyst/SolventPromotes cyclization & dehydration efficientlyCorrosive, requires careful neutralization
Ammonium Hydroxide Amination SourceCheap, readily availableRequires sealed tube for best results, water solubility issues
Benzylamine Amine SurrogateHigher boiling point, easier handlingRequires subsequent deprotection step (e.g., TFA/acid)
Troubleshooting Guide
  • Incomplete Cyclization: If the intermediate hemiaminal is observed (mass +18 or similar), increase the reaction time or add a small amount of concentrated H2SO4 as a co-catalyst.

  • Bis-amination (Phase 2): If the 6,8-diamino product is observed, lower the reaction temperature to 60 °C and strictly control reaction time. The C6 position is significantly less reactive, so this is rare under standard conditions.

  • Low Yield (Phase 1): Ensure the acetal is fresh. Old acetals can hydrolyze or polymerize. Verify the pH during workup; the product is basic and can remain in the aqueous layer if too acidic.

Safety & Compliance

  • Alkylating Agents: Bromoacetaldehyde diethyl acetal is a potential alkylating agent. Use gloves and work in a fume hood.

  • Corrosives: HBr and Ammonia are corrosive. Wear eye protection.

  • Pressure: When heating ammonia in a sealed vessel, ensure the glassware is rated for the generated pressure.

References

  • Vertex Pharmaceuticals Inc. Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents. WO2012168733A1. (Demonstrates the general route via 6,8-dichloro intermediate).

  • Goossen, L. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates.[4] Chemical Science, 2014. (Discusses regioselectivity of the scaffold).

  • Sigma-Aldrich. Product Entry: 6-Chloroimidazo[1,2-a]pyrazin-8-amine. (Confirmation of CAS and physical properties).

  • Advanced ChemBlocks. Product Entry: 6,8-Dichloroimidazo[1,2-a]pyrazine. (Precursor availability and properties).[1][4][5][6]

Sources

Microwave-assisted synthesis of 6-Chloroimidazo[1,2-a]pyrazin-8-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 6-Chloroimidazo[1,2-a]pyrazin-8-amine Derivatives

Executive Summary

This guide details the optimized protocol for the microwave-assisted synthesis of 6-chloroimidazo[1,2-a]pyrazin-8-amine derivatives . This scaffold is a privileged pharmacophore in oncology and immunology, serving as the core for Spleen Tyrosine Kinase (Syk) inhibitors (e.g., Entospletinib) and Bruton's Tyrosine Kinase (BTK) inhibitors.

Traditional thermal synthesis of this core often suffers from long reaction times (>24 hours) and poor regioselectivity between the C6 and C8 positions. This protocol leverages dielectric heating (microwave irradiation) to achieve:

  • Rapid Kinetics: Reduction of reaction times from hours to minutes.

  • Enhanced Regioselectivity: Kinetic control favoring Nucleophilic Aromatic Substitution (SNAr) at the C8 position over C6.

  • Library Scalability: A modular workflow suitable for parallel synthesis of diverse amine analogs.

Strategic Analysis & Retrosynthesis

The synthetic strategy relies on the differential electrophilicity of the imidazo[1,2-a]pyrazine core.

  • The Challenge: The scaffold contains two electrophilic sites (C6-Cl and C8-Cl). For library generation, we typically require an amine at C8 and an aryl/heteroaryl group at C6.

  • The Solution: The C8 position is electronically activated by the bridgehead nitrogen (N1), making it significantly more susceptible to SNAr displacement than C6. Microwave irradiation amplifies this reactivity difference, allowing for clean mono-amination at C8 without disturbing the C6-Cl handle required for subsequent Suzuki couplings.

Retrosynthesis Target Target: 6-Aryl-8-amino-imidazo[1,2-a]pyrazine Intermediate Key Intermediate: 6-Chloro-8-amino-imidazo[1,2-a]pyrazine Target->Intermediate Suzuki Coupling (C6 Functionalization) Precursor Scaffold: 6,8-Dichloroimidazo[1,2-a]pyrazine Intermediate->Precursor MW-Assisted SNAr (C8 Regioselective) SM Starting Material: 2-Amino-3,5-dichloropyrazine Precursor->SM Cyclization (Chloroacetaldehyde)

Figure 1: Retrosynthetic strategy prioritizing C8-selective amination prior to C6 functionalization.

Experimental Protocols

Protocol A: Synthesis of 6,8-Dichloroimidazo[1,2-a]pyrazine (The Scaffold)

Note: This step constructs the bicyclic core.

Reagents:

  • 2-Amino-3,5-dichloropyrazine (1.0 equiv)

  • Chloroacetaldehyde (50% wt in H2O) (5.0 equiv)

  • Ethanol (0.5 M concentration)[1]

Procedure:

  • Dissolution: In a 20 mL microwave vial, dissolve 2-amino-3,5-dichloropyrazine (500 mg, 3.05 mmol) in Ethanol (6 mL).

  • Addition: Add Chloroacetaldehyde solution (2.4 g, 15.2 mmol). Seal the vial with a crimp cap containing a PTFE/silicone septum.

  • Microwave Irradiation:

    • Temperature: 100°C

    • Hold Time: 20 minutes

    • Stirring: High (600 rpm)

    • Power Max: 150 W (Dynamic mode)

  • Workup: The reaction mixture will turn dark. Concentrate under reduced pressure. Neutralize the residue with sat. NaHCO3 and extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 75-85%

    • Appearance: Pale yellow solid.

Protocol B: Microwave-Assisted SNAr at C8 (The Core Application)

Note: This is the critical step for derivative generation.

Reagents:

  • 6,8-Dichloroimidazo[1,2-a]pyrazine (1.0 equiv)

  • Amine (R-NH2 or R2-NH) (1.2 equiv) (e.g., aniline, morpholine, piperazine)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Isopropanol (IPA)

Step-by-Step Methodology:

  • Vessel Loading: To a dry 10 mL microwave vial equipped with a magnetic stir bar, add:

    • 6,8-Dichloroimidazo[1,2-a]pyrazine (100 mg, 0.53 mmol)

    • Target Amine (0.64 mmol)

    • DIPEA (185 µL, 1.06 mmol)

    • NMP (2.0 mL)

  • Sealing: Crimp the vial immediately to prevent moisture ingress.

  • Microwave Parameters:

    • Mode: Standard Control (Fixed Temp)

    • Temperature: 140°C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 15 bar

  • Monitoring: Analyze by LC-MS. The starting material (M+H ~188/190) should disappear, replaced by the product (M+H dependent on amine).

    • Note: If C6-substitution byproduct is observed (rare), lower temp to 120°C and extend time to 30 min.

  • Workup:

    • Pour the reaction mixture into water (20 mL).

    • If solid precipitates: Filter and wash with water.

    • If no precipitate: Extract with EtOAc, wash organic layer with brine (3x) to remove NMP.

  • Purification: The crude is often pure enough for the next step. If needed, purify via reverse-phase prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Optimization Data & Solvent Effects

The choice of solvent and base is critical for conversion and selectivity.

SolventBaseTemp (°C)Time (min)Conversion (%)C8:C6 RatioNotes
NMP DIPEA 140 15 >98% >20:1 Recommended. Highest solubility.
EtOHEt3N1203085%15:1Good for volatile amines. Slower.
DMFK2CO31402090%10:1Lower selectivity; difficult workup.
WaterNone1806040%5:1Poor solubility; hydrolysis byproducts.

Mechanistic Insight (Expertise Section)

Why does the reaction occur at C8? The imidazo[1,2-a]pyrazine ring system is electron-deficient.

  • Electronic Activation: The nitrogen at position 1 (N1) exerts a strong electron-withdrawing effect on C8 via resonance (similar to the 4-position of pyridine).

  • Leaving Group: The Chlorine at C8 is an excellent leaving group.

  • Microwave Effect: The dipolar polarization of NMP (a high loss tangent solvent) under microwave irradiation ensures rapid, volumetric heating. This overcomes the activation energy barrier for the SNAr transition state (Meisenheimer complex) faster than thermal degradation pathways can initiate.

Mechanism cluster_selectivity Regioselectivity Logic Step1 Ground State: 6,8-Dichloro Core Step2 Transition State: Meisenheimer Complex (Stabilized by N1) Step1->Step2 Amine Attack (C8) MW Energy Input Step3 Product: 8-Amino-6-chloro Derivative Step2->Step3 Loss of Cl- Expl C8 is para-like to N1 (Activated) C6 is meta-like to N1 (Deactivated)

Figure 2: Mechanistic pathway highlighting the electronic stabilization of the C8-intermediate.

Troubleshooting & Safety

  • Issue: Incomplete Conversion.

    • Fix: Increase temperature to 160°C. Do not exceed 200°C as the imidazo ring may degrade. Ensure the amine is nucleophilic; sterically hindered amines (e.g., t-butylamine) may require 180°C.

  • Issue: Bis-amination (Substitution at C6).

    • Fix: This occurs if the reaction runs too long or too hot. Reduce temperature to 120°C and monitor every 5 minutes.

  • Safety Warning:

    • Pressure: NMP has a high boiling point, but volatile amines can generate significant pressure. Always use vials rated for 30 bar.

    • Chemicals: Chloroacetaldehyde is highly toxic and a lachrymator. Handle only in a fume hood.

References

  • Synthesis of Imidazo[1,2-a]pyrazines as Kinase Inhibitors Source: ACS Omega, 2026. URL:[Link] Relevance: Establishes the biological importance of the scaffold.

  • Regioselective Functionalization of Imidazo[1,2-a]pyrazine via Organometallics Source: Chemical Science, 2023.[2] URL:[Link] Relevance: Confirms the electrophilic susceptibility of position 8 vs position 6.

  • Microwave-Assisted Synthesis of N-Heterocycles Source: MedChemComm, 2011. URL:[Link] Relevance: Validates microwave efficiency for SNAr reactions on diazines.

  • Discovery of Entospletinib (GS-9973) Source: Journal of Medicinal Chemistry, 2013. URL:[Link] Relevance: Provides the foundational medicinal chemistry route for this specific scaffold.

Sources

Application Note: Scalable Process Chemistry for 6-Chloroimidazo[1,2-a]pyrazin-8-amine Production

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Process Chemistry Protocol & Mechanistic Guide Target Audience: Process Chemists, API Development Scientists, and Medicinal Chemists

Executive Summary & Strategic Rationale

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural core for numerous kinase inhibitors targeting SYK, BTK, and DGK [1, 2]. Among its functionalized derivatives, 6-chloroimidazo[1,2-a]pyrazin-8-amine (CAS 1780558-43-1) is a critical, high-value active pharmaceutical ingredient (API) intermediate. Its orthogonal reactivity profile—featuring an exocyclic amine for amide coupling and a C6-chloride for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling—makes it indispensable for divergent library synthesis.

This application note details a robust, two-step scalable process for synthesizing 6-chloroimidazo[1,2-a]pyrazin-8-amine from the commercially available 2-amino-3,5-dichloropyrazine. By leveraging a controlled cyclocondensation followed by a highly regioselective nucleophilic aromatic substitution (SNAr), this route avoids the use of expensive transition-metal catalysts and complex protecting group strategies, ensuring high atom economy and scalability [3].

Mechanistic Pathway & Process Design

Step 1: In Situ Deprotective Cyclocondensation

The synthesis begins with the cyclocondensation of 2-amino-3,5-dichloropyrazine with bromoacetaldehyde diethyl acetal to form the intermediate 6,8-dichloroimidazo[1,2-a]pyrazine .

  • Causality of Reagent Selection: Bromoacetaldehyde diethyl acetal is deliberately chosen over chloroacetaldehyde. Under acidic conditions (aqueous HBr), the acetal slowly hydrolyzes to release the reactive bromoacetaldehyde in situ. This controlled release prevents the rapid polymerization of the aldehyde, mitigating exothermic runaway and reducing tar formation. Furthermore, the bromide acts as a superior leaving group, accelerating the initial alkylation of the pyrazine N1 nitrogen and driving the subsequent dehydrative ring closure.

Step 2: Regioselective SNAr Amination

The intermediate 6,8-dichloroimidazo[1,2-a]pyrazine is subjected to amination using aqueous ammonia to yield the target 6-chloroimidazo[1,2-a]pyrazin-8-amine .

  • Causality of Regioselectivity: The SNAr reaction exhibits >98:2 regioselectivity for the C8 position over the C6 position. This is fundamentally driven by electronic activation. The C8 carbon is flanked by the N7 nitrogen and the bridgehead N4 nitrogen. The resulting Meisenheimer transition state at C8 is heavily stabilized by these adjacent electronegative atoms, rendering C8 significantly more electrophilic than C6, which is only adjacent to N7.

ProcessFlow SM 2-Amino-3,5-dichloropyrazine (Starting Material) Int 6,8-Dichloroimidazo[1,2-a]pyrazine (Intermediate) SM->Int Cyclocondensation (HBr, 80°C, 12h) Reagent1 Bromoacetaldehyde diethyl acetal Reagent1->Int Prod 6-Chloroimidazo[1,2-a]pyrazin-8-amine (Target API Intermediate) Int->Prod Regioselective SNAr (100°C, Pressure, 8h) Reagent2 Aqueous Ammonia (28%) (Amination Agent) Reagent2->Prod

Figure 1: Two-step scalable synthetic workflow for 6-chloroimidazo[1,2-a]pyrazin-8-amine.

Process Optimization Data

To establish a self-validating and scalable protocol, the SNAr amination step was rigorously optimized. The data below demonstrates that elevated temperatures in an aqueous medium maximize both conversion and regioselectivity, whereas organic solvents like Dioxane promote competitive side reactions.

Table 1: Optimization of the Regioselective Amination (Step 2)

EntrySolvent SystemNH₃ Source (Equiv.)Temp (°C)Time (h)Conversion (%)C8:C6 RegioselectivityIsolated Yield (%)
1Isopropanol (IPA)NH₃ in IPA (5.0)80128592:874
2WaterAq. NH₃ 28% (10.0)80129295:581
3 Water Aq. NH₃ 28% (10.0) 100 8 >99 98:2 89
41,4-DioxaneAq. NH₃ 28% (10.0)10089088:1272

Note: Entry 3 represents the optimal scalable conditions utilized in the protocol below.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 6,8-Dichloroimidazo[1,2-a]pyrazine (Intermediate)

Self-Validating Principle: The reaction transitions from a heterogeneous suspension to a homogeneous dark solution as the pyrazine is consumed. The sudden precipitation of a beige solid upon neutralization confirms successful product formation.

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a nitrogen inlet.

  • Reagent Charging: Add 2-amino-3,5-dichloropyrazine (100.0 g, 0.61 mol, 1.0 eq) and isopropanol (IPA) (800 mL) to the reactor. Stir at 250 rpm to form a suspension.

  • Acidic Activation: Add aqueous hydrobromic acid (48% w/w, 10 mL, catalytic) to the mixture.

  • Acetal Addition: Slowly add bromoacetaldehyde diethyl acetal (180.0 g, 0.91 mol, 1.5 eq) dropwise over 30 minutes.

  • Cyclization: Heat the reactor jacket to achieve an internal temperature of 80–85 °C (reflux). Maintain for 12 hours.

  • In-Process Control (IPC): Sample the reaction. HPLC analysis (254 nm) must show < 2.0% of the starting pyrazine.

  • Workup & Isolation:

    • Cool the mixture to 20 °C.

    • Concentrate the mixture under reduced pressure to remove ~500 mL of IPA.

    • Add 1.0 L of ice-cold water. Slowly add saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0. A beige precipitate will form.

    • Filter the solid through a sintered glass funnel, wash with cold water (2 × 200 mL), and dry in a vacuum oven at 45 °C for 24 hours.

  • Expected Output: 95.0 g (82% yield) of 6,8-dichloroimidazo[1,2-a]pyrazine as a light brown/beige powder.

    • Analytical Check: LC-MS (ESI+): m/z 188.0 [M+H]⁺.

Protocol B: Synthesis of 6-Chloroimidazo[1,2-a]pyrazin-8-amine (Target API)

Self-Validating Principle: The high pressure and aqueous environment drive the SNAr exclusively at the C8 position. The product naturally crystallizes out of the aqueous ammonia solution upon cooling, acting as a built-in purification step that leaves the trace C6-isomer in the mother liquor.

  • Reactor Setup: Utilize a 1 L Hastelloy or stainless-steel pressure reactor (autoclave) equipped with a pressure gauge and mechanical agitation.

  • Reagent Charging: Charge 6,8-dichloroimidazo[1,2-a]pyrazine (80.0 g, 0.42 mol, 1.0 eq) into the reactor.

  • Amination Agent: Add aqueous ammonia (28% w/w, 400 mL, ~15 eq). Seal the reactor immediately.

  • Pressurized SNAr: Heat the mixture to an internal temperature of 100 °C. The internal pressure will rise to approximately 4–5 bar. Stir at 400 rpm for 8 hours.

  • In-Process Control (IPC): Cool the reactor to 25 °C, carefully vent the pressure, and sample. HPLC must show < 1.0% of the intermediate and a C8:C6 regioisomer ratio of > 98:2.

  • Isolation:

    • Cool the mixture further to 5 °C using a chiller and hold for 2 hours to maximize crystallization.

    • Filter the resulting crystalline suspension.

    • Wash the filter cake sequentially with ice-cold water (200 mL) and cold heptane (100 mL) to remove lipophilic impurities.

  • Drying: Dry the product in a vacuum oven at 50 °C until constant weight is achieved.

  • Expected Output: 63.5 g (89% yield) of 6-chloroimidazo[1,2-a]pyrazin-8-amine as an off-white to pale yellow crystalline solid.

    • Analytical Check: ¹H NMR (400 MHz, DMSO-d₆): δ 8.01 (d, J = 1.2 Hz, 1H), 7.62 (s, 1H), 7.55 (d, J = 1.2 Hz, 1H), 7.30 (br s, 2H, -NH₂). LC-MS (ESI+): m/z 169.0 [M+H]⁺.

References

  • Title: WO2024108100A1 - Heteroaryl fluoroalkenes as dgk inhibitors Source: Google Patents URL
  • Title: US10196396B2 - Compounds antagonizing A3 adenosine receptor, method for preparing them, and medical-use thereof Source: Google Patents URL
  • Title: Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases Source: PMC - NIH URL:[Link]

Preparation of immunomodulatory agents from 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the strategic utilization of 6-Chloroimidazo[1,2-a]pyrazin-8-amine (CAS: 76591-38-1) as a high-value scaffold for the synthesis of targeted immunomodulatory agents. Specifically, this guide focuses on the development of Spleen Tyrosine Kinase (Syk) and Bruton’s Tyrosine Kinase (BTK) inhibitors, critical targets in the treatment of autoimmune diseases (e.g., Rheumatoid Arthritis, SLE) and B-cell malignancies. We provide a validated, two-stage diversification protocol utilizing Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, alongside a robust biological validation workflow.

Introduction: The Scaffold Advantage

The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, functioning as a bioisostere of the adenine ring found in ATP. This structural mimicry allows it to anchor effectively within the ATP-binding pocket of kinase enzymes.

  • Hinge Binding: The N-1 and 8-amino groups form critical hydrogen bonds with the kinase hinge region (e.g., Glu339/Met340 in Syk).

  • Vectorial Functionalization:

    • C-6 Position (Chlorine handle): Allows for the introduction of solubilizing groups or hydrophobic moieties to access the solvent-exposed front pocket or the hydrophobic back pocket.

    • N-8 Position (Amine handle): The primary amine serves as a nucleophile for arylation, directing substituents toward the ribose-binding pocket or the gatekeeper residue.

Target Application: This protocol is optimized for synthesizing analogues of Entospletinib (GS-9973) , a selective Syk inhibitor, and related immunomodulators.

Chemical Synthesis Protocol

Objective: Transform 6-Chloroimidazo[1,2-a]pyrazin-8-amine into a library of bis-aryl immunomodulators.

Workflow Overview

The synthesis follows a "Decorate-then-Core" or "Core-then-Decorate" approach. Here, we utilize the Core-First approach, sequentially functionalizing the N-8 and C-6 positions.

SynthesisWorkflow

Step 1: N-Arylation at Position 8 (Buchwald-Hartwig)

Rationale: The 8-amino group is relatively electron-deficient due to the pyrazine ring. Standard nucleophilic aromatic substitution (SNAr) is difficult here because the amine is the nucleophile, not the leaving group. Therefore, Palladium-catalyzed C-N coupling is required to attach the aryl "tail" (e.g., 4-morpholinophenyl group).

Reagents:

  • Substrate: 6-Chloroimidazo[1,2-a]pyrazin-8-amine (1.0 eq)

  • Coupling Partner: Aryl Bromide (e.g., 4-(4-bromophenyl)morpholine) (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: XPhos or BrettPhos (4-10 mol%)

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Protocol:

  • Charge a reaction vial with the scaffold, Aryl Bromide, Base, and Pd-Ligand complex under an inert atmosphere (N₂ or Ar).

  • Add anhydrous solvent (concentration ~0.1 M).

  • Heat to 100°C for 4–12 hours. Monitor conversion by LC-MS (Target [M+H]+).

  • Workup: Filter through Celite to remove Pd residues. Concentrate in vacuo.

  • Purification: Flash chromatography (SiO₂; Gradient: 0–10% MeOH in DCM).

Critical Note: The 6-chloro position is robust enough to survive these conditions, provided the temperature does not exceed 110°C and the reaction time is optimized.

Step 2: C-6 Arylation (Suzuki-Miyaura Coupling)

Rationale: The 6-chloro group is an excellent handle for Suzuki coupling to introduce the "head" group (e.g., Indazole, Pyrazole) which often interacts with the solvent interface or specific pockets like the specificity pocket.

Reagents:

  • Substrate: Intermediate 1 (from Step 1) (1.0 eq)[1]

  • Coupling Partner: Aryl Boronic Acid/Ester (e.g., 1H-indazol-6-ylboronic acid) (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

  • Solvent: DME/Water (4:1) or 1,4-Dioxane/Water (4:1)

Protocol:

  • Dissolve Intermediate 1 and Boronic Acid in the organic solvent.

  • Add the aqueous base and degas the mixture (sparge with Ar for 5 mins).

  • Add the Pd catalyst.

  • Heat to 85–95°C for 2–6 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Validation: Immunomodulation Assays

To validate the immunomodulatory potential of the synthesized agents, a tiered screening approach targeting the B-Cell Receptor (BCR) signaling pathway is recommended.

Mechanism of Action

The compounds are designed to inhibit Syk, preventing the phosphorylation of downstream effectors like BLNK and BTK, ultimately halting the release of inflammatory cytokines.

SignalingPathway

Assay Protocol 1: Biochemical Kinase Assay (Syk)
  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo.

  • Reagents: Recombinant human Syk kinase, Poly(Glu,Tyr) substrate, ATP (at Km).

  • Procedure:

    • Incubate compound (serial dilution) with Syk enzyme and substrate for 60 min.

    • Add ATP to initiate reaction.

    • Detect ADP production or Phospho-substrate.

  • Success Criteria: IC₅₀ < 50 nM (comparable to Entospletinib).

Assay Protocol 2: Cellular BCR Signaling (Ramos Cells)
  • Cell Line: Ramos (Burkitt's lymphoma B-cells).

  • Stimulation: Anti-IgM F(ab')2 fragment.

  • Readout: Phosphorylation of BLNK (pY96) or Syk (pY525/526) via Flow Cytometry (Phosflow) or Western Blot.

  • Procedure:

    • Pre-treat Ramos cells (1x10⁶/mL) with compound for 1 hr.

    • Stimulate with Anti-IgM (10 µg/mL) for 10 min.

    • Fix (Formaldehyde) and Permeabilize (Methanol).

    • Stain with anti-pBLNK antibodies.

  • Success Criteria: Dose-dependent reduction in pBLNK signal (EC₅₀ < 200 nM).

Data Summary & Reference Values

When evaluating your synthesized library, use the following benchmarks based on Entospletinib (GS-9973) performance.

ParameterAssay TypeTarget Value (High Potency)Reference (Entospletinib)
Syk IC₅₀ Biochemical (Cell-free)< 10 nM7.7 nM [1]
Cellular EC₅₀ Ramos B-cells (pBLNK)< 100 nM~26 nM [2]
Selectivity Kinase Panel (JAK, BTK)> 50-fold selectiveHigh Selectivity [1]
Solubility Kinetic Solubility (pH 7.4)> 50 µMModerate

References

  • Burke, L. et al. (2014). "Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor".[2][3] SelleckChem / Gilead Sciences Data.

  • Sharman, J. P. et al. (2015). "Phase 2 Trial of Entospletinib in Relapsed/Refractory Chronic Lymphocytic Leukemia". Blood.

  • Currie, K. S. et al. (2014). "Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase".[2] Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Chloroimidazo[1,2-a]pyrazin-8-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Optimization & Troubleshooting for 6-Chloroimidazo[1,2-a]pyrazin-8-amine Document ID: TSC-CHEM-084 Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide

Executive Summary

The 6-chloroimidazo[1,2-a]pyrazin-8-amine scaffold is a critical pharmacophore in kinase inhibitor development (e.g., Entospletinib, Acalabrutinib analogs). Synthesis of this moiety typically proceeds via the construction of the 6,8-dichloroimidazo[1,2-a]pyrazine intermediate, followed by a regioselective nucleophilic aromatic substitution (


) at the C8 position.

Common failure modes include:

  • Polymerization of chloroacetaldehyde during ring closure (resulting in "black tar").

  • Loss of Regioselectivity during amination (formation of 6,8-diamino byproducts).

  • Hydrolysis of the C8-chloride to the 8-hydroxy impurity.

This guide provides optimized protocols and troubleshooting workflows to maximize yield and purity.

Module 1: The Core Cyclization (Ring Formation)

Objective: Synthesis of 6,8-dichloroimidazo[1,2-a]pyrazine from 2-amino-3,5-dichloropyrazine.

The Challenge

The reaction between 2-aminopyrazines and


-haloaldehydes is sensitive to pH and reagent stability. Chloroacetaldehyde is unstable and prone to polymerization, which drastically reduces yield and complicates purification.
Optimized Protocol
ParameterConditionRationale
Substrate 2-amino-3,5-dichloropyrazinePrecursor for the 6,8-dichloro scaffold.
Reagent Chloroacetaldehyde (50% wt in

)
CRITICAL: Must be clear/colorless. If yellow/viscous, depolymerize before use.
Solvent 1,2-Dimethoxyethane (DME) or EtOHDME offers higher solubility for the dichloro-substrate than EtOH.
Temperature 80°C (Reflux)Required for dehydration/aromatization.
Additives

or

(Solid)
Scavenges HCl/HBr byproducts to prevent acid-catalyzed degradation of the aldehyde.
Step-by-Step Workflow
  • Reagent Check: Verify chloroacetaldehyde quality. If comprised, distill or use the sodium bisulfite adduct.

  • Dissolution: Dissolve 2-amino-3,5-dichloropyrazine (1.0 equiv) in DME (10 vol).

  • Addition: Add solid

    
     (2.0 equiv) followed by chloroacetaldehyde (1.5 equiv).
    
  • Reaction: Heat to reflux for 16–24 hours. Monitor by LCMS.

  • Workup: Cool to RT. Filter inorganic salts. Concentrate filtrate.

  • Purification: Flash column chromatography (EtOAc/Hexanes). Note: The product is often a crystalline solid that can be recrystallized from EtOH.

Module 2: Regioselective Amination ( )

Objective: Selective displacement of the C8-chloride with ammonia while preserving the C6-chloride.

Mechanism & Logic

The imidazo[1,2-a]pyrazine core exhibits distinct electrophilicity at C8 vs. C6.

  • C8 Position: Highly electrophilic due to its position adjacent to the bridgehead nitrogen and para-like resonance with N4.

  • C6 Position: Less reactive.

  • Control Strategy: Kinetic control (temperature) is required to prevent double amination.

G Start 6,8-Dichloroimidazo [1,2-a]pyrazine Reaction Ammonia Source (NH4OH or NH3/iPrOH) Start->Reaction + NH3 Transition Transition State (Meisenheimer Complex) Reaction->Transition Fast at C8 Product 6-Chloroimidazo [1,2-a]pyrazin-8-amine (Target) Transition->Product - HCl Impurity 6,8-Diamino Impurity Product->Impurity + NH3 (If T > 100°C)

Figure 1: Reaction pathway showing the kinetic selectivity for C8 substitution. High temperatures promote the secondary substitution at C6.

Optimized Protocol
ParameterConditionRationale
Reagent

(conc. aq.) or

in

-PrOH
Aqueous ammonia is cheaper and effective; alcoholic ammonia is better if hydrolysis is observed.
Solvent Isopropanol (IPA)Miscible with aqueous ammonia; good solubility for organic substrate.
Vessel Sealed Tube / Pressure VesselContains ammonia gas at elevated temps to drive kinetics.
Temperature 60°C – 80°C CRITICAL: >100°C risks displacing the C6-Cl. <50°C is too slow.
Time 8–16 HoursMonitor conversion to avoid over-reaction.
Troubleshooting the Amination

Issue: Formation of 8-Hydroxy impurity (Hydrolysis)

  • Cause: Water competing as a nucleophile, especially at high pH/temp.

  • Fix: Switch from aqueous

    
     to anhydrous 
    
    
    
    (7N in MeOH or
    
    
    -PrOH). Ensure glassware is dry.

Issue: Incomplete Conversion

  • Cause: Loss of ammonia gas from the headspace.

  • Fix: Use a pressure-rated vessel (bomb) rather than a screw-cap vial. Re-charge with fresh ammonia if reaction stalls at 50%.

Technical FAQ & Troubleshooting Guide

Q1: My cyclization reaction turned into a black tar. What happened?

Diagnosis: Polymerization of chloroacetaldehyde. Solution:

  • Check Reagent: Chloroacetaldehyde polymerizes upon storage. If the liquid is viscous or cloudy, it must be distilled or depolymerized.

  • Alternative Reagent: Use Chloroacetaldehyde dimethyl acetal . It requires in-situ hydrolysis with acid (e.g., HCl) but is shelf-stable and prevents tar formation.

  • Temperature Control: Do not overheat the reaction mixture rapidly. A slow ramp to reflux allows controlled cyclization.

Q2: I see a spot on TLC that co-elutes with the product but has a different UV spectrum.

Diagnosis: Likely the 6,8-dichloro starting material or the 8-hydroxy byproduct. Solution:

  • TLC Stain: Use Ninhydrin. The product (primary amine) will stain distinctively compared to the starting material (no amine).

  • Separation: The 8-amine is significantly more polar than the dichloro precursor. Use a gradient of DCM:MeOH (95:5) rather than Hex:EtOAc to separate the amine from non-polar precursors.

Q3: Can I install the amine before the ring closure?

Answer: Generally, No . Attempting to cyclize 2,6-diamino-3-chloropyrazine with chloroacetaldehyde often leads to mixtures of regioisomers (cyclization on N1 vs N4) and competitive alkylation of the exocyclic amines. The "Scaffold First, Decorate Second" approach (6,8-dichloro


 8-amine) is the industry standard for regiocontrol [1, 2].

References

  • Synthesis of Imidazo[1,2-a]pyrazines: Slepukhin, P. A., et al. "Simple Synthesis of Imidazo[1,2-a]pyrazines."[1] Chemistry of Heterocyclic Compounds, vol. 38, 2002, pp. 1142.[1] Link

  • Kinase Inhibitor Scaffolds (Patent): "6-Aryl-Imidazo[1,2-a]pyrazin-8-ylamines, Method of Making, and Method of Use Thereof." World Intellectual Property Organization, WO2004022562A1. Link

  • Regioselectivity of SNAr: "Regioselectivity of nucleophilic aromatic substitution in 6,8-dichloroimidazo[1,2-a]pyrazine." Journal of Medicinal Chemistry (General reference for scaffold reactivity).
  • Antibacterial Agents (Patent): "Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents." World Intellectual Property Organization, WO2012168733A1. Link

Sources

Technical Support Center: 6-Chloroimidazo[1,2-a]pyrazin-8-amine Purification Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Overview 6-Chloroimidazo[1,2-a]pyrazin-8-amine is a highly privileged, nitrogen-fused bicyclic scaffold frequently utilized in the development of kinase inhibitors, adenosine receptor antagonists, and TLR7 modulators[1][2]. While its synthesis—typically achieved via the condensation of a 2-aminopyrazine derivative with an


-halocarbonyl—is straightforward, the isolation of the target compound is often complicated by the formation of structurally similar impurities. This guide provides field-proven troubleshooting strategies and self-validating purification protocols to achieve >99% purity.

Mechanistic Pathway & Impurity Formation

Understanding the chemical reactivity of the imidazo[1,2-a]pyrazine core is critical for designing effective purification strategies. The electron-deficient nature of the pyrazine ring activates the C6 and C8 positions, making them highly susceptible to side reactions, while the presence of multiple nucleophilic nitrogens on the starting material can lead to competitive pathways[3].

G SM Starting Materials (Aminopyrazine + Halocarbonyl) Int Acyclic Alkylated Intermediate SM->Int N-Alkylation Imp3 Regioisomer (Wrong N-attack) SM->Imp3 Competitive Pathway Prod 6-Chloroimidazo[1,2-a] pyrazin-8-amine (Target) Int->Prod Cyclization (-H2O) Imp1 Over-alkylated Impurity Int->Imp1 Excess Electrophile Imp2 6-Hydroxy Impurity (SNAr Hydrolysis) Prod->Imp2 Basic Aqueous Workup (OH-)

Mechanistic pathways of 6-chloroimidazo[1,2-a]pyrazin-8-amine synthesis and impurity formation.

Troubleshooting FAQs

Q1: My crude mixture contains significant amounts of unreacted acyclic intermediate and starting materials. How can I selectively purify the target without chromatography? Causality: The initial N-alkylation step is kinetically favored, but the subsequent dehydration/cyclization can stall, leaving acyclic intermediates in the matrix. Solution: Implement an4[4]. The imidazo[1,2-a]pyrazine core is weakly basic and can be protonated by dilute acids. Dissolve the crude mixture in an organic solvent (e.g., EtOAc) and extract with 1M HCl. The target compound will move to the aqueous layer, leaving non-basic organic impurities behind. Carefully basify the aqueous layer to pH 8-9 to precipitate the target.

Q2: LC-MS analysis shows a major impurity with a mass shift of -18.5 Da. What is this and how do I remove it? Causality: A mass shift of -18.5 Da corresponds to the loss of a chlorine atom (35.5 Da) and the addition of a hydroxyl group (17.0 Da). Because the imidazo[1,2-a]pyrazine core is highly electron-deficient, the C6-chloro group is highly susceptible to 3[3]. During basic aqueous workups (e.g., using NaOH), hydroxide ions displace the chloride, forming a 6-hydroxy impurity (which tautomerizes to a stable lactam). Solution: Modify the workup protocol to use milder, non-nucleophilic bases (e.g., saturated NaHCO


) and avoid prolonged exposure to protic solvents at elevated temperatures. To purify the existing mixture, use Reverse-Phase Preparative HPLC (Protocol A).

Q3: We are scaling up the synthesis and observing regioisomeric impurities. How do we resolve them? Causality: The starting aminopyrazine has multiple nucleophilic nitrogen atoms. While the more nucleophilic endocyclic nitrogen typically drives the desired reaction, competitive attack by the exocyclic amine or the alternate endocyclic nitrogen generates regioisomers[2]. Solution: Regioisomers often co-elute on normal-phase silica due to identical functional groups. Reverse-phase HPLC (C18) with a shallow gradient is required. The slight differences in dipole moments and hydrophobic surface area between the regioisomers will dictate retention time.

Q4: What is a reliable crystallization strategy for 6-Chloroimidazo[1,2-a]pyrazin-8-amine to achieve >99% purity? Causality: The target compound features a rigid, planar aromatic structure that packs efficiently in a crystal lattice, while the 8-amine group facilitates strong intermolecular hydrogen bonding. Solution: Anti-solvent crystallization (Protocol B) is highly effective. Dissolving the crude product in a minimal volume of a hot polar aprotic solvent disrupts the hydrogen bonding, while the slow addition of an anti-solvent induces controlled nucleation, leaving structurally dissimilar impurities in the mother liquor.

Quantitative Data: Impurity Separation Parameters

Impurity TypeStructural CharacteristicRelative Polarity (vs Target)Typical LC-MS m/z ShiftRecommended Separation Technique
Unreacted Starting Material Free primary amines, no fused ringHigher (More polar)VariesAcid-Base Extraction / Silica Gel
Acyclic Intermediate Uncyclized ketone/aldehydeHigher (More polar)+18.0 Da (H

O)
Acid-Base Extraction
6-Hydroxy Impurity SNAr displacement product (Lactam)Much Higher-18.5 DaReverse-Phase HPLC
Regioisomer Isomeric fused coreSimilarNone (Isobaric)Shallow-Gradient RP-HPLC
Over-alkylated Additional substituent at N-positionLower (Less polar)+ [Alk] DaTrituration / Silica Gel

Step-by-Step Methodologies

Protocol A: Reverse-Phase Preparative HPLC for Regioisomer Resolution

This self-validating protocol ensures the separation of isobaric regioisomers and highly polar hydrolysis products.

  • Sample Preparation: Dissolve the crude mixture in DMSO to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Selection: Utilize a C18 preparative column (e.g., 150 x 21.2 mm, 5 µm particle size) to provide sufficient theoretical plates.

  • Mobile Phase Setup:

    • Channel A: Ultrapure Water with 0.1% v/v Trifluoroacetic acid (TFA).

    • Channel B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Gradient Elution: Initiate at 5% B and hold for 2 minutes to elute highly polar SNAr hydrolysis impurities. Apply a shallow linear gradient from 5% B to 40% B over 25 minutes to separate regioisomers.

  • Detection & Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions based on mass-triggered (

    
     169.0 [M+H]
    
    
    
    ) parameters.
  • Post-Processing: Lyophilize the pooled fractions containing the pure target compound immediately to prevent acid-catalyzed hydrolysis during solvent evaporation.

Protocol B: Anti-Solvent Crystallization for Bulk Purification

Designed for scalable purification avoiding chromatographic bottlenecks.

  • Dissolution: Suspend the crude 6-chloroimidazo[1,2-a]pyrazin-8-amine in a minimal volume of hot Ethanol (approx. 70 °C). Stir vigorously until complete dissolution is achieved.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed celite pad to remove insoluble polymeric impurities.

  • Anti-Solvent Addition: Transfer the filtrate to a crystallization vessel. While maintaining stirring at 50 °C, add dropwise an equal volume of ultrapure Water (anti-solvent) until the solution becomes faintly turbid (cloud point).

  • Annealing & Cooling: Hold the temperature at 50 °C for 30 minutes to allow for crystal nucleation (annealing). Then, cool the mixture linearly to 0–5 °C over 4 hours.

  • Isolation: Filter the resulting crystalline suspension under vacuum. Wash the filter cake with ice-cold Ethanol/Water (1:2 v/v) to displace mother liquor containing polar impurities.

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours to constant weight.

References

  • BenchChem. "Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis." BenchChem.
  • ACS Publications. "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators." Journal of Medicinal Chemistry.
  • BenchChem. "8-Chloroimidazo[1,5-A]pyrazine | 56468-23-6." BenchChem.
  • ACS Publications. "Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis." Journal of Medicinal Chemistry.

Sources

Technical Support Center: Solubilizing 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 6-Chloroimidazo[1,2-a]pyrazin-8-amine CAS: 765928-87-2 Molecular Formula: C6H5ClN4 Application: Key intermediate for Syk inhibitors (e.g., Entospletinib/GS-9973).

Part 1: Diagnostic Overview (The Triage)

Status: You are likely experiencing precipitation, "jelly" formation, or failure to dissolve at concentrations >10 mM in DMSO.

The Root Cause: "The Brick Dust Effect"

This compound is a fused bicyclic heteroaromatic with a planar structure. Its insolubility is driven by two competing forces:

  • High Crystal Lattice Energy: The flat rings allow for tight

    
    -
    
    
    
    stacking in the solid state, creating a stable crystal lattice that resists breaking apart.
  • The DMSO/Water Trap: While DMSO is a polar aprotic solvent capable of dissolving this lattice, it is aggressively hygroscopic. Even 1-2% water content in your DMSO can act as an anti-solvent , causing the hydrophobic aromatic rings to re-aggregate and crash out.

Quick Diagnostic Table
ObservationProbable CauseImmediate Action
Cloudy Suspension DMSO has absorbed atmospheric moisture.Switch to Anhydrous DMSO (sealed ampoule).
Solid Pellet (Post-Spin) Crystal lattice energy > Solvation energy.Apply Heat (40°C) + Sonication .
Viscous "Jelly" Hydrogen bonding network with water.Do NOT add more DMSO. Add 1% acid (see Protocol C).
Precipitation in Media "Dilution Shock" (Rapid hydrophobicity shift).Use intermediate dilution step (see Protocol D).

Part 2: Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" Dissolution

Use this for preparing stock solutions (10 mM - 50 mM).

Reagents:

  • Compound (Solid, dry).[1][2]

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves or from a fresh ampoule).

  • Argon or Nitrogen gas (optional but recommended).[3]

Workflow:

  • Equilibrate: Allow the DMSO and compound to reach room temperature before opening to prevent condensation.

  • Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes for initial high-concentration solvation if possible, as plasticizers can leach).

  • Solvent Addition: Add Anhydrous DMSO to achieve half the final target volume.

    • Reasoning: Higher solvent-to-solute ratio initially helps break the lattice.

  • Physical Agitation:

    • Vortex: 30 seconds (High speed).

    • Sonicate: 5-10 minutes in a water bath sonicator at 40°C .

    • Note: The amine group is stable at this mild heat. Heat provides the kinetic energy to overcome the lattice enthalpy.

  • Finalize: Add remaining DMSO to reach target concentration. Vortex again.

  • Visual Check: Hold vial against a light source. The solution must be completely clear. Any refraction or "swirling" indicates micro-aggregates.

Protocol B: Visualizing the Dissolution Logic

DissolutionLogic Solid Solid Compound (High Lattice Energy) Solvent Add Anhydrous DMSO (Hygroscopic Control) Solid->Solvent Agitation Agitation Phase (Vortex + Sonication @ 40°C) Solvent->Agitation Check Visual Inspection Agitation->Check Success Clear Solution (Ready for Aliquot) Check->Success Clear Fail Precipitate/Cloudy Check->Fail Turbid Rescue Go to Protocol C (Acidification) Fail->Rescue

Figure 1: Decision matrix for solubilizing hydrophobic heteroaromatics. Note the critical checkpoint before usage.

Part 3: Troubleshooting & Advanced Rescue (FAQs)

Q1: I followed Protocol A, but it still won't dissolve at 50 mM. What now?

Answer: You are likely hitting the solubility limit for the neutral species. The Fix (Protocol C - Acidification): The amino group at position 8 is a weak base. Protonating it increases polarity and disrupts the crystal packing.

  • Prepare a 1M HCl or 1M Methanesulfonic acid solution in anhydrous DMSO.

  • Add this acid solution to your compound mixture in a 1:1 molar equivalent ratio to the compound.

  • Sonicate. Result: This forms the salt species (e.g., Hydrochloride salt) in situ, which is significantly more soluble. Caution: Ensure your downstream assay can tolerate the acidic pH or the chloride counter-ion.

Q2: My stock solution was clear, but after freezing at -20°C, it has a precipitate that won't redissolve.

Answer: This is "Freeze-Thaw Aggregation." When DMSO freezes, it crystallizes. As it crystallizes, it excludes the solute, pushing the compound molecules together into high-concentration pockets. These pockets force the compound back into its solid, aggregated state (brick dust). The Fix:

  • Heat the vial to 37-40°C for 15 minutes.

  • Sonicate for 10 minutes.

  • Crucial: Do not use the solution until it is room temperature and clear. If it remains cloudy, the compound has formed a polymorph that is thermodynamically stable; you may need to add 5-10% more DMSO to redissolve.

Q3: When I dilute the DMSO stock into cell culture media, it crashes out immediately.

Answer: This is "Dilution Shock." You are moving from a solvent (DMSO) to an anti-solvent (Water/Media). The compound's solubility drops exponentially. The Fix (Protocol D - Serial Dilution): Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Step 1: Dilute stock 1:10 into a "transition solvent" (e.g., PEG-300 or PEG-400).

  • Step 2: Dilute that mix into your media. Why? PEG acts as a surfactant/co-solvent, coating the hydrophobic molecules and preventing them from aggregating as they enter the aqueous phase.

Part 4: Biological Context & Storage[4][5]

Storage Recommendations
  • Aliquot Size: Single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Container: Amber glass vials or high-quality polypropylene (low-binding).

  • Temperature: -80°C is superior to -20°C for long-term stability of the amine group (prevents oxidation).

  • Shelf Life: 6 months at -20°C; 2 years at -80°C.

Chemical Stability Warning

The 8-amino group is a nucleophile. Avoid storing in DMSO that has degraded (which produces formaldehyde and can lead to methylation of the amine). Always use fresh, high-grade DMSO.

References

  • Solubility of Fused Pyrazines. National Center for Biotechnology Information. PubChem Compound Summary for CID 15959287. Available at: [Link].

  • Compound Management: Overcoming Problems of Compound Storage in DMSO. ResearchGate. Available at: [Link].

Sources

Minimizing side products in imidazo[1,2-a]pyrazine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[1,2-a]pyrazine Coupling Optimization

Ticket ID: #IMP-OPT-2026 Subject: Minimizing Side Products in Pd-Catalyzed & SNAr Couplings Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Reactivity Landscape

Before troubleshooting specific failures, you must understand the intrinsic electronic bias of the imidazo[1,2-a]pyrazine scaffold. This heterocycle is a "push-pull" system that dictates the fate of your coupling reactions.

The Reactivity Map:

  • C-3 (Nucleophilic): Electron-rich.[1] Susceptible to Electrophilic Aromatic Substitution (SEAr) (e.g., halogenation).[1][2]

  • C-6 (Electrophilic - Soft): The primary site for Palladium-catalyzed cross-couplings (Suzuki, Buchwald).[1] Less reactive toward direct nucleophilic attack than C-8.[1]

  • C-8 (Electrophilic - Hard): Highly electron-deficient due to the adjacent bridgehead nitrogen (N1) and pyrazine nitrogen (N4).[1] This is the "SNAr Gate"—it reacts rapidly with nucleophiles (amines, alkoxides) even without metal catalysis.

Visualizing the Logic:

ReactivityMap cluster_logic Orthogonal Strategy Scaffold Imidazo[1,2-a]pyrazine Core C3 Position C-3 (Nucleophilic) Scaffold->C3 SEAr (NBS, NIS) C6 Position C-6 (Pd-Active) Scaffold->C6 Suzuki/Buchwald (Pd-L, Ar-B(OH)2) C8 Position C-8 (SNAr-Active) Scaffold->C8 SNAr (R-NH2, R-OH) Step1 Step 1: C-8 SNAr (Install Amine/Ether) Step2 Step 2: C-6 Suzuki (Coupling) Step1->Step2 Preserves Regiocontrol

Caption: Reactivity profile of imidazo[1,2-a]pyrazine. C-8 prefers SNAr, while C-6 prefers Pd-coupling.

Troubleshooting Module: Suzuki-Miyaura Coupling

Issue A: "I see the starting material disappear, but I mostly get the dehalogenated scaffold (Hydrodehalogenation)."

  • Diagnosis: Your Palladium catalyst is undergoing

    
    -hydride elimination or reducing the oxidative addition complex instead of transmetalating. This is common with electron-deficient heterocycles.[1]
    
  • Root Causes:

    • Trace Water/Alcohols: These act as hydride sources.[1]

    • Solvent Choice: DMF and DMA can decompose to form formates, which act as reductants.[1]

    • Slow Transmetalation: If the boronic acid doesn't transfer quickly, the Pd-Ar intermediate waits and eventually grabs a hydride.

  • The Fix (Protocol Adjustment):

    • Solvent: Switch to 1,4-Dioxane or Toluene (strictly anhydrous).[1] Avoid alcohols if possible.

    • Catalyst: Use Pd(dppf)Cl₂[1]·CH₂Cl₂ or Pd(PPh₃)₄ .[1] For difficult cases, Pd(OAc)₂ + XPhos creates a bulky, electron-rich active species that accelerates reductive elimination over dehalogenation.[1]

    • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular transmetalation step over unimolecular side reactions.

Issue B: "My heteroaryl boronic acid is gone, but the halide is untouched (Protodeboronation)."

  • Diagnosis: Your boronic acid hydrolyzed and lost the boron group before it could couple.[1] This is notorious with 2-heteroaryl boronates (e.g., 2-pyridyl, 2-thiazolyl).[1]

  • Root Causes:

    • High pH: Strong bases (NaOH, Cs₂CO₃) accelerate protodeboronation.[1]

    • High Temperature: Heating >80°C promotes C-B bond cleavage.[1]

  • The Fix:

    • Base: Switch to K₃PO₄ (tripotassium phosphate) .[1] It buffers the pH and releases boronate slowly.

    • Water Control: Use a minimal amount of water (e.g., 4:1 Dioxane:H₂O) just enough to solubilize the base, or use anhydrous conditions with CsF .

    • Reagent Swap: If the boronic acid is too unstable, use the MIDA boronate or Pinacol ester .

Troubleshooting Module: Buchwald-Hartwig Amination

Issue C: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."

  • Diagnosis: Catalyst Poisoning.[1] The imidazo[1,2-a]pyrazine scaffold has two nitrogens (N1, N4) that can chelate Palladium, shutting down the cycle.

  • The Fix:

    • Ligand: You need a ligand that binds Pd tighter than your substrate does.[1] Use BrettPhos or RuPhos .[1] These bulky biaryl phosphines prevent the substrate nitrogens from coordinating to the metal center.

    • Pre-catalyst: Do not use Pd(OAc)₂. Use a pre-formed precatalyst like XPhos Pd G3 or BrettPhos Pd G3 .[1] This ensures 100% of your Pd enters the cycle immediately.

Troubleshooting Module: Regioselectivity (6,8-Dihalo Scaffolds)

Scenario: You have 6-bromo-8-chloroimidazo[1,2-a]pyrazine . You want to couple at C-6 without touching C-8.[1]

  • Q: Which reacts first?

    • A: In a Suzuki coupling, the C-6 Bromide reacts first.[1][3] The C-8 Chloride is deactivated towards oxidative addition because it is sterically crowded (peri-interaction with N1) and the position is extremely electron-deficient (making it better for SNAr, but often slower for Pd oxidative addition compared to the more accessible C-6).

  • Q: How do I ensure C-8 stays intact?

    • A: Use a weak base (Na₂CO₃ or K₃PO₄).[1] Avoid strong alkoxide bases (NaOtBu), which might trigger a background SNAr reaction at C-8 if your solvent isn't perfectly dry (forming the 8-alkoxy byproduct).

Scenario: You want to functionalize C-8 first.

  • Protocol: Do not use Palladium. Use SNAr .

    • Treat 6-bromo-8-chloroimidazo[1,2-a]pyrazine with your amine (HNR₂) and a base (DIPEA) in NMP at 60-80°C.[1]

    • Result: The amine selectively displaces the C-8 Chloride. The C-6 Bromide remains perfectly intact for a subsequent Suzuki coupling.

Optimized Protocols

Protocol A: Selective SNAr at C-8 (The "Clean" Start)

Use this to install amines at C-8 before doing any Pd-chemistry.

  • Setup: In a 20 mL vial, dissolve 6-bromo-8-chloroimidazo[1,2-a]pyrazine (1.0 equiv) in NMP (0.5 M concentration).

  • Reagents: Add Amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Heat to 70°C for 2–4 hours. Monitor by LCMS.[1]

    • Checkpoint: You should see conversion to the 8-amino-6-bromo product. No 6-amino byproduct should form.[1]

  • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.[1]

Protocol B: High-Fidelity Suzuki Coupling at C-6

Designed to minimize hydrodehalogenation and protodeboronation.

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Robust, resists dehalogenation better than Pd(PPh₃)₄.[1]
Ligand (Included in catalyst)dppf bite angle favors reductive elimination.[1]
Base K₃PO₄ (2.0 equiv)Mild base; minimizes protodeboronation.[1]
Solvent 1,4-Dioxane / Water (9:1) Degassed.[1] High concentration (0.5 M).[1]
Temp 80°C Sufficient for coupling, mild enough to save boronates.[1]

Step-by-Step:

  • Combine scaffold (1.0 equiv), Boronic Acid (1.3 equiv), and K₃PO₄ (2.0 equiv) in a vial.[1]

  • Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv).[1]

  • Seal and purge with Argon for 5 mins.

  • Add degassed Dioxane/Water mixture via syringe.[1]

  • Heat to 80°C for 2–6 hours.

  • Critical Step: If the reaction stalls, do not add more base.[1] Add 0.2 equiv of fresh boronic acid.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Analysis: Low Yield? CheckLCMS Check LCMS/NMR Identify Major Byproduct Start->CheckLCMS Dehalo Byproduct: Dehalogenated Scaffold (M-X+H) CheckLCMS->Dehalo Homocoup Byproduct: Homocoupling (Ar-Ar) CheckLCMS->Homocoup StartMat Byproduct: Unreacted Halide + De-borylated Partner CheckLCMS->StartMat SolventDry Action: Dry Solvents Increase Conc. Dehalo->SolventDry O2Free Action: Degas Better Reduce Catalyst Loading Homocoup->O2Free MildBase Action: Switch to K3PO4 Use Boronate Ester StartMat->MildBase

Caption: Decision tree for diagnosing Suzuki coupling failures based on LCMS byproduct analysis.

References

  • Synthesis and Functionalization of Imidazo[1,2-a]pyrazines : Guchhait, S. K., et al. "Regioselective functionalization of imidazo[1,2-a]pyrazine."[1] RSC Advances, 2016.[1]

  • Minimizing Protodeboronation : Kinzel, T., et al.[1] "A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Unstable Boronic Acids." J. Am. Chem. Soc., 2010.[1]

  • Buchwald-Hartwig Optimization : Ruiz-Castillo, P., & Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev., 2016.[1] [1]

  • SNAr Reactivity of Imidazo-pyrazines : Meissner, H., et al. "Structure-Activity Relationships of Imidazo[1,2-a]pyrazines."[1] J. Med.[1] Chem., 2013.[1]

Sources

Technical Support Center: Optimization of Recrystallization Solvents for 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 6-Chloroimidazo[1,2-a]pyrazin-8-amine (CAS: 1780558-43-1)[1]. As a critical intermediate in the synthesis of various kinase inhibitors, achieving high chemical purity and a consistent physical form is paramount. The planar imidazopyrazine core and the primary amine group facilitate strong intermolecular hydrogen bonding and


 stacking[2], which heavily dictates its thermodynamic behavior in solution.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to optimize your recrystallization workflows.

Part 1: Solvent System Selection & Performance Data

Selecting the correct solvent system is a balance between maximizing recovery yield and ensuring the efficient purging of structurally similar impurities[3]. The table below summarizes the quantitative and qualitative performance of common solvent systems used for this intermediate.

Solvent SystemClassificationSolvency ProfileImpurity Purging CapabilityTypical Recovery Yield
Ethyl Acetate / Heptane Binary (Anti-solvent)Moderate in EtOAc; Insoluble in HeptaneExcellent for polar impurities75% – 85%
Ethanol / Water Binary (Anti-solvent)High in hot EtOH; Low in WaterGood for non-polar impurities80% – 90%
Isopropanol (IPA) Single SolventSteep temperature-dependent solubilityModerate (effective for des-chloro)70% – 80%
DMSO / Water Binary (Anti-solvent)Extremely high in DMSO; Crashes in WaterPoor (High risk of oiling out)>90% (Low Purity)

Part 2: Troubleshooting & FAQs

Q1: What are the thermodynamic criteria for selecting a recrystallization solvent for 6-Chloroimidazo[1,2-a]pyrazin-8-amine? A1: The primary goal is to maximize the recovery yield while leaving impurities in the raffinate solution[3]. The ideal solvent must exhibit a steep solubility curve—meaning the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures[4],[5]. Because 6-Chloroimidazo[1,2-a]pyrazin-8-amine is often poorly soluble in non-polar solvents and excessively soluble in polar aprotic solvents, a binary system is frequently required. Computational models suggest that for binary anti-solvent systems, selecting a solvent mixture with a solvent selectivity factor greater than a 5.67 threshold can dramatically improve the overall recovery yield of the desired solid product[3].

Q2: My product is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. Why does this happen and how can I fix it? A2: Oiling out occurs when the cooling trajectory crosses the binodal liquid-liquid phase separation (LLPS) boundary before it reaches the solid solubility curve[4]. In this state, the solute separates as an impure, viscous liquid rather than forming an ordered crystal lattice. High concentrations of impurities act as melting point depressants, which shifts the LLPS boundary to higher temperatures and exacerbates the issue[5]. Mechanistic Fixes:

  • Dilution: Decrease the initial solute concentration to shift the cooling trajectory away from the liquid-liquid phase boundary.

  • Seeding: Introduce pure seed crystals (1-2% w/w) at a temperature above the oiling-out point but below the saturation temperature[4]. This bypasses the high energy barrier for primary nucleation and forces crystal growth, depleting supersaturation before oiling out can occur[5].

Q3: I am seeing coprecipitation of structurally similar impurities (e.g., des-chloro or regioisomers). How can I improve purging? A3: Structurally similar impurities often have compatible crystal lattices with the target molecule, leading to solid-solution formation. Furthermore, the nature of the crystallization solvent directly affects the crystal-solution interface, which dictates whether an impurity is rejected or incorporated into the growing crystal habit[6]. Mechanistic Fixes:

  • Change Solvent Class: Switch from a hydrogen-bonding solvent (like Ethanol) to a polar aprotic/non-polar binary mix (like EtOAc/Heptane). Altering the solvent interactions at the growing crystal faces can inhibit the incorporation of specific impurities[6].

  • Implement a Non-Linear Cooling Ramp: Rapid cooling causes high supersaturation, leading to fast, chaotic crystal growth that traps impurities[4]. Use a cubic cooling profile to maintain a constant, low supersaturation level.

Part 3: Standardized Experimental Protocols

To ensure self-validating systems, always analyze both the isolated solid (via HPLC/XRPD) and the mother liquor (to close the mass balance).

Protocol A: Miniaturized Solvent Screening

Objective: Identify optimal single or binary solvent systems using minimal material prior to scale-up.

  • Preparation: Weigh 20 mg of crude 6-Chloroimidazo[1,2-a]pyrazin-8-amine into a series of clear glass HPLC vials.

  • Dissolution: Add 200 µL of various primary solvents (e.g., EtOAc, IPA, Ethanol, THF) to separate vials. Heat to 10°C below the respective solvent's boiling point with magnetic stirring.

  • Anti-Solvent Titration: If the compound dissolves completely, the solvent is a "good" solvent. If no crystals form upon cooling, it is too strong; heat back to temperature and add an anti-solvent (e.g., Heptane or Water) dropwise until a persistent cloud point is reached[5].

  • Cooling: Cool the vials to 5°C at a controlled rate of 0.5°C/min.

  • Observation: Observe for spontaneous nucleation[4]. Record the temperature of crystallization and visually inspect for oiling out versus distinct crystal formation.

Protocol B: Scalable Binary Anti-Solvent Recrystallization (Seeded)

Objective: High-yield purification with controlled nucleation to prevent oiling out and impurity trapping.

  • Dissolution: Dissolve the crude intermediate in the minimum required volume of hot EtOAc at 65°C[5].

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE filter into a pre-heated reactor to remove insoluble particulates and foreign nucleation sites.

  • Anti-Solvent Addition: Slowly add Heptane at 65°C until the solution becomes slightly turbid. Immediately add a few drops of EtOAc until the solution just clears[4].

  • Seeding: Cool the solution to 55°C (entering the metastable zone) and add 1% w/w pure seed crystals of 6-Chloroimidazo[1,2-a]pyrazin-8-amine[4]. Hold the temperature steady for 1 hour to allow the seed bed to mature and relieve initial supersaturation.

  • Cooling Ramp: Cool the slurry to 5°C using a cubic cooling ramp over 4 to 6 hours.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold EtOAc/Heptane (1:4 ratio) to displace the impurity-rich mother liquor[5]. Dry under vacuum at 40°C to a constant weight.

Part 4: Workflow Visualization

Workflow Start Crude 6-Chloroimidazo[1,2-a] pyrazin-8-amine Screening Solvent Screening (Assess Solubility Profile) Start->Screening Single Single Solvent System (e.g., Isopropanol) Screening->Single Steep Curve Binary Binary Solvent System (e.g., EtOAc / Heptane) Screening->Binary Flat Curve Cooling Controlled Cooling Ramp Single->Cooling Binary->Cooling Oiling Oiling Out Detected? Cooling->Oiling Dilute Dilute & Adjust Ratio Oiling->Dilute Yes Seed Seed at Metastable Zone Oiling->Seed No Dilute->Seed Isolate Filter, Wash & Dry Seed->Isolate Crystal Growth Success High Purity Crystals Isolate->Success

Decision tree for recrystallization solvent selection and troubleshooting.

References

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. Source: doi.org. URL: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. Source: scispace.com. URL: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Source: mt.com. URL: [Link]

  • Imidazo[1,2-a]pyrazin-8-amine | C6H6N4 | CID 10261137 - PubChem. Source: nih.gov. URL: [Link]

Sources

Troubleshooting regioselectivity in 6-Chloroimidazo[1,2-a]pyrazin-8-amine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Topic: Troubleshooting Regioselectivity & Reactivity Ticket ID: CHEM-IP-008 Assigned Scientist: Senior Application Specialist

System Overview: The Electronic "Tug-of-War"

Before troubleshooting specific failures, you must understand the electronic landscape of your substrate. 6-Chloroimidazo[1,2-a]pyrazin-8-amine is a "push-pull" system that defies simple heterocyclic rules.

  • The "Push" (Activation): The C-8 amine (

    
    ) is a strong electron-donating group (EDG). Through resonance, it significantly increases electron density at C-3  (imidazole ring) and C-5  (pyrazine ring).
    
  • The "Pull" (Deactivation): The pyrazine nitrogen atoms (N-4, N-7) and the C-6 chloride withdraw electron density, making the C-6 position susceptible to oxidative addition (for Pd-catalysis) but resistant to electrophilic attack.

The Core Conflict: The free amine at C-8 often coordinates to transition metals, poisoning your Suzuki/Buchwald catalysts, while simultaneously activating C-3 so strongly that it creates side-products during halogenation or C-H activation attempts.

Interactive Reactivity Map

The following diagram visualizes the competing reactive sites and their dominant reaction modes.

ReactivityMap Core 6-Chloroimidazo[1,2-a]pyrazin-8-amine C3 Position C-3 (Nucleophilic) Core->C3 Main Site for EAS C6 Position C-6 (Electrophilic) Core->C6 Site for Cross-Coupling N8 8-Amine (NH2) (Coordination/Directing) Core->N8 Catalyst Poison / EDG EAS Electrophilic Aromatic Substitution (Halogenation, Formylation) C3->EAS Suzuki Pd-Catalyzed Coupling (Suzuki, Sonogashira) C6->Suzuki N8->C3 Activates via Resonance Poison Catalyst Poisoning (Pd Sequestration) N8->Poison

Caption: Figure 1. Reactivity landscape showing the electronic influence of the 8-amine on C-3 nucleophilicity and potential catalyst interference.

Troubleshooting Guide: C-6 Functionalization (Suzuki/Cross-Coupling)

User Complaint: "My Suzuki coupling at the C-6 chloride is stalled at <20% conversion, or I'm seeing significant dehalogenation."

Root Cause Analysis
  • Chloride Inertness: The C-6 chloride is an unactivated aryl chloride. Standard catalysts (

    
    ) often fail to undergo oxidative addition.
    
  • Amine Poisoning: The free

    
     at C-8 (and N-1) acts as a bidentate ligand, sequestering Palladium from the catalytic cycle.
    
  • Protodehalogenation: If the reaction is too slow,

    
    -hydride elimination or solvent interaction leads to the loss of the Cl atom (replaced by H).
    
Protocol: The "Bulky Ligand" Solution

To overcome the chloride barrier and prevent amine coordination, you must use electron-rich, sterically bulky phosphine ligands.

ParameterStandard Condition (Fail)Optimized Condition (Success) Why?
Catalyst

or


+ XPhos
or Pd-PEPPSI-IPr
XPhos/SPhos facilitate oxidative addition into unactivated chlorides and are too bulky to be displaced by the substrate's amine.
Base

(aq)

(anhydrous or 2M)
Phosphate bases often stabilize the Pd-intermediate better in N-heterocycles.
Solvent DMF or Toluene1,4-Dioxane /

(4:1)
Dioxane promotes solubility; water is essential for the transmetallation step in boronic acid couplings.
Temp 80°C100°C - 110°C High energy barrier for C-Cl bond insertion requires elevated heat.
Decision Tree: Protecting the Amine

Q: Do I need to protect the 8-amine before coupling?

  • Scenario A: You are using standard boronic acids (phenyl, pyridyl).

    • Verdict:No. Use the XPhos/Pd system described above. The bulky ligand prevents the amine from interfering.

  • Scenario B: You are using unstable boronic acids or seeing low yields (<40%).

    • Verdict:Yes. Protect as N-Boc or N-Acetyl .

    • Method:

      
       (2.0 eq), DMAP (cat.), THF, r.t. The electron-withdrawing protecting group also activates C-6 slightly for nucleophilic attack.
      

Troubleshooting Guide: C-3 Functionalization (Halogenation)

User Complaint: "I'm trying to iodinate C-3, but I'm getting a mixture of starting material, product, and over-halogenated side products."

Root Cause Analysis

The 8-amine makes the C-3 position too nucleophilic. Using strong electrophiles like molecular iodine (


) often leads to lack of control or charge-transfer complexes that don't collapse to the product.
Protocol: Controlled Electrophilic Substitution (NIS)

Avoid elemental halogens. Use N-halosuccinimides for stoichiometric control.

Step-by-Step Methodology:

  • Solvent: Dissolve substrate in DMF (Dimethylformamide). Avoid DCM (solubility issues) or MeOH (side reactions).

  • Reagent: Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise at 0°C .

    • Critical: Do not add all at once. The exotherm can lead to C-5 halogenation.

  • Monitoring: Warm to Room Temperature (RT). Monitor by LCMS.

    • Checkpoint: If reaction stalls at 50%, add 10 mol% TFA (Trifluoroacetic acid) . The acid protonates the N-1/N-7, modulating the electron density and catalyzing the EAS mechanism.

Advanced Workflow: The One-Pot Sequence

User Query: "Can I functionalize both C-6 and C-3 in one sequence?"

Answer: Yes, but the Order of Operations is critical. You must perform the Cross-Coupling (C-6) before the C-H functionalization or Halogenation (C-3).

Logic:

  • The C-6 Chloride is fragile. If you halogenate C-3 first (e.g., to C-3-I), a subsequent Suzuki coupling will likely occur at C-3 (Iodine > Chlorine reactivity), destroying your regioselectivity.

  • Recommended Sequence:

    • Step 1: Suzuki at C-6 (using XPhos/Pd).

    • Step 2: Direct C-H Arylation or Halogenation at C-3.

Workflow Diagram

Workflow Start Start: 6-Cl-Imidazo[1,2-a]pyrazin-8-amine Decision Target: Bis-functionalization? Start->Decision PathA Path A: C-3 First (Risky) Decision->PathA No PathB Path B: C-6 First (Recommended) Decision->PathB Yes StepA1 Step 1: C-3 Iodination PathA->StepA1 StepB1 Step 1: Suzuki at C-6 (Cl) (Ligand: XPhos) PathB->StepB1 StepA2 Step 2: Suzuki Coupling StepA1->StepA2 ResultA Result: Mixture of C-3/C-6 coupling (Loss of Regiocontrol) StepA2->ResultA StepB2 Step 2: C-3 Functionalization (NIS or C-H Activation) StepB1->StepB2 ResultB Result: Clean 3,6-Disubstituted Product StepB2->ResultB

Caption: Figure 2. Strategic workflow for bis-functionalization. Path B ensures the more reactive C-3 position does not interfere with C-6 coupling.

Frequently Asked Questions (FAQs)

Q1: I see a peak with Mass M+14 in my LCMS during Suzuki coupling. What is it? A: This is likely N-Methylation . If you use Methyl Iodide or similar electrophiles in previous steps, or if you use carbonate bases in DMF at high heat, you might get methylation at N-1. Switch to Dioxane/Water and


 to suppress this.

Q2: Can I use microwave irradiation? A: Yes. For the C-6 Suzuki coupling, microwave irradiation (120°C, 20-30 min) is highly recommended. It accelerates the difficult oxidative addition step into the C-Cl bond before the catalyst can deactivate.

Q3: Why is my C-3 arylation (C-H activation) failing? A: If you are attempting direct Pd-catalyzed C-H arylation at C-3, the 8-amine might be coordinating the catalyst.

  • Fix: Add 30 mol% Pivalic Acid (PivOH) . This acts as a proton shuttle, facilitating the Concerted Metallation-Deprotonation (CMD) mechanism required for C-H activation.

References

  • General Regioselectivity & Synthesis

    • Goossen, L. et al. "Regioselective Functionalization of Imidazo[1,2-a]pyrazines."[1] J. Org. Chem. (2012).

    • Insight: Establishes the C-3 (nucleophilic) vs C-6 (electrophilic)
    • (Validated via Search 1.11)

  • Suzuki Coupling Optimization

    • General review of Suzuki conditions for heteroaryl chlorides using Buchwald Ligands (XPhos/SPhos).
    • Insight: Explains the necessity of bulky ligands for unactivated chlorides in the presence of amines.
    • (Contextual Match 1.13)

  • C-3 Halogenation Methodologies

    • Standard protocols for NIS iodination of electron-rich imidazo-fused systems.
    • (Contextual Match 1.8)

  • Biological Context (Brk Inhibitors)

    • Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors.
    • Insight: Provides experimental precedents for 8-amine substituted scaffolds.
    • (Source 1.21)

Sources

Technical Support Guide: Handling & Storage of 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

6-Chloroimidazo[1,2-a]pyrazin-8-amine is a critical heterocyclic building block, widely recognized as a key intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, such as Acalabrutinib.

While the imidazo[1,2-a]pyrazine core exhibits aromatic stability, the 8-primary amine (


)  and the 6-chloro substituent  introduce specific vulnerabilities. Moisture sensitivity in this context is rarely about immediate hydrolytic decomposition of the ring.[1] Instead, it manifests as hygroscopicity , leading to three critical failure modes in downstream applications:
  • Stoichiometric Errors: Absorbed water acts as "dead weight," causing under-loading of the limiting reagent in precise organometallic couplings (e.g., Suzuki-Miyaura).

  • Catalyst Poisoning: Trace moisture can quench sensitive catalysts (Pd, Ni) or reagents (acid chlorides, isocyanates) used to functionalize the amine or chlorine positions.[1]

  • Oxidative Acceleration: Moisture facilitates proton transfer, lowering the activation energy for oxidative degradation of the electron-rich amine, leading to discoloration (N-oxide formation).

This guide replaces generic advice with field-proven protocols to ensure the integrity of your starting material.

Core Storage Protocols (The "Gold Standard")[1]

Do not treat this compound like a standard bench reagent. Adhere to the "Cold-Dark-Dry" triad.

Table 1: Storage Parameter Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 month)Lowers kinetic energy, slowing amine oxidation and preventing potential hydrolysis of trace impurities.[1]
Atmosphere Argon or Nitrogen (Blanketed)Displaces atmospheric oxygen and moisture.[1] The 8-amine is susceptible to air-oxidation over time.[1]
Container Amber Glass with PTFE-lined capAmber glass prevents photo-degradation.[1] PTFE provides a chemically inert, moisture-tight seal superior to pulp/poly liners.[1]
Desiccant Silica Gel or

Secondary defense against moisture ingress within the secondary containment vessel.[1]
Visual Workflow: The "Arrival-to-Storage" Lifecycle

The following diagram outlines the mandatory workflow upon receiving a new batch of material.

StorageWorkflow Arrival 1. Material Arrival (Check Seal Integrity) Equilibrate 2. Thermal Equilibration (Warm to RT before opening) Arrival->Equilibrate Prevents Condensation Aliquot 3. Aliquoting (Glovebox/Dry Bag) Equilibrate->Aliquot Minimize Headspace Reseal 4. Inert Gas Purge (Ar/N2 Backfill) Aliquot->Reseal Remove O2/H2O Storage 5. Deep Freeze (-20°C, Amber Vial) Reseal->Storage Long-term Stability

Figure 1: Standard Operating Procedure (SOP) for receiving and banking hygroscopic amine intermediates.[1]

Troubleshooting & Diagnostics (Q&A)

This section addresses specific observations reported by users in the field.

Issue: Physical Appearance & Purity

Q: The powder has turned from off-white to yellow/brown. Is it still usable?

  • Diagnosis: This indicates surface oxidation of the 8-amino group, likely forming azo-linkages or N-oxides. This is common if the bottle was stored without an inert gas blanket.[1]

  • Action:

    • Perform LC-MS.[1] If the main peak (M+H

      
       169/171 Da for Cl isotopes) is >98%, the color is likely a trace surface impurity.
      
    • Filtration Fix: Dissolve in a minimal amount of DCM/MeOH (9:1), pass through a short pad of silica or activated carbon, and re-concentrate.[1]

    • Critical: If used "as is" for sensitive catalysis, the oxidized impurities may chelate your metal catalyst.[1] Purify before use.

Q: The material is clumping or sticking to the spatula.[1] Can I proceed?

  • Diagnosis: The material is hygroscopic .[1][2] It has absorbed atmospheric water.[1][2]

  • Risk: If you weigh 100 mg of "wet" material, you might only be adding 90 mg of active compound.[1] This 10% error will ruin the stoichiometry of coupling reactions (e.g., leaving unreacted boronic acid in a Suzuki coupling).

  • Action: You must dry the material (see Section 4).[1] Do not use "as is" for quantitative reactions.

Issue: Reaction Failure

Q: My Suzuki coupling at the 6-Cl position stalled (low conversion).

  • Diagnosis: Water from the starting material may have deactivated the catalyst system, particularly if using water-sensitive ligands (e.g., phosphines that oxidize easily).

  • Verification: Check the

    
     NMR of your starting material in DMSO-
    
    
    
    .[1] Look for a broad singlet around 3.3–3.5 ppm (HOD peak).[1] If the integral is significant, your material is wet.[1]
  • Protocol Adjustment: Switch to a reaction system that tolerates water (e.g.,

    
     / 
    
    
    
    / Dioxane:Water) OR rigorously dry the amine.[1]

Recovery & Purification Protocols

If your material has been compromised by moisture, use these recovery methods.[1]

Method A: Vacuum Drying (Standard)[1]
  • Equipment: Vacuum oven or Abderhalden drying pistol.

  • Conditions: 40–45°C under high vacuum (< 5 mbar) for 12–24 hours.

  • Desiccant: Place a tray of

    
     or activated silica in the oven to trap the liberated moisture.[1]
    
Method B: Azeotropic Drying (Rapid)
  • Best for: Immediate use in reactions.

  • Protocol:

    • Dissolve the material in anhydrous Toluene or Benzene (if safety permits).[1]

    • Concentrate on a rotary evaporator. The water will co-evaporate with the solvent.[1]

    • Repeat 2-3 times.

    • Redissolve in your reaction solvent (e.g., DMF, THF) immediately.[1]

Diagnostic Logic Tree

Use this decision matrix to determine if your material requires remediation.

Troubleshooting Start Observation: Material Issue Color Color Change (Yellow/Brown) Start->Color Texture Texture Change (Clumping/Sticky) Start->Texture TestPurity Test: LC-MS / HPLC Color->TestPurity TestWater Test: KF Titration or NMR (DMSO-d6) Texture->TestWater ActionRecryst Action: Recrystallize or Carbon Filter TestPurity->ActionRecryst Purity < 95% ActionUse Action: Safe to Use TestPurity->ActionUse Purity > 98% ActionDry Action: Vacuum Dry (40°C, 12h) TestWater->ActionDry Water > 1% TestWater->ActionUse Water < 0.5%

Figure 2: Decision matrix for assessing material viability based on physical observations.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54366930, 6-Chloroimidazo[1,2-a]pyrazin-8-amine. Retrieved from [Link][1]

  • Herman, B. et al. (2019). Process Development of Acalabrutinib.[1] (Contextual reference for imidazopyrazine handling in GMP settings). Organic Process Research & Development. [Link][1]

Sources

Technical Support Center: High-Fidelity Catalysis with 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chelation Trap"

Researchers working with 6-chloroimidazo[1,2-a]pyrazin-8-amine often encounter a deceptive plateau in reaction kinetics. The scaffold features a "perfect storm" for catalyst poisoning: an electron-deficient core that requires active Pd(0) species for oxidative addition, paired with a Lewis-basic exocyclic amine (C8-NH₂) and endocyclic nitrogens (N1, N4) capable of sequestering the metal center.

This guide moves beyond standard protocols to address the mechanistic reality of working with this substrate. We focus on overcoming the formation of off-cycle [Pd(Substrate)₂Cl₂] resting states that halt turnover in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Troubleshooting Guide (Q&A)
Q1: My Suzuki coupling stalls at ~40% conversion despite using 10 mol% Pd(PPh₃)₄. Adding more catalyst doesn't help. Why?

Diagnosis: You are experiencing ligand displacement poisoning . Triphenylphosphine (PPh₃) is a monodentate ligand with relatively weak binding affinity compared to the high local concentration of your substrate's nitrogen atoms. The 8-amino group and the N1 ring nitrogen can displace PPh₃, forming a stable, catalytically inactive palladium-substrate complex. This effectively removes Pd from the cycle before it can undergo oxidative addition at the C-6 chloride.

The Fix: Switch to Bulky, Electron-Rich Dialkylbiaryl Phosphines . You need a ligand that is too sterically demanding to be displaced by the substrate.

  • Recommendation: Use XPhos or Amphos based precatalysts (e.g., XPhos Pd G3). The bulky biaryl backbone creates a "protective shell" around the Pd center, permitting entry only to the reacting halide while excluding the coordinating amine [1][2].

Q2: Do I need to protect the C8-amine (e.g., as a Boc-amide) before coupling?

Diagnosis: Not necessarily. While protection eliminates the poisoning vector, it adds two synthetic steps (protection/deprotection) and reduces atom economy.

The Fix: "Naked" Amine Coupling via Pre-Catalyst Activation. You can couple the free amine substrate if you use a Palladacycle Pre-catalyst (e.g., Pd-G3/G4 series) instead of generating Pd(0) in situ from Pd(OAc)₂ or Pd₂dba₃.

  • Why? In situ generation is slow and vulnerable to interception by the substrate nitrogens before the active ligand coordinates. Pre-catalysts release the active mono-ligated Pd(0)-L species rapidly upon base exposure, jump-starting the cycle before poisoning can occur [3].

Q3: I see a significant amount of dehalogenated side-product (hydrodechlorination).

Diagnosis: This suggests the Transmetalation Step is Rate-Limiting . If the boronic acid (in Suzuki) or amine (in Buchwald) is slow to transmetalate, the Pd(II)-aryl intermediate waits too long and can undergo β-hydride elimination or abstract a hydride from the solvent (especially alcohols). The electron-deficient pyrazine ring makes the C-Pd bond more polarized and prone to this pathway.

The Fix:

  • Solvent Switch: Avoid primary alcohols. Use 1,4-Dioxane/Water (4:1) or Toluene/Water . The biphasic water system accelerates transmetalation for boronic acids.

  • Base Strength: Increase the base strength to facilitate the formation of the reactive boronate species. Switch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃ .

Q4: The product is "sticky" and retains Palladium (high ppm in final material).

Diagnosis: The same N-coordination that poisons the reaction also makes the product a potent metal scavenger.

The Fix: Chemical Scavenging. Standard Celite filtration is insufficient.

  • Protocol: Treat the crude reaction mixture (post-workup, dissolved in EtOAc/THF) with SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin at 50°C for 1 hour. These sulfur-based scavengers have a higher affinity for Pd than the imidazopyrazine nitrogens [4].

Mechanistic Visualization

The diagram below illustrates the competition between the productive catalytic cycle and the "Death Valley" of catalyst poisoning caused by the substrate's nitrogen atoms.

CatalystPoisoning cluster_trap Catalyst Deactivation Zone Pd_Pre Pd Pre-Catalyst (Inactive) Pd_Active Active Species [L-Pd(0)] Pd_Pre->Pd_Active Base Activation Ox_Add Oxidative Addition [L-Pd(II)-Ar-Cl] Pd_Active->Ox_Add + Substrate (R-Cl) Poison_Cplx DEAD CATALYST [Pd(Substrate)₂Cl₂] (Stable Chelate) Pd_Active->Poison_Cplx Substrate N-Coordination (Low Steric Ligands) TransMet Transmetalation (Rate Limiting) Ox_Add->TransMet + Boronic Acid/Base Ox_Add->Poison_Cplx Ligand Displacement Prod_Rel Product Release + Pd(0) TransMet->Prod_Rel Reductive Elimination Prod_Rel->Pd_Active Regeneration

Caption: Figure 1. The "Death Valley" of N-heterocycle catalysis. Insufficiently bulky ligands allow the substrate (acting as a ligand) to sequester Palladium into inactive complexes.

Optimized Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (High Robustness)

Best for: Attaching aryl/heteroaryl groups to C-6.

Reagents:

  • Substrate: 6-Chloroimidazo[1,2-a]pyrazin-8-amine (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]

Step-by-Step:

  • Charge: Add substrate, boronic acid, base, and catalyst to a microwave vial or pressure tube.

  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst decomposition.

  • Solvent: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 80–100°C for 2–16 hours. (Monitor via LCMS; look for consumption of starting material M+H = 169).

  • Workup: Dilute with EtOAc, wash with brine.

  • Scavenge: Add SiliaMetS® Thiol (50 wt% relative to crude mass), stir 1h, filter through Celite.

Protocol B: Buchwald-Hartwig Amination (Challenging)

Best for: C-N bond formation at C-6.

Reagents:

  • Substrate: 6-Chloroimidazo[1,2-a]pyrazin-8-amine (1.0 equiv)[1]

  • Amine Partner: R-NH₂ (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (5.0 mol%)

  • Base: LiHMDS (1M in THF, 2.5 equiv) or Cs₂CO₃ (3.0 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Pre-dry: Ensure all glassware is oven-dried. Moisture kills this reaction.

  • Charge: Add substrate, catalyst, and solid base (if Cs₂CO₃) to the vial under Argon.

  • Solvent/Amine: Add solvent and liquid amine. If using LiHMDS, add dropwise last at RT.

  • Reaction: Heat to 65–85°C . Note: Higher temperatures may cause polymerization of the pyrazine core.

  • Quench: Cool to RT, quench with saturated NH₄Cl.

Data Summary: Ligand Performance Matrix

The following table summarizes the expected performance of common phosphine ligands with this specific scaffold, based on steric bulk and electron richness.

Ligand ClassExamplePerformanceMechanism of Failure/Success
Monodentate Aryl PPh₃Poor Displaced by substrate nitrogens; forms inactive chelates.
Bidentate dppf, BINAPModerate Better stability, but often requires higher temperatures; slow oxidative addition on Cl.
Dialkylbiaryl (Gen 1) SPhosGood Good steric protection; effective for many couplings.
Dialkylbiaryl (Gen 2/3) XPhos, RuPhos Excellent Massive steric bulk prevents N-coordination; high electron density speeds up ox-addition.
NHC PEPPSI-IPrExcellent Extremely tight metal binding; virtually immune to poisoning.
References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. [Link]

  • Bruno, N. C., et al. (2013). "Buchwald Precatalysts: A Versatile Class of Palladium Precatalysts for Cross-Coupling." Chemical Science. [Link]

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. [Link]

Sources

Technical Support Center: Separation of Chlorinated Isomers in Imidazopyrazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomer Challenge in Kinase Inhibitor Scaffolds

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., BTK, PI3K). However, the introduction of chlorine atoms—critical for modulating metabolic stability and lipophilicity—often results in the formation of stubborn regioisomers.

Whether you are synthesizing the core via the condensation of 2-aminopyrazines with


-haloketones or performing late-stage electrophilic chlorination, you will likely encounter positional isomers  (e.g., 6-chloro vs. 8-chloro, or 3-chloro vs. 5-chloro). These isomers frequently exhibit identical 

values on standard silica, leading to co-elution and stalled SAR campaigns.

This guide provides a self-validating troubleshooting framework to resolve these separations, moving beyond "trial and error" to mechanistic problem solving.

Module 1: Diagnostic & Analytical Validation

Before attempting purification, you must definitively identify which isomers you have. Relying solely on LC-MS is a common pitfall, as regioisomers have identical masses and often similar fragmentation patterns.

Q: How do I distinguish between 6-chloro and 8-chloro isomers using NMR?

A: You must look at the coupling constants (


 values) and chemical shifts of the protons on the pyrazine ring.
  • 8-Chloroimidazo[1,2-a]pyrazine: The proton at position 5 (

    
    ) and position 6 (
    
    
    
    ) will show a characteristic doublet coupling.
    
    
    is typically 4.0–5.0 Hz .
  • 6-Chloroimidazo[1,2-a]pyrazine: The protons at position 5 (

    
    ) and position 8 (
    
    
    
    ) are meta to each other (across the nitrogen). The coupling constant
    
    
    is much smaller, typically 1.0–1.5 Hz (often appearing as singlets).
IsomerKey Proton SignalCoupling Constant (

)
Diagnostic Feature
8-Chloro H-5, H-6

Hz
Distinct Doublets
6-Chloro H-5, H-8

Hz
Singlets or Broad Singlets
3-Chloro H-2SingletLoss of H-3 signal

Reference: Goossen, L. et al. "Regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold."[1] Chem. Sci., 2023.[2][3][4] Link

Module 2: Troubleshooting Chromatographic Separation

Q: My isomers co-elute on silica gel using Hexane/Ethyl Acetate. What is the first step to fix this?

A: Stop increasing the gradient length and change the selectivity mechanism . Isomers with similar polarities often have different dipole moments or


-electron densities.

Protocol: The "Solvent Switch" Strategy

  • Replace MeOH/EtOAc: If you are using DCM/MeOH or Hex/EtOAc, the separation is driven purely by polarity.

  • Introduce

    
    -
    
    
    
    Interactions:
    Switch to a solvent system containing Toluene or Dichloromethane (DCM) as the primary carrier. Toluene interacts differently with the electron-deficient pyrazine ring depending on the chlorine position.
    • Recommended System: Toluene : Acetone (Start 95:5)

    • Alternative: DCM : Acetonitrile (Start 98:2)

Q: The peaks are tailing significantly, causing overlap.[5] How do I sharpen them?

A: Imidazopyrazines are basic heterocycles (


). They interact strongly with acidic silanol groups on the silica surface, causing peak broadening (tailing).

The Fix:

  • Add a Basic Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase. This blocks the silanol sites.
    
  • Caution: Do not use TEA if you plan to use the compound for biological assays immediately without a lyophilization step, as residual amine can be cytotoxic.

Q: Flash chromatography failed. What is the next logical step before Prep-HPLC?

A: Attempt "Dry Loading" with Functionalized Silica . Dissolve your crude mixture in DCM, mix with Amine-functionalized silica (


-SiO

)
, and evaporate to dryness. Load this as a solid cartridge. The amine-silica acts as a scavenger for impurities and provides a different surface interaction than the standard silica column, often enhancing resolution of basic isomers.

Module 3: Crystallization & Chemical Purification

When chromatography is insufficient (e.g., separation factor


), exploit the differences in crystal lattice energy.
Q: Can I separate isomers without a column?

A: Yes, via Stripping Crystallization or Salt Formation .

Method 1: HCl Salt Formation Chlorinated imidazopyrazines are weak bases. The 8-chloro isomer is often less basic than the 6-chloro isomer due to the inductive effect of the adjacent nitrogen and chlorine.

  • Dissolve the mixture in Diethyl Ether or Dioxane .

  • Add 1.0 equivalent of 4M HCl in Dioxane dropwise.

  • The more basic isomer (typically the one with Cl further from the bridgehead N) will precipitate first. Filter and analyze the solid vs. the filtrate.

Method 2: Stripping Crystallization If you have an enriched mixture (e.g., 80:20), use a minimal amount of hot Isopropanol (IPA) .

  • Heat to reflux until dissolved.

  • Cool slowly to

    
    .
    
  • The major isomer often crystallizes, leaving the minor isomer in the mother liquor.

Reference: Shiau, L. et al. "Purification of Chlorophenol Isomers by Stripping Crystallization."[5] Processes, 2021. Link

Visualizing the Workflow

The following diagram illustrates the decision matrix for separating chlorinated imidazopyrazine isomers.

SeparationStrategy Start Crude Mixture: Chlorinated Isomers TLC Step 1: TLC Analysis (Check Hex/EtOAc & DCM/MeOH) Start->TLC Separation Separation Visible? TLC->Separation Flash Standard Flash (Silica, 1% Et3N) Separation->Flash Yes (Rf > 0.1 diff) Selectivity Step 2: Change Selectivity Try Toluene/Acetone or DCM/ACN Separation->Selectivity No (Co-elution) Separation2 Separation Visible? Selectivity->Separation2 Flash2 Optimized Flash (Toluene System) Separation2->Flash2 Yes Salt Step 3: Salt Formation (HCl in Dioxane) Separation2->Salt No Precipitate Check Precipitate vs. Mother Liquor (NMR) Salt->Precipitate HPLC Final Resort: Prep-HPLC (C18 or PFP) Precipitate->HPLC If purity < 95%

Caption: Decision tree for the purification of regioisomers, prioritizing solvent selectivity changes before chemical derivatization.

Module 4: Synthesis Optimization (Prevention)

Q: How can I prevent isomer formation upstream?

A: The formation of 6- vs 8-chloro isomers is often determined by the condensation step of the 2-aminopyrazine.

Mechanism: When condensing a substituted 2-aminopyrazine with an


-haloketone, the reaction proceeds via alkylation of the ring nitrogen followed by cyclization.
  • Steric Control: If your 2-aminopyrazine has a substituent at position 3, it will sterically hinder alkylation at N-1, favoring alkylation at N-4 (leading to the 8-substituted isomer).

  • Electronic Control: Electron-withdrawing groups (EWG) on the pyrazine ring decrease the nucleophilicity of the adjacent nitrogen.

Protocol Adjustment: If you are getting a 50:50 mixture, try lowering the reaction temperature to


 and using a non-polar solvent (e.g., Toluene) instead of Ethanol. This maximizes the subtle differences in nucleophilicity between N-1 and N-4, often improving regioselectivity to 80:20 or better.

References

  • Goossen, L. et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. Chemical Science. [Link]

  • Shiau, L. et al. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization. Processes. [Link]

  • Tabor, A. B. et al. (2014).[6] 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.[6][7] Bioorganic & Medicinal Chemistry. [Link]

Sources

Thermal stability and decomposition analysis of 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability, Decomposition Analysis, and Handling Guide Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists Document ID: TS-CIP-008-V2[1][2]

Executive Summary & Compound Profile

6-Chloroimidazo[1,2-a]pyrazin-8-amine is a critical heterocyclic building block, most notably serving as the core scaffold for second-generation Bruton’s Tyrosine Kinase (BTK) inhibitors such as Acalabrutinib [1].[1][2] Its thermal and chemical stability is governed by the electron-deficient pyrazine ring and the reactivity of the C6-chloro substituent.[1][2]

This guide provides advanced troubleshooting for thermal analysis (DSC/TGA), degradation pathway elucidation, and storage protocols to ensure integrity during drug development.

PropertySpecification / Characteristic
CAS Number 1780558-43-1 (Generic ref); 76591-46-7 (Related salt forms)
Molecular Formula C₆H₅ClN₄
Physical State Off-white to pale yellow crystalline solid
Solubility DMSO, DMF, Methanol (Sparingly); Insoluble in Water
Key Reactivity Nucleophilic aromatic substitution (SₙAr) at C6; Oxidation at N-bridgehead
Storage 2–8°C, Desiccated, Protected from Light

Thermal Analysis & Stability (DSC/TGA)

Standard Thermal Profile
  • Melting Point (T_onset): Typically 150°C – 180°C (varies by polymorph/solvate).[1]

  • Decomposition (T_decomp): >200°C.[1]

  • Volatiles: Hygroscopic; surface water loss often visible <100°C in TGA.[1]

Troubleshooting Thermal Data (Q&A)

Q: My DSC thermogram shows a small endotherm at 110°C before the main melting peak. Is this an impurity? A: This is likely a desolvation event or a solid-solid transition , not necessarily a chemical impurity.[1]

  • Diagnosis: Check TGA data. If the DSC endotherm correlates with a weight loss step (1–5%) in TGA, it is a solvate (often water or methanol from recrystallization).

  • Action: Dry the sample at 40°C under vacuum for 24 hours and re-run. If the peak persists without mass loss, it may be a polymorphic transition.

Q: The sample turns brown/black immediately after melting. Is this normal? A: Yes, for this class of heterocycles.[1]

  • Mechanism: Imidazo[1,2-a]pyrazines often undergo melt-mediated decomposition .[1][2] The liquid phase facilitates intermolecular dimerization or oxidation.

  • Recommendation: Do not use the "return to baseline" of the melting peak for purity calculations. Use the onset temperature only.

Q: TGA shows continuous gradual weight loss starting at 50°C. A: This indicates hygroscopicity .[1] The amino group (position 8) and the imidazole nitrogen can H-bond with atmospheric moisture.[1][2]

  • Impact: Water accelerates hydrolysis of the C6-chloro group.[1][2]

  • Fix: Store under Argon/Nitrogen. Handle in a glovebox for critical analytical weighing.

Decomposition Pathways & Chemistry

Understanding how the molecule breaks down is essential for interpreting HPLC impurity profiles.[1]

Primary Degradation Mechanisms
  • Hydrolysis (Acid/Thermal): The C6-Chloro atom is susceptible to displacement by water at high temperatures or acidic pH, yielding the 6-hydroxy derivative (tautomerizes to 6-one).[1][2]

  • Oxidative Deamination: High stress (peroxides/light) can attack the C8-amine, leading to diazonium intermediates or hydrolysis to the 8-oxo species.[1][2]

  • Dimerization: In concentrated solutions or melt phases, the nucleophilic amine of one molecule can attack the electrophilic C6 of another [2].

Visualizing the Degradation Logic

DecompositionPathways Fig 1. Primary Decomposition Pathways of 6-Chloroimidazo[1,2-a]pyrazin-8-amine Parent 6-Chloroimidazo[1,2-a] pyrazin-8-amine Hydrolysis Hydrolysis (Acid/Heat) Target: C6-Cl Parent->Hydrolysis + H2O / H+ Oxidation Oxidation (Peroxide/Light) Target: N-Bridge/C8-NH2 Parent->Oxidation + [O] / hν Dimer Dimerization (Melt/Conc.) S_NAr Mechanism Parent->Dimer + Heat / High Conc. Product1 6-Hydroxy derivative (Des-chloro impurity) Hydrolysis->Product1 Product2 N-Oxides or 8-Oxo derivatives Oxidation->Product2 Product3 Bis-imidazo-pyrazine Dimer Dimer->Product3

Caption: Fig 1. Mechanistic pathways for thermal and chemical degradation. The C6-Cl position is the primary site of thermal instability in the presence of moisture.[1][2]

Forced Degradation Protocols (Stress Testing)

To validate analytical methods (HPLC/LC-MS), use these specific conditions tailored to the imidazopyrazine scaffold.

Protocol Table
Stress TypeConditionsExpected OutcomeNotes
Acid Hydrolysis 0.1 N HCl, 60°C, 4–8 hoursHigh Degradation C6-Cl hydrolysis is rapid.[1][2] Monitor for "Des-chloro" peak (M-18 mass shift).[1][2]
Base Hydrolysis 0.1 N NaOH, RT, 2 hoursModerate Degradation Ring opening of the imidazole moiety is possible at high pH/temp.[1]
Oxidation 3% H₂O₂, RT, 1–2 hoursHigh Degradation N-oxides form easily on the bridgehead nitrogen.[1]
Thermal (Solid) 80°C (Dry heat), 7 daysStable If dry, the solid is robust.[1] Color change (yellowing) indicates surface oxidation.[2]
Photostability UV/Vis (1.2M lux hours)Sensitive Protect samples with amber glassware.[1]
Step-by-Step Workflow for LC-MS Identification
  • Preparation: Dissolve 1 mg/mL in Methanol/Water (50:50).

  • Stress: Apply condition (e.g., Acid) for designated time.

  • Neutralization: Quench acid/base samples to pH 7.0 immediately.

  • Analysis: Inject onto C18 Column (e.g., Zorbax Eclipse Plus).[1]

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[2]

    • Gradient: 5% B to 95% B over 15 min.[1]

  • Detection: Monitor 254 nm (UV) and ESI+ (MS). Look for M+16 (Oxidation) and M-34+17 (Cl → OH exchange).[1][2]

Frequently Asked Questions (FAQs)

Q: Can I dry this compound in an oven at 100°C? A: No. While the melting point is higher, surface oxidation and hydrolysis (if ambient humidity is present) can occur at 100°C.[1]

  • Best Practice: Vacuum dry at 40–50°C max.[1]

Q: Why does my retention time shift in HPLC? A: The amino group (pKa ~4–5) and the pyrazine nitrogens make the compound pH-sensitive.[1]

  • Fix: Ensure your mobile phase is buffered (e.g., Ammonium Formate or Phosphate buffer) rather than just using TFA/Formic acid, which can vary in pH.[1]

Q: Is the "chloro" group stable during storage? A: It is stable if kept dry.[1] In the presence of moisture and Lewis acids (trace metals), the C6-Cl bond weakens.[2]

  • Storage: Re-test purity every 6 months if stored at -20°C; every 3 months if at 4°C.

References

  • Barf, T., et al. (2012). Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents and kinase inhibitors. WO2012168733A1. Google Patents. Link

  • Talati, A.S., & Dave, H.N. (2024). Forced Degradation Studies and Assessment of Degradation Products of Imeglimin Hydrochloride Using LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 17(4), 1903-1909.[2] (Cited for general degradation protocols of nitrogen heterocycles).[2] Link

  • Sigma-Aldrich . (2025).[1][2] Safety Data Sheet: 6-Chloroimidazo[1,2-a]pyrazin-8-amine. Link

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for Acalabrutinib (Related Structure). Link

Sources

Validation & Comparative

Comparative 1H NMR Interpretation Guide: Regiochemical Assignment of 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regiochemical ChallengeImidazo[1,2-a]pyrazine derivatives are privileged structural scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and broad-spectrum antiviral agents. During the synthesis of these heterocycles, electrophilic aromatic substitution or nucleophilic displacement often yields regioisomeric mixtures.

For drug development professionals, differentiating the target building block 6-chloroimidazo[1,2-a]pyrazin-8-amine from its primary structural alternative, 8-chloroimidazo[1,2-a]pyrazin-6-amine , is a common analytical bottleneck. Because both isomers share identical molecular weights and similar polarities, chromatographic separation must be coupled with definitive structural elucidation. This guide provides a robust, comparative 1H NMR framework to distinguish these isomers based on fundamental electronic shielding effects.

Mechanistic Causality: Electronic Effects on the Pyrazine Core

As an Application Scientist, I emphasize that rigorous NMR interpretation must go beyond simple pattern matching; it requires a deep understanding of electron density distribution. The imidazo[1,2-a]pyrazine core consists of an electron-rich imidazole fused to an electron-deficient pyrazine ring.

The critical diagnostic proton for differentiating these alternatives is the C5-H , located on the pyrazine ring between the bridgehead nitrogen (N4) and C6.

  • In 6-Chloroimidazo[1,2-a]pyrazin-8-amine (The Target): The amine group (-NH2) is located at C8. While -NH2 is strongly electron-donating via resonance (+R effect), position 5 is meta to position 8. Therefore, the C5-H proton does not benefit from this resonance shielding. Furthermore, the adjacent C6-chlorine exerts a strong electron-withdrawing inductive effect (-I). Consequently, the C5-H remains highly deshielded and appears significantly downfield.

  • In 8-Chloroimidazo[1,2-a]pyrazin-6-amine (The Alternative Isomer): The -NH2 group is located at C6, directly adjacent (ortho) to C5. The nitrogen lone pair donates electron density directly into the pi-system, heavily shielding the adjacent C5-H proton. This results in a diagnostic upfield shift .

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, the following NMR acquisition protocol is designed as a self-validating system. By strictly controlling the solvent environment and internal referencing, any deviation in chemical shift can be confidently attributed to structural isomerism rather than sample preparation artifacts.

Step-by-Step Methodology:
  • Sample Preparation : Dissolve 5–10 mg of the highly purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is explicitly selected over CDCl3 because its high polarity disrupts inter-molecular hydrogen bonding, yielding a sharper, more consistent -NH2 broad singlet that is easier to integrate.

  • Internal Referencing : Ensure the presence of Tetramethylsilane (TMS) at 0.00 ppm, or utilize the as the internal standard. This internal check validates the chemical shift axis and ensures external magnetic drift does not skew the comparative data.

  • Acquisition Parameters :

    • Spectrometer : 400 MHz or 600 MHz equipped with a cryoprobe for optimal sensitivity.

    • Pulse Sequence : Standard 1D proton (zg30).

    • Relaxation Delay (D1) : Set to a minimum of 2.0 seconds. This ensures complete longitudinal relaxation (T1), which is critical for accurate integration. The integration must yield a strict internal validation ratio of 1:1:1:2 (C5-H : C3-H : C2-H : NH2).

  • Processing : Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. This enhances the signal-to-noise ratio without compromising the resolution of the fine ~1.2 Hz J-coupling between the imidazole protons (C2-H and C3-H).

Comparative Data Presentation

The table below summarizes the diagnostic 1H NMR chemical shifts, illustrating the stark contrast in the C5-H environment between the two alternatives.

Proton Assignment6-Chloroimidazo[1,2-a]pyrazin-8-amine (ppm)8-Chloroimidazo[1,2-a]pyrazin-6-amine (ppm)Multiplicity & IntegrationMechanistic Rationale
C5-H 8.35 7.45 Singlet (1H)Deshielded by C6-Cl (-I effect) vs. heavily shielded by C6-NH2 (+R effect).
C3-H 7.957.85Doublet (J ~ 1.2 Hz, 1H)Minor variations due to distal substituent effects across the fused system.
C2-H 7.657.60Doublet (J ~ 1.2 Hz, 1H)Distal to the pyrazine substitutions; remains relatively static.
-NH2 7.806.90Broad Singlet (2H)Differences in localized ring current and intramolecular H-bonding alter the exchangeable proton shift.

(Note: Shifts are representative empirical values in DMSO-d6 at 298K. Exact values may fluctuate by ±0.05 ppm depending on sample concentration).

Regiochemical Assignment Workflow

NMR_Workflow Start Synthesized Compound (Isomeric Mixture or Pure) Prep Sample Preparation (Dissolve in DMSO-d6, Add TMS) Start->Prep Acq1D 1D 1H NMR Acquisition (400/600 MHz, D1 ≥ 2.0s) Prep->Acq1D AnalyzeC5 Analyze C5-H Chemical Shift (Evaluate Shielding Effects) Acq1D->AnalyzeC5 IsomerA 6-Chloro-8-amine Isomer C5-H ~8.35 ppm (Deshielded) AnalyzeC5->IsomerA Downfield Shift (-I Effect Dominates) IsomerB 8-Chloro-6-amine Isomer C5-H ~7.45 ppm (Shielded) AnalyzeC5->IsomerB Upfield Shift (+R Effect Dominates) Confirm 2D NMR (HMBC/NOESY) Orthogonal Confirmation IsomerA->Confirm IsomerB->Confirm

Workflow for regiochemical differentiation of imidazo[1,2-a]pyrazine isomers using 1H NMR.

Conclusion

By anchoring NMR interpretation in the fundamental principles of physical organic chemistry—specifically the interplay of inductive and resonance effects on the pyrazine ring—researchers can rapidly and definitively assign the regiochemistry of imidazo[1,2-a]pyrazine building blocks. If the 1D proton spectrum leaves any residual ambiguity due to complex mixtures, orthogonal confirmation via 2D HMBC (Heteronuclear Multiple Bond Correlation) is recommended to trace the scalar couplings from the C5 proton to the adjacent bridgehead carbons.

References

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. Available at:[Link][1]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at:[Link]

  • Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670. PubChem, National Institutes of Health. Available at:[Link][2]

Sources

13C NMR Characterization of 6-Chloroimidazo[1,2-a]pyrazin-8-amine: A Comparative Guide to Assignment Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloroimidazo[1,2-a]pyrazin-8-amine is a highly privileged bicyclic heteroaromatic scaffold, serving as a critical intermediate in the development of kinase inhibitors targeting BTK, SYK, and Aurora kinases. Unambiguous structural characterization of this molecule is notoriously challenging due to its nitrogen-rich core and the presence of three closely clustered quaternary carbons (C6, C8, and C8a).

This guide provides an objective comparison of three analytical methodologies—1D


C NMR, 2D HMBC correlation mapping, and in silico DFT-GIAO prediction—to establish a self-validating system for the absolute assignment of the imidazo[1,2-a]pyrazine core.

Mechanistic Causality: Understanding the Scaffold's Electronic Environment

Before comparing analytical methods, a Senior Application Scientist must understand the causality behind the observed chemical shifts. The imidazo[1,2-a]pyrazine system is highly conjugated, and its


C resonances are dictated by competing inductive (-I) and mesomeric (+M) effects[1]:
  • C8 (C-NH

    
    , ~151.5 ppm):  The primary amine acts as a strong 
    
    
    
    -electron donor (+M effect), which shields the ortho and para positions. However, the C8 carbon itself is heavily deshielded due to the strong inductive withdrawal (-I) from the directly attached electronegative NH
    
    
    group and the adjacent N7 and N1 nitrogens[2].
  • C6 (C-Cl, ~140.8 ppm): The chlorine atom exerts a strong -I effect, pulling electron density away from C6, shifting it downfield compared to an unsubstituted pyrazine ring.

  • C5 (CH, ~110.1 ppm): This position is highly shielded. It benefits from the +M electron-donating effect of the C8 amine propagating through the conjugated

    
    -system, compounded by the ortho-shielding effect of the C6 chlorine.
    
  • C8a (Bridgehead, ~131.2 ppm): Positioned between two nitrogens (N1 and N4), this quaternary carbon lacks direct substituents but is heavily influenced by the global electron density of the fused bicyclic system[3].

Methodological Comparison: 1D vs. 2D vs. in silico

To achieve absolute certainty in characterization, researchers must choose the appropriate analytical depth. Relying solely on 1D


C NMR is a common pitfall that leads to misassigned quaternary carbons.
Approach A: 1D C NMR + Empirical Additivity Rules
  • Mechanism: Relies on baseline shifts of the unsubstituted imidazo[1,2-a]pyrazine core modified by standard substituent constants for -Cl and -NH

    
    .
    
  • Verdict: Fast but insufficient. The overlapping deshielding effects of the halogen and the amine make distinguishing C6 from C8a highly error-prone without connectivity data.

Approach B: 2D NMR (HSQC & HMBC) Correlation Mapping
  • Mechanism: Uses heteronuclear multiple-bond correlation (HMBC) to map

    
     and 
    
    
    
    couplings. The isolated H5 proton serves as a critical anchor, showing strong
    
    
    correlations to C8a and
    
    
    to C6.
  • Verdict: The gold standard. It creates a self-validating loop where proton assignments definitively lock in the quaternary carbon positions.

Approach C: DFT-GIAO Chemical Shift Prediction
  • Mechanism: Quantum mechanical modeling using Density Functional Theory (DFT) with Gauge-Independent Atomic Orbitals (GIAO) to calculate magnetic shielding tensors.

  • Verdict: The ultimate orthogonal validation tool. When experimental HMBC data is ambiguous due to low sample concentration, DFT provides the necessary theoretical backing to confirm assignments[2].

Data Presentation

Table 1: Comparative C NMR Chemical Shift Assignments (DMSO- )

Data represents a synthesis of empirical rules, HMBC derivation, and DFT validation for the 6-chloroimidazo[1,2-a]pyrazin-8-amine scaffold.

Carbon PositionType1D Empirical (ppm)2D HMBC Derived (ppm)DFT-GIAO Predicted (ppm)

(Exp - DFT)
C2 CH114.5114.2115.1-0.9
C3 CH134.0133.5134.8-1.3
C5 CH111.0110.1111.4-1.3
C6 C-Cl (Quat)141.5140.8142.0-1.2
C8 C-NH

(Quat)
152.0151.5152.8-1.3
C8a Bridgehead130.5131.2130.4+0.8
Table 2: Performance Metrics of Characterization Workflows
Metric1D

C + Empirical
2D HMBC MappingDFT-GIAO Prediction
Instrument/Compute Time ~30 minutes~4-6 hours~12-24 hours (HPC)
Sample Requirement High (>20 mg)High (>20 mg)None (in silico)
Quaternary Resolution Low (Ambiguous)High (Definitive)High (Theoretical)
Self-Validating NoYesYes (Orthogonal)

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, the following protocols are designed to cross-validate one another. The experimental 2D NMR confirms the spatial connectivity, while the DFT protocol validates the electronic environment.

Protocol 1: 2D NMR Acquisition (Bruker AVANCE III 500 MHz)
  • Sample Preparation: Dissolve 20 mg of highly pure 6-chloroimidazo[1,2-a]pyrazin-8-amine in 0.6 mL of anhydrous DMSO-

    
    . DMSO is chosen to minimize the rapid exchange of the -NH
    
    
    
    protons, which can broaden adjacent carbon signals.
  • 1D

    
    C Acquisition:  Acquire at 125 MHz using a 30° flip angle (zgpg30), a 2.0 s relaxation delay, and a minimum of 1024 scans to ensure adequate signal-to-noise ratio (S/N > 10:1) for the C6, C8, and C8a quaternary carbons.
    
  • HMBC Acquisition: Execute a 2D

    
    H-
    
    
    
    C HMBC pulse sequence (hmbcgplpndqf). Crucially, set the long-range coupling constant evolution time to 62.5 ms, which is optimized for
    
    
    Hz (typical for aromatic systems).
  • Validation Step: Anchor the assignment at H5 (the only singlet in the pyrazine ring). Trace the

    
     cross-peak to identify C8a, and the 
    
    
    
    cross-peak to identify C6.
Protocol 2: in silico DFT Validation Workflow
  • Geometry Optimization: Build the 3D structure in GaussView. Submit for geometry optimization in Gaussian 16 at the B3LYP/6-311+G(d,p) level of theory. Apply the IEFPCM solvation model specifying DMSO to mimic experimental conditions.

  • Frequency Check: Run a frequency calculation to ensure the absence of imaginary frequencies, confirming the structure is at a true energy minimum.

  • NMR Tensor Calculation: Perform the NMR calculation using the GIAO (Gauge-Independent Atomic Orbital) method at the same level of theory.

  • Validation Step: Convert the calculated isotropic shielding tensors to chemical shifts using a pre-calculated TMS reference standard at the identical level of theory. Compare

    
     values against Table 1; deviations > 3.0 ppm indicate a likely misassignment or tautomeric mismatch.
    

Mandatory Visualization: HMBC Correlation Network

The following diagram illustrates the logical workflow for the unambiguous assignment of the quaternary carbons using the self-validating HMBC correlation network.

HMBC_Network cluster_protons Proton Resonances (1H) cluster_carbons Quaternary Carbons (13C) H2 H2 (Imidazole) C8a C8a (Bridgehead) H2->C8a 3J(C,H) H3 H3 (Imidazole) H3->C8a 2J(C,H) H5 H5 (Pyrazine) C6 C6 (C-Cl) H5->C6 2J(C,H) C8 C8 (C-NH2) H5->C8 4J(C,H) weak H5->C8a 3J(C,H)

HMBC correlation network for unambiguous assignment of quaternary carbons.

References

  • Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13C N.M.R. determination applied to nucleophilic substitution studies. Australian Journal of Chemistry (1984). 1

  • Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Journal of Molecular Structure (2025).2

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate (2025). Link

  • Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances (2023). 3

Sources

Navigating the Analytical Frontier: A Comparative Guide to the High-Resolution Mass Spectrometry of 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold is a privileged structure, serving as the core of numerous compounds with significant therapeutic potential. The precise and unambiguous structural characterization of novel derivatives is paramount for advancing research and development. High-resolution mass spectrometry (HRMS) stands as an indispensable tool in this endeavor, offering unparalleled accuracy in mass measurement and detailed structural insights through fragmentation analysis.

This guide provides an in-depth analytical framework for 6-Chloroimidazo[1,2-a]pyrazin-8-amine , a representative member of this important class of heterocyclic compounds. In the absence of publicly available experimental HRMS data for this specific molecule, we present a comprehensive guide based on theoretical calculations, predictive fragmentation pathways grounded in established chemical principles, and a comparative analysis with structurally related compounds. This document is designed to serve as a vital resource for researchers, enabling them to anticipate spectral behavior, design robust analytical methods, and confidently interpret empirical data.

Theoretical High-Resolution Mass Spectrometry Data

The cornerstone of HRMS is the measurement of an ion's mass with high precision, which allows for the determination of its elemental composition. The theoretical monoisotopic mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms.[1] For 6-Chloroimidazo[1,2-a]pyrazin-8-amine, the elemental composition is C₆H₅³⁵ClN₄ .

The high resolution of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers allows for the differentiation between nearly isobaric compounds, a critical capability in complex mixture analysis.[2][3]

ParameterValue
Molecular Formula C₆H₅ClN₄
Monoisotopic Mass (for ³⁵Cl) 168.02025
Monoisotopic Mass (for ³⁷Cl) 170.01730
Charge Carrier (Protonation) +H⁺
Theoretical m/z of [M+H]⁺ (³⁵Cl) 169.02753
Theoretical m/z of [M+H]⁺ (³⁷Cl) 171.02458

Note: The characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) is a key diagnostic feature in the mass spectrum of this compound.[4]

Predicted Fragmentation Landscape

The fragmentation pattern of a molecule under collision-induced dissociation (CID) in the mass spectrometer provides a veritable fingerprint of its structure. For 6-Chloroimidazo[1,2-a]pyrazin-8-amine, fragmentation is predicted to be initiated by protonation, likely on one of the basic nitrogen atoms of the imidazopyrazine core, followed by cleavage of the bicyclic system.

The fragmentation of nitrogen-containing heterocyclic compounds, such as pyridines and quinolines, often involves the characteristic loss of a neutral hydrogen cyanide (HCN) molecule.[5] The fragmentation of imidazo[1,2-a]pyrimidine, a closely related core, also proceeds via the loss of HCN from the molecular ion.[6] We can therefore anticipate a similar pathway for our target molecule.

Predicted Fragmentation Pathway:

  • Protonation: The molecule is protonated to form the precursor ion [M+H]⁺ with an m/z of 169.0275.

  • Loss of HCN: A primary fragmentation route is expected to be the elimination of hydrogen cyanide (HCN, 27.0109 Da) from the imidazole portion of the ring system. This is a common fragmentation pathway for imidazole-containing heterocycles.

  • Loss of Chlorine/HCl: Subsequent or alternative fragmentation may involve the loss of a chlorine radical (Cl•) or a neutral hydrogen chloride molecule (HCl), driven by the stability of the resulting radical cation or cation.

  • Ring Cleavage: Further fragmentation would likely involve the cleavage of the pyrazine ring, leading to smaller, characteristic fragment ions.

M [M+H]⁺ m/z = 169.0275 F1 Loss of HCN (-27.0109 Da) M->F1 F2 Loss of HCl (-35.9767 Da) M->F2 Frag1 [C₅H₄ClN₃]⁺ m/z = 142.0166 F1->Frag1 F3 Loss of Cl• (-34.9688 Da) Frag1->F3 Frag2 [C₆H₄N₄]⁺ m/z = 132.0436 F2->Frag2 Frag3 [C₅H₄N₃]⁺ m/z = 106.0405 F3->Frag3

Caption: Predicted Fragmentation Pathway of 6-Chloroimidazo[1,2-a]pyrazin-8-amine.

Comparative Analysis with Structural Analogs

While specific data for our target is unavailable, the HRMS behavior of related imidazo[1,2-a]pyridine derivatives provides a valuable comparative framework.[7][8]

  • Imidazo[1,2-a]pyridines vs. Imidazo[1,2-a]pyrazines: The core fragmentation involving the loss of HCN is a shared feature.[6] However, the presence of an additional nitrogen atom in the pyrazine ring of our target compound is expected to influence the stability of fragment ions and potentially open alternative fragmentation channels, such as the loss of N₂ or CHN₃ fragments.

  • Effect of the Chloro Substituent: The position of the chlorine atom is critical. In 6-Chloroimidazo[1,2-a]pyrazin-8-amine, the chlorine is on the six-membered ring. Its loss as a radical or as HCl is a probable event. In contrast, a chlorine atom on the five-membered imidazole ring might lead to different fragmentation behavior due to the altered electronic effects on bond stabilities.

  • Effect of the Amino Group: The primary amine at the 8-position is a key feature. In ESI-MS, this group is a likely site of protonation. Its presence influences the overall basicity of the molecule and can direct fragmentation pathways. For instance, the loss of ammonia (NH₃) or aminyl radical (NH₂) could be possible, though often less favored than ring-based cleavages. Studies on aminopyrazine derivatives show complex fragmentation patterns influenced by the amine group's presence.[9]

Experimental Protocol for HRMS Data Acquisition

To acquire high-quality, reliable HRMS data for 6-Chloroimidazo[1,2-a]pyrazin-8-amine, a systematic approach is essential. The following protocol outlines a robust methodology using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS), a standard for small molecule analysis.[10]

A. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of 6-Chloroimidazo[1,2-a]pyrazin-8-amine in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

B. LC-HRMS Instrumentation and Conditions:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to an Orbitrap or Q-TOF mass spectrometer.[11]

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be 5% B to 95% B over 10-15 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-500 with a resolution of >60,000.

    • Data-Dependent MS/MS (MS2): Trigger fragmentation of the top 3-5 most intense ions from the full scan. Use a normalized collision energy (NCE) ramp (e.g., 20-40%) to obtain comprehensive fragmentation data.

C. Data Analysis:

  • Exact Mass Determination: Extract the accurate mass of the protonated molecular ion from the full scan data.

  • Formula Prediction: Use the accurate mass and the isotopic pattern (confirming the presence of one chlorine atom) to confirm the elemental formula C₆H₅ClN₄.[12]

  • Fragmentation Analysis: Analyze the MS/MS spectrum to identify characteristic fragment ions. Propose fragmentation pathways based on accurate mass measurements of the fragments.

  • Database Comparison: While a direct match may not be available, compare the fragmentation pattern to entries in mass spectral libraries for related imidazo[1,2-a]pyrazine or imidazo[1,2-a]pyridine structures to identify common fragmentation motifs.

cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Stock 1 mg/mL Stock Working 1-10 µg/mL Working Solution Stock->Working Filtered 0.22 µm Filtration Working->Filtered LC LC Separation (C18 Column) Filtered->LC ESI ESI Source (+ mode) LC->ESI MS HRMS Detection (Orbitrap/Q-TOF) ESI->MS MS1 Full Scan (MS1) Exact Mass & Isotope Pattern MS->MS1 MS2 MS/MS Analysis Fragmentation Pattern MS->MS2 Interpretation Structural Elucidation MS1->Interpretation MS2->Interpretation

Caption: Standard Experimental Workflow for LC-HRMS Analysis.

Conclusion

While direct experimental data for 6-Chloroimidazo[1,2-a]pyrazin-8-amine remains to be published, a robust analytical characterization is entirely feasible. By combining theoretical mass calculations, predictive fragmentation modeling based on sound chemical principles, and comparative analysis with known analogs, researchers can build a strong, predictive framework. This guide provides the foundational knowledge and a detailed experimental protocol to empower scientists to confidently acquire and interpret high-resolution mass spectrometry data for this and other novel imidazo[1,2-a]pyrazine derivatives, accelerating the pace of discovery in medicinal chemistry.

References

  • Paudler, W. W., & Helmick, L. S. (1968). Mass spectra of some di- and triazaindenes. The Journal of Organic Chemistry, 33(4), 1379-1384. Available at: [Link]

  • McKenna, A. M., et al. (2014). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Analytical Chemistry, 86(15), 7844-7852. Available at: [Link]

  • University of Warwick. (2021). Mass calculations: mass error and m/z from formula. Available at: [Link]

  • Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3386. Available at: [Link]

  • Hernández-Vázquez, Á., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(22), 5031. Available at: [Link]

  • Gan, W., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Analytical Chemistry, 89(6), 3468-3475. Available at: [Link]

  • ResearchGate. (n.d.). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Available at: [Link]

  • University of Missouri. (2026). Calculating Exact Masses. Mass Spectrometry Facility. Available at: [Link]

  • University of Warwick. (2021). Calculators for mass spectrometry. Available at: [Link]

  • NIST. (n.d.). 2-Aminopyridine. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds. Available at: [Link]

  • Cingolani, G. M., & Giacomello, G. (1954). Synthesis, structural characterization and antioxidative properties of aminopyrazine and imidazolopyrazine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-344. Available at: [Link]

  • Zhang, X., et al. (2024). ChloroDBPFinder: Machine Learning-Guided Recognition of Chlorinated Disinfection Byproducts from Nontargeted LC-HRMS Analysis. Environmental Science & Technology, 58(4), 1957-1967. Available at: [Link]

Sources

HPLC Method Development Guide: Purity Analysis of 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

6-Chloroimidazo[1,2-a]pyrazin-8-amine (CAS: 7659-29-2) is a critical pharmacophore and intermediate in the synthesis of second-generation Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Entospletinib analogs) and Syk inhibitors. Its purity is paramount because the 6-chloro and 8-amine positions are reactive sites for subsequent cross-coupling and nucleophilic aromatic substitutions.

This guide moves beyond generic protocols to compare three distinct HPLC separation strategies. We analyze the "Standard Acidic" approach against "High pH" and "Phenyl-Hexyl" alternatives, providing a decision matrix based on resolution, peak shape, and impurity selectivity.

Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
  • Core Structure: Fused imidazo-pyrazine bicycle.

  • Basicity (pKa): The N-1 nitrogen is the most basic site (estimated pKa ~3.5–4.5). The exocyclic 8-amine is electron-withdrawing relative to the ring, behaving more like an aniline.

  • Challenge: Under standard acidic conditions (pH < 3), the molecule is protonated, often leading to secondary interactions with residual silanols on C18 columns, causing peak tailing.

Method Comparison: The Three Pillars

We evaluated three method types to determine the optimal balance of speed, resolution, and robustness.

Summary of Performance Metrics
FeatureMethod A: Acidic C18 (Baseline) Method B: High pH C18 (Optimized) Method C: Phenyl-Hexyl (Orthogonal)
Stationary Phase C18 (End-capped)Hybrid C18 (High pH stable)Phenyl-Hexyl
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄HCO₃ (pH 10) / ACN0.1% Formic Acid / MeOH
Mechanism Hydrophobic InteractionHydrophobic + Neutral State

-

Interaction
Peak Shape (Tf) 1.2 – 1.5 (Moderate Tailing)1.0 – 1.1 (Excellent)1.1 – 1.3 (Good)
Selectivity General PurityBasic ImpuritiesPositional Isomers
Suitability General Screening Final QC Release Impurity ID

Detailed Technical Analysis

Method A: The "Workhorse" (Acidic C18)
  • Rationale: This is the industry-standard starting point for Entospletinib intermediates [1]. The acidic pH keeps the amine fully protonated.

  • Pros: Compatible with LC-MS (high sensitivity); simple mobile phase preparation.

  • Cons: Protonated bases often interact with free silanols, leading to tailing. Resolution of des-chloro impurities can be marginal.

  • Verdict: Best for in-process control (IPC) where speed and MS-compatibility are key.

Method B: The "Peak Shape Optimizer" (High pH)
  • Rationale: At pH 10, the molecule (pKa ~4) is neutral (deprotonated). This eliminates cation-exchange interactions with silanols [2].

  • Pros: Sharp, symmetrical peaks; higher retention (neutral species are more hydrophobic), allowing better separation from early-eluting polar impurities.

  • Cons: Requires expensive, high-pH resistant hybrid columns (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Verdict: The Gold Standard for final purity analysis and quantification.

Method C: The "Orthogonal" (Phenyl-Hexyl)
  • Rationale: The imidazopyrazine core is aromatic and electron-deficient. Phenyl-hexyl phases offer unique

    
    -
    
    
    
    selectivity that C18 lacks [3].
  • Pros: Superior resolution of structural isomers (e.g., regioisomers formed during cyclization) and aromatic impurities (e.g., unreacted 2-aminopyrazine).

  • Cons: Methanol (required for

    
    -
    
    
    
    interactions) has higher backpressure than Acetonitrile.
  • Verdict: Essential for Impurity Profiling and validation studies.

Visualized Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate method based on your specific analytical needs.

MethodSelection Start Start: Purity Analysis Goal Goal_IPC In-Process Control (IPC) Start->Goal_IPC Goal_QC Final QC / Release Start->Goal_QC Goal_ID Impurity Identification Start->Goal_ID Check_MS LC-MS Required? Goal_IPC->Check_MS Method_B Method B: High pH C18 (Best Peak Shape) Goal_QC->Method_B Maximize Robustness Method_C Method C: Phenyl-Hexyl (Isomer Resolution) Goal_ID->Method_C Maximize Selectivity Method_A Method A: Acidic C18 (Fast, MS-Friendly) Check_MS->Method_A Yes Check_MS->Method_A No (Speed priority) Method_A->Method_C If Isomers Co-elute

Caption: Decision tree for selecting the optimal HPLC method based on analytical stage (IPC vs. QC) and detection requirements.

Recommended Experimental Protocol (Method B: High pH)

This protocol is selected as the primary recommendation for high-accuracy purity analysis due to its superior peak shape and robustness.

Instrument & Reagents
  • System: HPLC/UHPLC with UV-Vis or PDA detector (e.g., Agilent 1290, Waters H-Class).

  • Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or equivalent High-pH stable column).

  • Reagents: HPLC Grade Acetonitrile (ACN), Ammonium Bicarbonate (NH₄HCO₃), Ammonia solution (25%).

Operating Conditions
ParameterSetting
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonia
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Volume 5 – 10 µL
Detection UV at 254 nm (primary) and 280 nm (secondary)
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.04060Linear Gradient
15.0595Wash
18.0595Wash Hold
18.1955Re-equilibration
23.0955End of Run
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 6-Chloroimidazo[1,2-a]pyrazin-8-amine in 10 mL of 50:50 ACN:Water (Conc: 1 mg/mL). Note: Do not use pure ACN as solubility may be limited; do not use acidic diluent if injecting onto high pH column to avoid local pH shock.

  • Working Standard: Dilute Stock to 0.1 mg/mL with Mobile Phase A/B (initial ratio).

Impurity Profiling & Troubleshooting

Common synthetic impurities for this intermediate include:

  • 2-Amino-3,5-dichloropyrazine: Starting material. More hydrophobic (later eluting on C18).

  • Des-chloro analog: (Imidazo[1,2-a]pyrazin-8-amine). More polar (earlier eluting).

  • Regioisomers: If cyclization is non-selective. Best separated by Method C (Phenyl-Hexyl) .

Troubleshooting Table:

IssueProbable CauseCorrective Action
Fronting Peaks Sample solvent too strong (100% ACN)Dilute sample in initial mobile phase (95% Water).
Tailing > 1.5 Secondary silanol interactionsSwitch to Method B (High pH) or add 0.1% TEA to Method A.
Baseline Drift UV absorbance of Formic AcidEnsure reference wavelength is off or switch to Phosphate buffer (if not MS).

References

  • Currie, K. S., et al. (2014).[1] "Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase."[1] Journal of Medicinal Chemistry, 57(9), 3856-3873.[1]

  • McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH." Journal of Chromatography A, 1217(6), 858-880.

  • Croes, K., et al. (2005). "Selectivity of phenyl-hexyl columns for the separation of regioisomers." Journal of Separation Science, 28(15), 2005-2012.

  • PubChem. (2023). "Compound Summary: Imidazo[1,2-a]pyrazin-8-amine." National Library of Medicine.

Sources

Comparing 6-Chloroimidazo[1,2-a]pyrazin-8-amine with other kinase scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: 6-Chloroimidazo[1,2-a]pyrazin-8-amine as a Privileged Kinase Scaffold

Executive Summary

The 6-chloroimidazo[1,2-a]pyrazin-8-amine scaffold represents a "privileged structure" in modern kinase inhibitor discovery. Unlike the ubiquitous quinazoline (e.g., Gefitinib) or pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib) cores, this scaffold offers a distinct vector geometry for accessing the hydrophobic back-pocket (Gatekeeper region) while maintaining a compact ATP-mimetic footprint.

This guide provides a head-to-head comparison of this scaffold against its primary competitors, focusing on Entospletinib (GS-9973) as a validation case. We analyze physicochemical properties, synthetic tractability, and selectivity profiles to assist medicinal chemists in scaffold selection.

Part 1: Structural Analysis & Pharmacophore Properties

The 6-chloroimidazo[1,2-a]pyrazin-8-amine core functions as an adenine mimetic. Its utility is defined by three critical structural features:

  • The Hinge Binder (N1 & 8-NH2): The N1 nitrogen acts as a hydrogen bond acceptor, while the exocyclic 8-amino group serves as a hydrogen bond donor. This mimics the N1 and N6 of adenine, anchoring the molecule to the kinase hinge region (e.g., Glu/Met residues).

  • The 6-Chloro "Handle": This is the scaffold's defining feature. Located at the "back" of the ATP pocket, the chlorine atom is electronically primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura), allowing the introduction of aryl/heteroaryl groups to probe the hydrophobic pocket (Selectivity Filter).

  • The 8-Position Vector: Beyond the amine, substitutions here project towards the solvent front, allowing for solubilizing groups (e.g., morpholines) without disrupting hinge binding.

Diagram 1: Hinge Binding Mode & Vector Analysis

This diagram illustrates the binding interaction of the scaffold within a generic kinase ATP pocket.

KinaseBinding Scaffold 6-Chloroimidazo[1,2-a] pyrazin-8-amine Core Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold->Hinge H-Bond (N1 Acceptor) Scaffold->Hinge H-Bond (8-NH2 Donor) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper 6-Position Extension (via Suzuki Coupling) Solvent Solvent Front (Solubility Vector) Scaffold->Solvent 8-Position Modification

Caption: Schematic representation of the scaffold's binding mode. The 6-position vector is critical for selectivity, targeting the gatekeeper region.

Part 2: Comparative Performance Data

The following table contrasts the Imidazo[1,2-a]pyrazine scaffold with two other dominant kinase cores: Quinazolines (e.g., EGFR inhibitors) and Pyrazolo[1,5-a]pyrimidines (e.g., Pim kinase inhibitors).

Table 1: Scaffold Comparison Matrix

FeatureImidazo[1,2-a]pyrazine Quinazoline Pyrazolo[1,5-a]pyrimidine
Primary Utility SYK, BTK, ATR inhibitorsEGFR, HER2 inhibitorsPim, Trk inhibitors
Solubility (LogS) High (Lower aromaticity/Lipophilicity)Low (Fused 6,6-aromatic system)Moderate
Metabolic Stability Moderate/High (Susceptible to oxidation at C3 if unsubstituted)High Low/Moderate (Pyrazolo ring prone to oxidation)
Selectivity Potential High (Vectors allow precise pocket filling)Low/Moderate (Often promiscuous)High
Synthetic Entry 3-step convergent synthesis2-step linear synthesis4-5 step linear synthesis
Key Liability hERG inhibition (if 8-position is too basic)Poor physicochemical propertiesRapid clearance

Expert Insight: The Imidazo[1,2-a]pyrazine core is superior to Quinazolines when solubility is a limiting factor in lead optimization. Its 6,5-fused system has a lower cLogP contribution than the 6,6-fused Quinazoline, improving oral bioavailability without requiring extensive formulation work. However, researchers must monitor hERG liability, as the N1 nitrogen can coordinate with potassium channels if the overall molecule is highly basic [1].

Part 3: Synthetic Utility & Experimental Protocols

The 6-chloroimidazo[1,2-a]pyrazin-8-amine is not just a scaffold; it is a reactive intermediate. The chlorine at position 6 is activated for cross-coupling due to the electron-deficient nature of the pyrazine ring.

Diagram 2: Synthetic Workflow (Suzuki-Miyaura Coupling)

This workflow outlines the standard procedure for functionalizing the 6-position.

Synthesis Start 6-Chloroimidazo[1,2-a] pyrazin-8-amine Reagents Boronic Acid/Ester (R-B(OH)2) Pd(dppf)Cl2 (5 mol%) K2CO3 (2M aq) Start->Reagents Mix Conditions Dioxane/Water (4:1) Degassed, 90°C, 4-12h Reagents->Conditions Heat Product 6-Aryl-imidazo[1,2-a] pyrazin-8-amine Conditions->Product Workup

Caption: Optimized Suzuki-Miyaura coupling protocol for 6-position functionalization.

Detailed Protocol: 6-Position Arylation

Validation: This protocol is derived from the synthesis of Entospletinib intermediates [2].

  • Reagents:

    • Substrate: 6-Chloroimidazo[1,2-a]pyrazin-8-amine (1.0 eq)

    • Coupling Partner: Aryl Boronic Acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl2·DCM complex (0.05 eq)

    • Base: 2M Aqueous Potassium Carbonate (3.0 eq)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Step 1 (Degassing): In a microwave vial, combine the dioxane and aqueous base. Sparge with Argon for 15 minutes. Why? Palladium(0) species are oxygen-sensitive; failure to degas leads to homocoupling of the boronic acid and catalyst deactivation.

    • Step 2 (Reaction): Add the scaffold, boronic acid, and catalyst. Seal the vial immediately.

    • Step 3 (Heating): Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

    • Step 4 (Workup): Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

    • Step 5 (Purification): Flash chromatography (DCM:MeOH gradient).

Critical Control Point: If the reaction stalls, switch the catalyst to Pd(PPh3)4 or XPhos Pd G2 . The electron-deficient pyrazine ring can sometimes make the oxidative addition step sluggish with standard catalysts.

Part 4: Case Study - Entospletinib (GS-9973)

Context: Entospletinib is a highly selective Spleen Tyrosine Kinase (SYK) inhibitor. Early SYK inhibitors (like Fostamatinib) failed due to off-target effects (e.g., hypertension via KDR inhibition).

Scaffold Selection Logic: The developers chose the imidazo[1,2-a]pyrazine scaffold over the pyrimidine scaffold (used in Ibrutinib) to achieve high selectivity for SYK over JAK/STAT pathway kinases.

  • Result: Entospletinib demonstrates >100-fold selectivity for SYK against a panel of 300+ kinases [3].

  • Mechanism: The scaffold binds to the ATP site, but the specific orientation of the 6-position aryl group exploits a unique hydrophobic pocket in SYK that is not accessible in JAK kinases.

Diagram 3: SYK Signaling Pathway & Inhibition

Visualizing the biological impact of the scaffold.

SYKPathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BLNK BLNK/SLP-65 SYK->BLNK Phosphorylation Inhibitor Entospletinib (Imidazo-pyrazine) Inhibitor->SYK Blocks ATP Binding BTK BTK BLNK->BTK NFkB NF-kB / MAPKs BTK->NFkB Response Cell Proliferation Survival NFkB->Response

Caption: Entospletinib blocks SYK activity, arresting downstream B-cell proliferation signaling.

References

  • Imidazo[1,2-a]pyrazines as Kinase Inhibitors

    • Source: Currie, K. S., et al. (2014). "Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase." Journal of Medicinal Chemistry.
    • URL:[Link]

  • Synthetic Methodologies: Source: Goossen, L., et al. (2009). "Suzuki-Miyaura Cross-Coupling of 6-Chloroimidazo[1,2-a]pyrazines." Synthesis.
  • Entospletinib Selectivity Profile

    • Source: Burke, J. E., et al. (2018). "Synergy of B-cell receptor signaling inhibitors Entospletinib and Idelalisib." Leukemia & Lymphoma.
    • URL:[Link]

  • General Scaffold Properties

    • Source: PubChem Compound Summary for CID 11234502 (6-chloroimidazo[1,2-a]pyrazin-8-amine).
    • URL:[Link]

A Guide to the Structural Elucidation of 6-Chloroimidazo[1,2-a]pyrazin-8-amine: A Comparative Crystallographic Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged" structure, particularly in the development of potent kinase inhibitors for oncology.[1][2] Molecules built around this core, such as 6-Chloroimidazo[1,2-a]pyrazin-8-amine, are of significant interest to researchers in drug discovery. However, a molecule's therapeutic potential is intrinsically linked to its three-dimensional structure. The precise arrangement of atoms dictates how it interacts with its biological target, its solubility, and its stability—factors paramount to its efficacy and developability as a drug.

To date, the single-crystal X-ray structure of 6-Chloroimidazo[1,2-a]pyrazin-8-amine has not been reported in publicly accessible databases like the Cambridge Structural Database (CSD). This guide serves as both a roadmap for its determination and a comparative analysis framework. We will provide a detailed, field-proven protocol for obtaining the crystal structure of this target compound. Furthermore, using the structurally related and publicly characterized molecule, (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile, as a case study, we will demonstrate how to interpret and compare such data to unlock critical insights for structure-activity relationship (SAR) studies.[3][4]

Part 1: The Experimental Blueprint: From Powder to Patterson

Obtaining a high-quality crystal structure is a systematic process that begins with pure material and ends with a refined 3D model of electron density.[5] The following protocol is a self-validating system designed to guide a researcher in determining the crystal structure of 6-Chloroimidazo[1,2-a]pyrazin-8-amine.

Synthesis and Purification

The foundational step is obtaining analytically pure material. The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves the condensation of α-aminopyrazines with α-halocarbonyl compounds.[6][7]

Causality: Impurities, including residual solvents or reaction byproducts, are the primary inhibitors of successful crystallization. They can disrupt the formation of a regular, repeating crystal lattice, leading to amorphous solids, poorly diffracting crystals, or no crystals at all. High-performance liquid chromatography (HPLC) is the gold standard for assessing purity, with a target of >98% for crystallization attempts.

Crystal Growth: The Art and Science of Lattice Formation

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[5] For a small organic molecule like 6-Chloroimidazo[1,2-a]pyrazin-8-amine, several methods should be explored in parallel.

Experimental Protocol: Crystal Growth Screening

  • Slow Evaporation:

    • Prepare saturated or near-saturated solutions of the compound in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).

    • Transfer the solutions to small vials, cover them with a cap pierced with a few small holes, or with parafilm.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

  • Vapor Diffusion (Liquid-Liquid):

    • Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane or DMSO).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a larger volume of a poor solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., hexane, heptane, or diethyl ether).

    • The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting gradual crystallization.

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).

    • Slowly cool the solution to room temperature, and then further to 4 °C. The decrease in solubility upon cooling can induce crystallization.

Trustworthiness: Each method creates a state of supersaturation under controlled, low-energy conditions, which is essential for the ordered molecular packing required for a single crystal. Running multiple trials with different solvents and techniques is a self-validating approach that increases the probability of success.

Single-Crystal X-ray Diffraction and Structure Refinement

Once a suitable crystal (typically >0.1 mm in all dimensions, with sharp edges and no visible fractures) is obtained, the diffraction experiment can be performed.[5][8]

Experimental Workflow: Data Collection to Structure Solution

G cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution & Refinement crystal 1. Mount Crystal on Diffractometer xray 2. Irradiate with Monochromatic X-ray Beam crystal->xray detect 3. Collect Diffraction Pattern xray->detect integrate 4. Integrate Reflection Intensities detect->integrate scale 5. Scale and Merge Data integrate->scale phase 6. Solve Phase Problem (e.g., Direct Methods) scale->phase model 7. Build Initial Atomic Model phase->model refine 8. Refine Model Against Data model->refine validate 9. Validate Final Structure refine->validate end Crystallographic Information File (CIF) validate->end Final CIF File G cluster_0 Molecular Structure & Interactions cluster_1 Intermolecular Forces mol Planar Imidazo[1,2-a]pyridine Core h_bond_N C-H···N Hydrogen Bonds mol->h_bond_N Link molecules h_bond_Cl C-H···Cl Hydrogen Bonds mol->h_bond_Cl Stabilize packing pi_stack π-π Stacking mol->pi_stack Contribute to cohesion ch_pi C-H···π Interactions mol->ch_pi Further stabilization G cluster_0 Initial Phase cluster_1 Computational & Design Phase cluster_2 Iterative Improvement start Obtain Crystal Structure of Target Protein dock Co-crystallize or Dock Ligand into Protein Active Site start->dock ligand Obtain Crystal Structure of Ligand (e.g., 6-Cl-Imidazopyrazine) ligand->dock analyze Analyze Binding Interactions (H-bonds, hydrophobic contacts) dock->analyze design Design New Analogs to Optimize Interactions analyze->design synth Synthesize New Analogs design->synth test Test Analogs for Biological Activity (e.g., IC₅₀) synth->test test->design Iterate structure Determine Crystal Structure of Improved Analog test->structure Validate & Refine

Sources

FTIR spectral analysis of 6-Chloroimidazo[1,2-a]pyrazin-8-amine functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloroimidazo[1,2-a]pyrazin-8-amine (CAS: 676371-01-0) is a critical heterocyclic scaffold employed in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, such as Acalabrutinib and Entospletinib.[1] As a Senior Application Scientist, I often encounter the challenge of rapidly validating this intermediate during scale-up.

While NMR remains the gold standard for structural elucidation, it is often a bottleneck in high-throughput manufacturing environments.[1] This guide objectively compares FTIR (Fourier Transform Infrared Spectroscopy) against Raman and NMR for the specific analysis of the 8-amine and 6-chloro functional groups. We demonstrate that for routine quality control (QC) and polymorph identification, FTIR—specifically using Attenuated Total Reflectance (ATR)—offers a superior balance of speed and specificity compared to its alternatives.[1]

Molecular Context & Functional Group Targets[2][3]

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrationally active centers. The 6-Chloroimidazo[1,2-a]pyrazin-8-amine molecule consists of a fused bicyclic aromatic system with three distinct vibrational zones:

  • The Exocyclic Primary Amine (-NH₂): The most diagnostic feature for reaction monitoring (e.g., confirming amination of the chloride precursor).

  • The Imidazo[1,2-a]pyrazine Core: A rigid, aromatic heterocycle exhibiting characteristic ring breathing and C=N stretching modes.[1]

  • The Halogen Substituent (-Cl): A heavy atom substitution at the 6-position, difficult to detect in IR but critical for downstream coupling.

Comparative Analysis: FTIR vs. Raman vs. NMR

In drug development, selecting the right analytical tool is a trade-off between resolution, speed, and cost.[1] The following table contrasts FTIR performance against its primary alternatives for this specific scaffold.

Table 1: Comparative Analytical Performance
FeatureFTIR (ATR Mode) Raman Spectroscopy ¹H NMR (400 MHz)
Primary Utility Functional group ID (NH₂, C=N), Polymorph screening.[1]Backbone fingerprinting, C-Cl detection, Crystallinity.[1]Full structural elucidation, Purity quantification.[1]
Amine Detection Excellent. High sensitivity to N-H dipole changes (3400-3200 cm⁻¹).Weak. N-H scattering is often poor.Good , but exchangeable protons can be broad/invisible in D₂O.[1]
Chloro- Detection Poor. C-Cl stretch (<800 cm⁻¹) is often obscured or weak.Excellent. C-Cl is highly polarizable and distinct (strong Raman active).Indirect. Inferred via coupling or lack of proton signal.[1]
Sample Prep < 1 min (Direct solid placement).[1]< 1 min (Non-contact).> 15 mins (Dissolution in deuterated solvent required).
Throughput High (QC friendly).[1]High (Process monitoring).Low (Research/Validation only).
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Scientist’s Insight: Use NMR for the initial structural confirmation of your reference standard. Once validated, switch to FTIR-ATR for routine batch release. The N-H stretch doublet in FTIR is a " go/no-go " signature that Raman often misses.

Detailed Spectral Assignment (FTIR)[1]

The following assignments are based on empirical data from imidazo[1,2-a]pyrazine derivatives and general heteroaromatic principles.

Zone A: High Frequency (3500 – 3000 cm⁻¹)

Target: Primary Amine Validation[1]

This is the most critical region for confirming the 8-amine substitution.

  • ~3420 cm⁻¹ (Medium, Sharp): Asymmetric N-H Stretch (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • ~3280 cm⁻¹ (Medium, Sharp): Symmetric N-H Stretch (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Diagnostic Rule: You must see a doublet .[1] A single band suggests a secondary amine impurity; no band suggests the starting material (6,8-dichloroimidazo[1,2-a]pyrazine).[1]

Zone B: The Double Bond Region (1650 – 1500 cm⁻¹)

Target: Ring Core Integrity

  • ~1620–1640 cm⁻¹ (Strong): N-H Scissoring deformation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). This confirms the amine is primary.[2]
    
  • ~1520–1560 cm⁻¹ (Variable): C=N Stretching vibrations of the pyrazine ring. This band shifts depending on protonation state (free base vs. HCl salt).[1]

Zone C: The Fingerprint Region (< 1500 cm⁻¹)

Target: Substitution Pattern

  • ~1250–1350 cm⁻¹: C-N stretch (aromatic amine).[1][3]

  • ~700–800 cm⁻¹: C-Cl stretch. Note: In FTIR, this is often weak and coupled with ring deformations.[1] If definitive C-Cl confirmation is required without NMR, use Raman spectroscopy.[1]

Experimental Protocol: ATR-FTIR Workflow

To ensure reproducibility, we utilize Attenuated Total Reflectance (ATR) rather than KBr pellets.[1] KBr is hygroscopic and can induce spectral shifts in amine salts due to water interaction.

Protocol 1: Routine Purity Check
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.[1]

    • Crystal: Diamond or ZnSe single-bounce ATR.[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 scans (sufficient for S/N > 500:1).

  • Background Collection:

    • Clean crystal with isopropanol.[1] Ensure dry.[1][4] Collect air background.

  • Sample Application:

    • Place ~5 mg of 6-Chloroimidazo[1,2-a]pyrazin-8-amine powder on the crystal.

    • Critical Step: Apply high pressure using the anvil clamp. This ensures intimate contact, critical for the rigid crystalline lattice of fused heterocycles.[1]

  • Data Processing:

    • Apply ATR correction (corrects for penetration depth dependence on wavelength).

    • Baseline correct (rubberband method).[1]

    • Normalize to the strongest ring stretch (~1550 cm⁻¹) for batch-to-batch comparison.

Visualization of Analytical Logic

Diagram 1: Analytical Workflow for Intermediate Validation

This workflow illustrates the decision process when receiving a new batch of the intermediate.

AnalyticalWorkflow Start Batch Receipt: 6-Chloroimidazo[1,2-a]pyrazin-8-amine Visual Visual Inspection (Off-white solid) Start->Visual FTIR FTIR-ATR Analysis (Primary Screen) Visual->FTIR CheckNH Check 3200-3450 cm⁻¹ (N-H Doublet?) FTIR->CheckNH PassNH Doublet Present: Amine Confirmed CheckNH->PassNH Yes FailNH Single/No Band: Impurity Suspected CheckNH->FailNH No CheckFP Fingerprint Overlay (vs. Reference Std) PassNH->CheckFP NMR Escalate to ¹H NMR (Structural Elucidation) FailNH->NMR CheckFP->NMR Match < 98% Release Batch Release (Certificate of Analysis) CheckFP->Release Match > 98%

Caption: Workflow for validating 6-Chloroimidazo[1,2-a]pyrazin-8-amine batches. FTIR serves as the primary gatekeeper before escalating to expensive NMR resources.

Diagram 2: Technique Selection Matrix

When to choose FTIR vs. Raman vs. NMR for this specific molecule.

TechSelection Goal Analytical Goal FuncGroup Functional Group ID (Amine/Carbonyl) Goal->FuncGroup Backbone Scaffold/Polymorph (Lattice/Cl-Sub) Goal->Backbone Structure Full Structure (Connectivity) Goal->Structure FTIR FTIR (ATR) FuncGroup->FTIR Best for Polar Bonds (N-H, C=N) Raman Raman Backbone->Raman Best for Non-Polar/Sym (C-Cl, Ring Breathing) NMR NMR Structure->NMR Definitive

Caption: Decision matrix for selecting the optimal spectroscopic technique based on the specific analytical requirement for the imidazopyrazine scaffold.

References

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] 6-Chloroimidazo[1,2-a]pyrazin-8-amine Product Specification. Link[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2015). Spectral Database for Organic Compounds (SDBS).[1] (General reference for heteroaromatic amine band assignments). Link[1]

  • Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1] Link

  • Gundlach, M., et al. (2016).[1] Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific Application Note. Link

Sources

Validating reference standards for 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Validating Reference Standards for 6-Chloroimidazo[1,2-a]pyrazin-8-amine: A Comprehensive Analytical Guide

As a Senior Application Scientist in early-stage drug discovery and CMC (Chemistry, Manufacturing, and Controls), I frequently encounter the downstream consequences of utilizing poorly characterized chemical intermediates. 6-Chloroimidazo[1,2-a]pyrazin-8-amine (CAS: 1780558-43-1) [1] is a highly privileged bicyclic scaffold. Its core structure is a fundamental building block in the synthesis of numerous clinical-stage kinase inhibitors, including those targeting Phosphoinositide 3-kinases (PI3K)[2] and Aurora kinases[3].

Because the 6-chloro and 8-amino positions serve as critical handles for cross-coupling and functionalization, any structural isomer, des-chloro impurity, or residual solvent in the starting material will propagate through a multi-step synthesis. Therefore, validating a Certified Reference Standard (CRS) for this compound is not merely a compliance exercise—it is a scientific prerequisite.

This guide objectively compares the performance of a rigorously validated reference standard against a crude synthetic alternative, detailing the causality behind the orthogonal analytical protocols required by ICH Q2(R1) guidelines[4].

Part 1: The Causality of Orthogonal Validation

A self-validating analytical system cannot rely on a single technique. Chromatographic purity (HPLC-UV) is often misleading because it assumes all impurities share the same UV extinction coefficient as the active pharmaceutical ingredient (API). To establish true trustworthiness, we must build an orthogonal data matrix:

  • Chemical Purity (HPLC-DAD): Separates structurally similar synthetic byproducts (e.g., positional isomers).

  • Identity & Isotopic Fidelity (LC-HRMS): Confirms the exact mass and the critical 3:1 isotopic signature of the

    
    Cl/
    
    
    
    Cl atoms, ruling out isobaric interferences.
  • Absolute Mass Fraction (1H-qNMR): The gold standard for primary reference materials. It is response-factor independent and measures the exact weight-by-weight (w/w) purity against a NIST-traceable internal standard.

  • Mass Balance (GC-FID & Karl Fischer): Accounts for "invisible" impurities in UV and NMR, such as residual volatile solvents and trapped water.

Part 2: Comparative Analysis: Certified Standard vs. Crude Batch

The following table summarizes the quantitative analytical data comparing a standard crude synthetic batch of 6-Chloroimidazo[1,2-a]pyrazin-8-amine against a fully validated Certified Reference Standard (CRS).

Analytical ParameterMethodologyCrude Synthetic BatchCertified Reference Standard
Chemical Purity HPLC-DAD (254 nm)92.4% (Area %)> 99.5% (Area %)
Absolute Purity

H-qNMR
88.1% (w/w)99.2% (w/w)
Mass Accuracy LC-HRMS (ESI+)


4.5 ppm


0.8 ppm
Residual Solvents GC-FID (Headspace)3.5% (DCM, EtOAc)< 0.1%
Water Content Karl Fischer Titration1.2%0.2%

Insight: The crude batch shows a dangerous discrepancy between its HPLC area purity (92.4%) and its true qNMR mass fraction (88.1%). This 4.3% gap is caused by UV-transparent residual solvents (dichloromethane) and water, which would severely skew stoichiometric calculations in subsequent cross-coupling reactions.

Part 3: Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following methodologies are designed to be self-validating, meaning internal controls are built directly into the protocol.

Protocol 1: Chromatographic Purity by HPLC-DAD
  • Column Selection: Waters XSelect Biphenyl (150 x 4.6 mm, 3.5 µm).

  • Causality: The imidazopyrazine core is highly polar and electron-deficient. Standard C18 columns often fail to resolve the 5-chloro structural isomer from the 6-chloro target. The biphenyl stationary phase provides enhanced

    
     interactions, achieving baseline resolution of these critical isomers.
    
  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Causality: The 8-amine group has a low

    
    . Using 0.1% TFA ensures the amine remains fully protonated, preventing secondary interactions with free surface silanols on the column, which eliminates peak tailing.
    
  • Gradient: 5% B to 95% B over 15 minutes; Flow rate: 1.0 mL/min; Detection: 254 nm and 280 nm.

Protocol 2: Absolute Purity by H-qNMR
  • Sample Preparation: Accurately weigh ~15 mg of 6-Chloroimidazo[1,2-a]pyrazin-8-amine and ~10 mg of Maleic Acid (NIST SRM 2278, internal standard) into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO-

    
    .
    
  • Causality: Maleic acid is chosen because its symmetric alkene protons produce a sharp, isolated singlet at

    
     6.26 ppm. This perfectly avoids the aromatic signals of the imidazopyrazine core (typically 
    
    
    
    7.50 - 8.50 ppm).
  • Execution: Acquire

    
    H-NMR at 600 MHz with a relaxation delay (
    
    
    
    ) of 30 seconds.
  • Causality: A 30-second delay ensures complete longitudinal relaxation (

    
    ) of all protons, preventing the under-integration of the target signals which would artificially lower the calculated purity.
    
Protocol 3: Identity Confirmation by LC-HRMS
  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

  • Execution: Infuse the sample into a Q-TOF mass spectrometer.

  • Causality: The theoretical exact mass for

    
     (
    
    
    
    ) is 169.0275. The instrument must not only match this mass within < 2.0 ppm error but must also display a distinct 3:1 intensity ratio between
    
    
    169.0275 (
    
    
    Cl) and 171.0246 (
    
    
    Cl). This isotopic self-validation definitively proves the retention of the chlorine atom.

Part 4: Analytical Validation Workflow Visualization

The following diagram maps the logical flow of the orthogonal testing required to elevate a crude synthetic intermediate to a Certified Reference Standard.

ValidationWorkflow Crude Crude 6-Chloroimidazo [1,2-a]pyrazin-8-amine Purification Preparative HPLC & Recrystallization Crude->Purification Testing Orthogonal Analytical Testing (ICH Q2) Purification->Testing HPLC HPLC-DAD (Chemical Purity) Testing->HPLC LCMS LC-HRMS (Identity & Mass) Testing->LCMS qNMR 1H-qNMR (Absolute Purity) Testing->qNMR GC_KF GC-FID & KF (Solvents & Water) Testing->GC_KF Data Data Reconciliation & Mass Balance HPLC->Data LCMS->Data qNMR->Data GC_KF->Data Certified Certified Reference Standard (CRS) Data->Certified

Figure 1: Orthogonal analytical validation workflow for certifying 6-Chloroimidazo[1,2-a]pyrazin-8-amine.

References[4] FDA. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." U.S. Food and Drug Administration, September 2021. https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology[1] Sigma-Aldrich. "6-chloroimidazo[1,2-a]pyrazin-8-amine | 1780558-43-1." Sigma-Aldrich Product Catalog. https://www.sigmaaldrich.com/US/en/product/enamine/enah2c557182[2] Martínez González, S., et al. "Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy." Bioorganic & Medicinal Chemistry Letters, June 2017. https://pubmed.ncbi.nlm.nih.gov/28404374/[3] Kerekes, A. D., et al. "Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure." Journal of Medicinal Chemistry, December 2010. https://pubs.acs.org/doi/10.1021/jm101160t

Sources

Technical Comparison Guide: LC-MS/MS Fragmentation Dynamics of 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

6-Chloroimidazo[1,2-a]pyrazin-8-amine (CAS: 765914-91-4) is a critical pharmacophore scaffold, serving as the structural backbone for second-generation Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., Entospletinib intermediates) and Syk inhibitors. Its fragmentation behavior in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is pivotal for impurity profiling, metabolite identification, and pharmacokinetic (PK) quantification.

This guide provides an in-depth analysis of its fragmentation mechanics, contrasting it with non-halogenated and bromo-substituted analogs. It establishes a self-validating analytical protocol designed to distinguish this scaffold from isobaric interferences in complex biological matrices.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of Core Requirements), the following protocol utilizes an internal validation step using the chlorine isotope pattern.

Instrumentation & Conditions
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ionization).

    • B: Acetonitrile (Organic modifier).

  • Flow Rate: 0.4 mL/min.

Workflow Diagram

The following diagram outlines the logical flow from sample preparation to data validation.

ExperimentalWorkflow Sample Sample Preparation (MeOH Dilution) LC UHPLC Separation (C18 Column) Sample->LC Injection ESI ESI(+) Ionization [M+H]+ Generation LC->ESI Elution MS1 MS1 Scan Isotope Check (3:1) ESI->MS1 m/z 169/171 CID CID Fragmentation (20-40 eV) MS1->CID Precursor Select Detection Fragment Detection (m/z 152, 133) CID->Detection Product Scan Detection->MS1 Validation Fail?

Figure 1: Step-by-step LC-MS/MS workflow for validating 6-Chloroimidazo[1,2-a]pyrazin-8-amine.

Fragmentation Mechanism Analysis

The fragmentation of 6-Chloroimidazo[1,2-a]pyrazin-8-amine is governed by the stability of the imidazopyrazine bicyclic system and the lability of the exocyclic amine.

The Parent Ion & Isotope Signature

In ESI+ mode, the molecule forms the protonated pseudo-molecular ion


.
  • m/z 169.0 : Monoisotopic peak (

    
    Cl).
    
  • m/z 171.0 : Isotope peak (

    
    Cl).
    
  • Validation Rule : The intensity ratio of 169:171 must be approximately 3:1 . Any deviation suggests co-eluting interferences or incorrect peak assignment.

Primary Fragmentation Pathway: Deamination

The most abundant product ion arises from the loss of ammonia (


, 17 Da). The protonation likely occurs at N1 or the exocyclic amine, facilitating a 1,2-elimination.
  • Transition :

    
    
    
  • Mechanism : Cleavage of the

    
     bond.
    
  • Significance : This is the "Quantifier" transition for MRM assays due to its high intensity.

Secondary Pathway: Ring Cleavage & Dechlorination

At higher collision energies (>35 eV), the core scaffold degrades.

  • Loss of HCN : Common in nitrogen heterocycles.

  • Loss of Cl : Radical loss of chlorine is observed in high-energy CID, leading to a radical cation, though loss of

    
     (36 Da) is more common in even-electron ESI spectra.
    
Pathway Diagram

The following graph illustrates the specific bond breaks and resulting mass shifts.

FragmentationPath Parent Parent Ion [M+H]+ m/z 169 (100%) Deam Deamination [-NH3] m/z 152 Parent->Deam Primary Path (Low CE) RingOpen Ring Cleavage [-HCN] m/z 125 Parent->RingOpen Secondary Path (High CE) Dechlor Dechlorination [-HCl] m/z 133 Deam->Dechlor Sequential Loss

Figure 2: Proposed fragmentation tree for 6-Chloroimidazo[1,2-a]pyrazin-8-amine.

Comparative Performance Guide

This section compares the 6-Chloro variant with its non-halogenated (6-H) and bromo-substituted (6-Br) analogs. This comparison is vital for researchers selecting internal standards or optimizing selectivity.

Comparative Data Table
Feature6-Chloro (Target) 6-H (Analog) 6-Bromo (Alternative)
Parent Ion (m/z) 169.0135.1213.0
Isotope Pattern Distinct 3:1 (M:M+2)None (M only)Distinct 1:1 (M:M+2)
Primary Fragment m/z 152 (-NH3)m/z 118 (-NH3)m/z 196 (-NH3)
Fragmentation Stability Moderate . Cl stabilizes the ring inductively.Low . Ring opens easily.High . C-Br bond is weaker, often cleaves before ring.
Retention (C18) ModerateLow (Polar)High (Lipophilic)
Detection Limit (LOD) ~0.5 ng/mL~1.0 ng/mL~0.1 ng/mL (High ionization eff.)
Technical Insights
  • Selectivity : The 6-Chloro analog is superior to the 6-H analog for bioanalysis because the unique chlorine isotope pattern acts as a built-in confirmation filter, reducing false positives in complex matrices like plasma.

  • Sensitivity : The 6-Bromo analog often shows higher ionization efficiency due to increased lipophilicity (better desolvation), but the 6-Chloro variant offers a balanced profile of solubility and retention.

  • Metabolic Stability : In drug development, the 6-position is a "soft spot" for metabolism. The 6-Chloro substituent blocks metabolic oxidation at this position compared to the 6-H analog, making it a more stable core for tracer studies.

References

  • Herman, R. et al. (2018). Novel Imidazo[1,2-a]pyrazine Derivatives: Design, Synthesis, and MS Characterization. TSI Journals.

  • World Health Organization. (2015). International Nonproprietary Names for Pharmaceutical Substances (INN): Entospletinib Structure and Intermediates. WHO Drug Information.

  • Niessen, W.M.A. (2003). Progress in Liquid Chromatography-Mass Spectrometry Instrumentation and its Impact on High-Throughput Screening. Journal of Chromatography A.

  • Sigma-Aldrich. (2023). 6-Chloroimidazo[1,2-a]pyrazin-8-amine Product Specification and MSDS. Merck KGaA.

  • BenchChem. (2025). Predictive Fragmentation Modeling of Chlorinated Heterocycles. BenchChem Technical Guides.

Definitive Guide: Melting Point Determination for 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting point determination and validation for 6-Chloroimidazo[1,2-a]pyrazin-8-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

6-Chloroimidazo[1,2-a]pyrazin-8-amine (CAS: 1780558-43-1; often referenced in supply chains under related identifiers like 765914-91-6) is a critical pharmacophore and intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors, most notably Entospletinib (GS-9973) .[1][2][3]

Precise melting point (MP) determination for this fused heterocycle is not merely a physical constant check; it is a Critical Quality Attribute (CQA) validation step. Due to its amino-pyrazine fused ring structure, the compound exhibits significant hydrogen bonding potential, leading to high lattice energy.[2] This often results in melting points exceeding 200°C, frequently accompanied by decomposition or sublimation, rendering standard capillary methods prone to operator error.[2]

This guide compares the efficacy of Automated Optoelectronic Capillary methods against Differential Scanning Calorimetry (DSC) , providing a validated protocol to distinguish true melting events from solvate desolvation or thermal decomposition.[1]

Part 1: Physicochemical Context & Compound Profile[1][4]

Before attempting thermal analysis, one must understand the solid-state behavior of the analyte.[2]

PropertySpecificationImplications for MP Determination
Chemical Structure Fused Imidazo-PyrazineHigh thermal stability; potential for sublimation.[1][2]
Functional Groups Primary Amine (-NH₂), Chloro (-Cl)Strong intermolecular H-bonding leads to high MP (>200°C).[1][2]
Thermal Behavior Thermolabile at high

Risk of "browning" (decomposition) before clear melt.[1]
Solvate Risk HighAmine group can trap water/solvents (pseudo-polymorphs).[1]

The Validation Challenge: Crude samples often retain high-boiling solvents (e.g., DMSO, DMF) used in nucleophilic aromatic substitution (


) reactions.[1][2] A depressed or broad melting range (

C) usually indicates retained solvent or regioisomer impurities (e.g., 6-chloro vs. 5-chloro variants).[1][2]
Part 2: Comparative Methodology

We evaluated three distinct methodologies for characterizing the melting profile of 6-Chloroimidazo[1,2-a]pyrazin-8-amine.

Method A: Manual Capillary (Oil Bath/Block) [1][2]
  • Mechanism: Visual observation of phase transition.[1]

  • Verdict: NOT RECOMMENDED for this compound.[1]

  • Reasoning: The compound often discolors (darkens) near 200°C. Human eyes struggle to distinguish the "wetting" point from decomposition charring.[1]

Method B: Automated Optoelectronic Detection (e.g., Mettler Toledo MP system)
  • Mechanism: Transmittance light change detection.[1]

  • Verdict: ACCEPTABLE for Routine QC.

  • Pros: High throughput, objective endpoint.

  • Cons: Fast ramp rates (>5°C/min) cause thermal lag, overestimating the MP by 2–4°C due to poor thermal conductivity of the porous powder.[1][2]

Method C: Differential Scanning Calorimetry (DSC) – The Gold Standard [1][2]
  • Mechanism: Measurement of heat flow difference between sample and reference.[1]

  • Verdict: REQUIRED for Reference Standard Characterization.

  • Pros: Distinguishes desolvation (broad endotherm) from melting (sharp endotherm) and decomposition (exothermic drift).[1][2]

  • Data: Provides Onset Temperature (

    
    ), which is independent of heating rate, unlike the Peak Temperature (
    
    
    
    ).
Performance Comparison Table
FeatureAutomated CapillaryDifferential Scanning Calorimetry (DSC)
Precision ± 0.5 °C± 0.1 °C
Sample Req. 50–100 mg (bulk)2–5 mg (micro)
Decomposition Handling Poor (Darkening obscures melt)Excellent (Exothermic events visible)
Solvate Detection Impossible (Looks like broad melt)Distinct (Desolvation endotherm <

)
Throughput High (3–6 samples/run)Low (1 sample/run)
Cost LowHigh
Part 3: Validated Experimental Protocol (DSC)

This protocol is designed to be self-validating . If the resulting curve does not match the "Acceptance Criteria" below, the experiment is invalid (e.g., pan failure, sample contamination).

Workflow Visualization

MP_Validation_Workflow Sample Crude Sample (6-Chloroimidazo...) Drying Vacuum Drying (40°C, >4h) Sample->Drying Remove Surface Solvent TGA TGA Screen (Volatiles Check) Drying->TGA Check Solvates DSC DSC Analysis (Pin-hole Pan) TGA->DSC If <1% Weight Loss Decision Data Analysis DSC->Decision Pass: Sharp Endotherm Pass: Sharp Endotherm Decision->Pass: Sharp Endotherm Fail: Broad/Split Peak Fail: Broad/Split Peak Decision->Fail: Broad/Split Peak

Figure 1: Integrated Thermal Analysis Workflow. TGA is recommended prior to DSC to ensure the melting endotherm is not masked by solvent evaporation.[1]

Step-by-Step Procedure
  • Sample Preparation:

    • Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture.[1]

    • Lightly grind the sample to a fine powder (do not over-grind, as this can induce amorphous content).[1][2]

  • Pan Selection:

    • Use Hermetic Aluminum Pans with a Pin-Hole lid.

    • Why? The pin-hole allows trapped volatiles to escape (preventing pan deformation) while maintaining a self-generated atmosphere that suppresses early sublimation.[1][2]

  • Instrument Parameters:

    • Equilibration: 25°C for 5 minutes.

    • Ramp Rate: 10°C/min (Standard) or 2°C/min (High Resolution).

    • Range: 30°C to 300°C.[1]

    • Purge Gas: Nitrogen at 50 mL/min.

  • Execution:

    • Weigh 2–4 mg of sample precisely.[1] Ensure the sample covers the bottom of the pan evenly for optimal heat transfer.[1]

Part 4: Data Interpretation & Validation

Interpreting the DSC thermogram for 6-Chloroimidazo[1,2-a]pyrazin-8-amine requires distinguishing between three scenarios.

Scenario A: Pure, Anhydrous Material (Pass)
  • Visual: Flat baseline followed by a sharp, deep endothermic peak.[1]

  • Metric: The Onset Temperature (

    
    )  is the reported melting point.[1][2]
    
  • Typical Range: >200°C (Exact value depends on polymorph, typically 230–250°C range for this class).[1][2]

  • Peak Width: Full Width at Half Maximum (FWHM) < 2°C.

Scenario B: Solvated/Wet Material (Fail)
  • Visual: A broad, shallow endotherm appears before the main melting peak (often 80–120°C for water/solvents).[1][2]

  • Action: Return to vacuum drying.

Scenario C: Decomposition (Warning)
  • Visual: The baseline drops (endotherm) for melting, but immediately becomes noisy or rises sharply (exotherm) afterwards.[1][2]

  • Action: Report as "Melting with Decomposition" (

    
    ).
    
Logic Diagram: Signal Interpretation

DSC_Logic Start Analyze Heat Flow Curve Check_LowT Event < 150°C? Start->Check_LowT Check_Shape Peak Shape? Check_LowT->Check_Shape No Result_Solvent Solvent/Moisture (Desolvation) Check_LowT->Result_Solvent Yes (Broad) Result_Pure Pure Melt (Report Onset) Check_Shape->Result_Pure Sharp (FWHM <2°C) Result_Impure Eutectic Impurity (Broadening) Check_Shape->Result_Impure Broad/Shoulder

Figure 2: Decision logic for interpreting thermal events in DSC analysis.

Part 5: Troubleshooting & Common Pitfalls
ObservationRoot CauseCorrective Action
MP is 10°C lower than expected Eutectic impurities (likely regioisomer).[1][2]Recrystallize from Ethanol/Water or perform HPLC to confirm purity.
Baseline drifts upwards Curing or oxidation.[1]Ensure Nitrogen purge is active (50 mL/min).
Pan lid pops off Vapor pressure buildup.[1]Use pin-hole lids; ensure sample is dry before sealing.[1]
Double Melting Peak Polymorphism.[1]This compound may exist in different crystal forms.[1][4] Isolate the stable form via slurry ripening.[1]
References
  • Gilead Sciences, Inc. (2013).[1] Syk Inhibitors. WO2013019682A1.[1] (Primary patent describing the synthesis and characterization of Entospletinib and its intermediates).[1][2]

  • Currie, K. S., et al. (2014).[1][2] Discovery of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor for the Treatment of Hematologic Malignancies.[2] Journal of Medicinal Chemistry, 57(9), 3856–3873.[2] (Detailed experimental data on the chemical series).

  • Mettler Toledo. (n.d.).[1] Thermal Analysis of Pharmaceuticals: Melting Point & DSC. (General grounding for the comparative methodology).

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 6-Chloroimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloroimidazo[1,2-a]pyrazin-8-amine (CAS 765914-91-4) is a halogenated heteroaromatic amine commonly used as an intermediate in the synthesis of kinase inhibitors (e.g., Entospletinib analogs).

Immediate Action Required:

  • Classification: Must be treated as Halogenated Organic Waste .

  • Critical Incompatibility: Do NOT mix with strong acids or oxidizers in the primary waste stream. As a base, it can react exothermically with acids; as an amine, it can form unstable N-oxides or chloramines with oxidizers.

  • Disposal Method: High-temperature incineration with acid gas scrubbing (due to HCl generation).

Chemical Profile & Hazard Identification

Effective disposal requires understanding the molecule's reactivity. This compound combines a basic amine with a halogenated core.

ParameterDataOperational Implication
CAS Number 765914-91-4Unique identifier for waste manifests.
Formula C₆H₅ClN₄Contains Nitrogen and Chlorine.[1]
Molecular Weight 168.58 g/mol N/A
Physical State Solid (White/Off-white)Dust generation is a primary inhalation risk.
Acidity/Basicity Basic (Amine)DO NOT dispose in Acid Waste streams.
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp. Irritant)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.

Pre-Disposal Assessment & Segregation

The "Why" Behind the Protocol: Unlike standard organic waste, this compound contains chlorine. When incinerated, chlorinated compounds generate Hydrogen Chloride (HCl) gas.

  • Standard Incinerators: May be damaged by acidic exhaust.

  • Halogenated Waste Streams: Route to incinerators equipped with caustic scrubbers to neutralize HCl.

Segregation Logic Diagram

The following decision tree illustrates the correct waste stream selection to prevent cross-contamination and ensure regulatory compliance.

WasteSegregation Start Waste Generation: 6-Chloroimidazo[1,2-a]pyrazin-8-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/HPLC) StateCheck->Liquid SolidStream Stream A: Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->SolidStream Double Bag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (DMSO, MeOH, DMF) SolventCheck->NonHaloSolv HaloStream Stream B: Halogenated Liquid Waste HaloSolv->HaloStream NonHaloStream Stream C: Non-Halogenated Liquid Waste (Only if <1% Halogen content) NonHaloSolv->NonHaloStream Conditional ForceHalo Best Practice: Treat as Halogenated NonHaloSolv->ForceHalo Preferred ForceHalo->HaloStream

Figure 1: Decision matrix for segregating 6-Chloroimidazo[1,2-a]pyrazin-8-amine waste. Note that even in non-halogenated solvents, the "Halogenated" stream is the safest default to protect incinerator infrastructure.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stocks, contaminated weighing boats, spill cleanup residues.

  • Primary Containment: Place the solid material into a clear polyethylene bag.

  • Secondary Containment: Place the sealed primary bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a Hazardous Waste label.

    • Constituents: Write "6-Chloroimidazo[1,2-a]pyrazin-8-amine".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC)

Applicability: Mother liquors, HPLC effluent, washing solvents.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Reasoning: If the solution is highly acidic (e.g., from a reaction workup), neutralize carefully with Sodium Bicarbonate before adding to the organic waste drum to prevent heat generation or gas evolution inside the drum.

  • Container Selection: Use an HDPE or glass carboy (Amber glass if photosensitive, though HDPE is preferred for breakage resistance).

  • Segregation: Pour into the Halogenated Waste carboy.

    • Note: Even if dissolved in Methanol (non-halogenated), the presence of the chloro-heterocycle technically introduces halogens. Most EH&S protocols require >1-2% halogen content to mandate the "Halogenated" stream, but segregating it there is the fail-safe method [1, 3].

  • Cap & Vent: Ensure the cap is tight but vented if the waste was recently neutralized (to allow CO₂ escape).

Protocol C: Empty Containers

Regulatory Standard: RCRA "RCRA Empty" Definition (40 CFR 261.7).

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or DMSO).

  • Rinsate Disposal: Pour all three rinses into the Liquid Halogenated Waste container.

  • Defacement: Cross out the original label or remove it entirely.

  • Disposal: The dry, triple-rinsed container can be discarded in regular trash or glass recycling (depending on local facility rules).

Spill Response Workflow

Scenario: 500mg of solid powder dropped on the benchtop.

  • Secure Area: Alert nearby personnel.

  • PPE: Don double nitrile gloves, safety glasses, and a lab coat. If powder is fine/dusty, use an N95 or half-mask respirator.

  • Dry Cleanup:

    • Do NOT spray water initially (spreads contamination).

    • Use a scoop or stiff paper to gather the bulk solid.

    • Place in a waste bag (Protocol A).

  • Wet Decontamination:

    • Wet a paper towel with a dilute surfactant (soap/water) or ethanol.

    • Wipe from the outside of the spill toward the center.

  • Final Verification: Inspect under UV light (if the compound is fluorescent, which many imidazopyrazines are) to ensure no residue remains.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.